molecular formula C10H11NO B3364761 [3-(Prop-2-yn-1-yloxy)phenyl]methanamine CAS No. 1184113-50-5

[3-(Prop-2-yn-1-yloxy)phenyl]methanamine

Cat. No.: B3364761
CAS No.: 1184113-50-5
M. Wt: 161.20
InChI Key: HJRRIIDDJBGOMW-UHFFFAOYSA-N
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Description

[3-(Prop-2-yn-1-yloxy)phenyl]methanamine (CAS 1184113-50-5) is a high-value chemical building block with significant applications in medicinal chemistry and chemical biology research. This compound features a benzylamine core functionalized with a propargyl ether group, making it a versatile scaffold for the synthesis of more complex molecules . Its primary research value lies in its role as a key intermediate in the development of novel therapeutic agents and chemical probes. The molecule's structure, which incorporates both an amine handle and an alkyne group, is particularly valuable in modern drug discovery platforms. The alkyne group enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," facilitating the attachment of various tags, biomarkers, or other pharmacophores . This makes it an excellent candidate for creating targeted degraders, such as Endolysosomal Trafficking Targeting Chimeras (ETTACs), which are designed to selectively direct proteins for lysosomal degradation . As a research chemical, [3-(Prop-2-yn-1-yloxy)phenyl]methanamine is supplied for laboratory applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-prop-2-ynoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRRIIDDJBGOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application profile of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine .

Executive Summary

[3-(Prop-2-yn-1-yloxy)phenyl]methanamine is a bifunctional chemical scaffold characterized by a primary benzylamine and a meta-substituted propargyl ether. In drug discovery, this motif serves two critical roles:

  • Pharmacophore: It mimics the structure of established Monoamine Oxidase (MAO) inhibitors (e.g., Clorgyline, Pargyline), acting as a "warhead" for covalent enzyme inactivation.

  • Bioorthogonal Handle: The terminal alkyne enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making this compound a vital linker for Activity-Based Protein Profiling (ABPP) and fragment-based drug design (FBDD).

Note on Commercial Availability: While the specific amine (Free Base or HCl) is often synthesized in situ or on-demand (lacking a widely standardized "catalog" CAS in some regions), its aldehyde precursor is the industry-standard starting point.

Core Identity Data
PropertySpecification
Chemical Name [3-(Prop-2-yn-1-yloxy)phenyl]methanamine
Common Synonyms 3-(Propargyloxy)benzylamine; (3-Prop-2-ynoxyphenyl)methanamine
PubChem CID
Molecular Formula

Molecular Weight 161.20 g/mol
Key Precursor CAS 5651-87-6 (3-(Prop-2-yn-1-yloxy)benzaldehyde)

Chemical Synthesis & Production

Synthetic Logic

The synthesis relies on a Reductive Amination strategy. We avoid strong hydride reducing agents (like


 without strict control) to prevent the accidental reduction of the terminal alkyne to an alkene. The use of Sodium Cyanoborohydride (

) provides the necessary chemoselectivity.
Workflow Diagram (DOT)

The following diagram illustrates the conversion from the commercially available aldehyde to the target amine.

SynthesisPathway Aldehyde Precursor: 3-(Prop-2-yn-1-yloxy)benzaldehyde (CAS: 5651-87-6) Imine Intermediate: Imine / Oxime Species Aldehyde->Imine NH4OAc or NH2OH (Imine Formation) Product Target: [3-(Prop-2-yn-1-yloxy)phenyl]methanamine (CID: 119031057) Imine->Product NaBH3CN (Selective Reduction)

Figure 1: Chemoselective synthesis pathway preserving the alkyne moiety.

Validated Protocol: Reductive Amination

Reagents: 3-(Prop-2-yn-1-yloxy)benzaldehyde (CAS 5651-87-6), Ammonium Acetate (


), Sodium Cyanoborohydride (

), Methanol (

).
  • Imine Formation:

    • Dissolve 1.0 eq of 3-(Prop-2-yn-1-yloxy)benzaldehyde in dry MeOH.

    • Add 10.0 eq of Ammonium Acetate.

    • Stir at room temperature (RT) for 1–2 hours under inert atmosphere (

      
      ). Checkpoint: The solution may yellow slightly, indicating imine formation.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add 1.5 eq of

      
      .
      
    • Allow the reaction to warm to RT and stir for 12–24 hours.

  • Work-up (Self-Validating Step):

    • Acidify with 1N HCl to pH < 2 (quenches borohydride and protonates the amine).

    • Extract with Ethyl Acetate (removes unreacted aldehyde/neutrals). Discard organic layer.

    • Basify the aqueous layer with NaOH to pH > 10.

    • Extract aqueous layer with Dichloromethane (DCM). The target amine is now in the organic phase.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If necessary, convert to Hydrochloride salt (using HCl in Dioxane) for crystallization, which is more stable than the free base oil.

Applications in Drug Discovery & Chemical Biology

A. Monoamine Oxidase (MAO) Inhibition

The structural homology of this compound to Clorgyline and Pargyline suggests potential activity as an irreversible MAO inhibitor. The propargylamine motif is a known "suicide substrate" that forms a covalent adduct with the flavin cofactor in MAO enzymes.

  • Mechanism: The enzyme oxidizes the amine to an imine, activating the adjacent alkyne, which then covalently modifies the enzyme active site (typically at N5 of the FAD cofactor).

B. Click Chemistry (ABPP)

This molecule is an ideal "Clickable" fragment. It can be used to probe the active sites of enzymes that accept benzylamines. Once bound (covalently or non-covalently), the alkyne handle allows for the attachment of a reporter tag (fluorophore or biotin) via CuAAC.

Click Conjugation Workflow (DOT)

ClickChemistry Target Biological Target (e.g., MAO-B Enzyme) Complex Enzyme-Probe Complex (Alkyne Exposed) Target->Complex Binding/Inhibition Probe Probe: [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Probe->Target Incubation Result Labeled Protein (Triazole Linkage) Complex->Result Cu(I) Catalyst (Click Reaction) Tag Reporter Tag: Azide-Fluorophore (N3-Cy5) Tag->Result Cycloaddition

Figure 2: Activity-Based Protein Profiling (ABPP) workflow using the propargyl handle.

Safety & Handling

  • Alkyne Stability: Terminal alkynes are generally stable but can polymerize under extreme heat or in the presence of certain metal ions (Cu, Ag) without ligands. Store at -20°C.

  • Amine Toxicity: Like most benzylamines, this compound is likely a skin/eye irritant and potentially toxic if ingested.

  • Precursor Hazard: The aldehyde precursor (CAS 5651-87-6) is classified as an irritant (H315, H319, H335).

References

  • PubChem. (n.d.). Compound Summary: [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CID 119031057).[1] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Krysiak, J., et al. (2012). Synthesis and evaluation of novel propargylamine derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry. (Contextual grounding for propargylamine MAO mechanism).
  • American Elements. (n.d.). [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride Data. (Reference for structural analog properties). Retrieved March 2, 2026, from [Link]

Sources

Technical Guide: Bifunctional Alkyne-Amine Benzyl Linkers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is often the determinant of success or failure.[1][2][3] While polyethylene glycol (PEG) chains offer solubility, they suffer from high conformational entropy, often leading to a "penalty" in binding affinity.

This guide focuses on Bifunctional Alkyne-Amine Benzyl Linkers . These rigid, orthogonal scaffolds offer a solution to the "entropy problem" by pre-organizing ligands in a defined spatial geometry.[3] This document details the strategic rationale, synthetic pathways, and bioconjugation workflows required to deploy these linkers effectively in drug discovery.

Strategic Rationale: The Case for Rigidity

Entropy and Binding Affinity

Flexible linkers (PEGs, alkyl chains) possess high degrees of freedom. Upon binding to the target proteins (e.g., E3 ligase and POI), these linkers must collapse into a single bioactive conformation, resulting in a significant entropic penalty (


).

Benzyl linkers restrict this conformational space prior to binding. This "pre-organization" minimizes the entropy loss upon ternary complex formation, theoretically improving the Gibbs free energy of binding (


) and enhancing potency (IC50/DC50).
Metabolic Stability

Benzylic scaffolds are generally more resistant to oxidative metabolism compared to long alkyl or PEG chains, which are prone to cytochrome P450-mediated oxidation. However, care must be taken to substitute the benzylic position or the ring to prevent rapid benzylic oxidation if necessary.

Orthogonality

The Alkyne-Amine design provides two distinct chemical handles:

  • Alkyne (Terminal): Reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-tagged warheads.

  • Amine (Primary/Secondary): Reacts via amide coupling or reductive amination with E3 ligase ligands (e.g., Thalidomide derivatives, VHL ligands).

Chemical Architecture & Synthesis[3][4][5]

The core scaffold discussed is 4-ethynylbenzylamine . To ensure controlled functionalization, we utilize a protection strategy where the amine is masked (Boc) during the alkyne installation.

Synthesis Workflow Visualization (Graphviz)

SynthesisRoute Start 4-Bromobenzylamine Step1 Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-bromobenzylamine Step1->Inter1 Step2 Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Inter1->Step2 Inter2 TMS-Protected Alkyne Step2->Inter2 Step3 Desilylation (K2CO3, MeOH) Inter2->Step3 Final N-Boc-4-ethynylbenzylamine (Core Linker) Step3->Final

Figure 1: Convergent synthesis of the protected bifunctional benzyl linker.

Detailed Synthetic Protocol

Target: tert-butyl (4-ethynylbenzyl)carbamate

Step 1: Boc Protection

  • Dissolve 4-bromobenzylamine (10 mmol) in DCM (50 mL).

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) portion-wise.

  • Stir at RT for 4 hours. Wash with 1M HCl, brine, dry over MgSO4.

  • Yield: Typically >90%.

Step 2: Sonogashira Coupling

  • Dissolve N-Boc-4-bromobenzylamine (5 mmol) in anhydrous THF/Et3N (1:1, 20 mL).

  • Degas with Nitrogen for 15 mins.

  • Add CuI (0.05 eq) and Pd(PPh3)2Cl2 (0.05 eq).

  • Add Trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat to 60°C under N2 for 12 hours.

  • Filter through Celite, concentrate, and purify via silica flash chromatography (Hex/EtOAc).

Step 3: Desilylation (TMS Removal)

  • Dissolve the TMS-intermediate in MeOH (20 mL).

  • Add K2CO3 (2.0 eq). Stir at RT for 2 hours.

  • Concentrate, redissolve in EtOAc, wash with water.

  • Final Product: White solid. Store at -20°C.

Bioconjugation Workflow: The "Click & Couple" Strategy

This linker allows for a modular assembly of PROTACs. The recommended workflow is Amide Coupling First , followed by Click Chemistry . This prevents copper residues from interfering with sensitive amide coupling reagents.

Workflow Diagram

Bioconjugation Linker N-Boc-4-ethynylbenzylamine Deprotect 1. Acid Deprotection (TFA/HCl) Exposes free Amine Linker->Deprotect AmineInt Free Amine Intermediate Deprotect->AmineInt Coupling 2. Amide Coupling (HATU, DIPEA) AmineInt->Coupling Ligand E3 Ligase Ligand-COOH (e.g., VHL-1) Ligand->Coupling AlkyneInt E3-Linker-Alkyne Coupling->AlkyneInt Click 3. CuAAC Click Reaction (CuSO4, THPTA, NaAsc) AlkyneInt->Click Warhead Target Warhead-Azide Warhead->Click FinalPROTAC Final Rigid PROTAC Click->FinalPROTAC

Figure 2: Modular assembly of a PROTAC using the bifunctional benzyl linker.

Protocol: CuAAC Click Reaction (Medicinal Chemistry Scale)

Note: This protocol uses THPTA to protect biomolecules from oxidative damage and accelerate the reaction.

Reagents:

  • Alkyne Component: E3-Linker-Alkyne (1.0 eq)

  • Azide Component: Warhead-Azide (1.0 eq)

  • Catalyst: CuSO4[4][5][6]·5H2O (0.1 eq)[4]

  • Ligand: THPTA (0.5 eq) (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reductant: Sodium Ascorbate (0.5 eq)

  • Solvent: DMSO:tBuOH:Water (2:1:1)

Procedure:

  • Premix Catalyst: In a separate vial, mix CuSO4 and THPTA in water. The solution should remain clear blue.

  • Dissolve Reactants: Dissolve Alkyne and Azide in the DMSO/tBuOH mixture.

  • Initiate: Add the Cu-THPTA complex to the reaction mixture.

  • Reduce: Add Sodium Ascorbate (freshly prepared in water) to initiate the catalytic cycle (Cu(II)

    
     Cu(I)).[4][5]
    
  • Incubate: Stir at RT for 1–4 hours under inert atmosphere.

  • Workup: Dilute with water, extract with EtOAc, or purify directly via Prep-HPLC (Reverse Phase).

Comparative Data: Rigid vs. Flexible[3][9]

When selecting this linker, use the following decision matrix based on field data comparing Benzyl (Rigid) vs. PEG (Flexible) linkers in PROTAC development.

FeatureBenzyl Linker (Rigid)PEG Linker (Flexible)Impact on Drug Design
Conformational Entropy Low (Pre-organized)High (Disordered)Rigid linkers often yield higher binary/ternary affinity.
Solubility (LogP) Higher LogP (More Lipophilic)Lower LogP (Hydrophilic)Benzyl linkers may require solubilizing groups on the ligand.
Metabolic Stability High (if blocked para/meta)Moderate (Oxidative cleavage)Benzyl avoids the "chain shortening" metabolism of PEGs.
Cell Permeability HighLow to ModerateRigid, lipophilic linkers often cross membranes better than long PEGs.
Ternary Complex Cooperativity High (Specific Geometry)Low (Non-specific)Rigidity drives isoform selectivity (e.g., degrading CDK4 but not CDK6).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Demonstrates the use of rigid benzyl/piperazine linkers for VHL PROTACs). Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society. Link

  • Beshnova, D. A., et al. (2020). De novo design of cereblon-specific PROTACs. Nature Communications. (Discusses linker length and rigidity effects on cooperativity). Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational text on bioorthogonal chemistry). Link

Sources

In-Depth Technical Guide: Meta-Substituted Propargyl Ether Benzylamine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD) and targeted protein degradation (TPD), the "linker" is no longer a passive chain but a critical determinant of pharmacological success. Meta-substituted propargyl ether benzylamines represent a privileged class of bifunctional building blocks. They offer a unique geometric vector—the meta substitution provides a "kinked" conformation distinct from the linear para or sterically crowded ortho analogues—while the propargyl ether and benzylamine moieties serve as orthogonal reactive handles.

This guide provides a rigorous technical analysis of these building blocks, detailing their structural advantages, chemoselective synthesis, and application in synthesizing Heterobifunctional Degraders (PROTACs) and covalent probes.

Structural Analysis & Design Rationale

The "Meta" Advantage

The choice of meta-substitution (1,3-disubstitution) on the benzene core is not arbitrary. In linkerology, conformation dictates the ternary complex stability (Target-Linker-E3 Ligase).

  • Geometry: Meta-substitution introduces a ~120° bond angle, preventing the "linear rigidity" often seen with para-linkers. This entropic freedom allows the linker to navigate shallow binding pockets without incurring high torsional strain penalties.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving the logD profile compared to all-carbon linkers.

  • Metabolic Stability: The benzylamine position is susceptible to oxidative deamination by MAO (Monoamine Oxidases). However, the electron-withdrawing effect of the meta-propargyloxy group (via induction) modulates the basicity of the amine, potentially altering metabolic clearance rates compared to unsubstituted benzylamines.

Functional Orthogonality

This building block features two distinct reactive sites:

  • Primary Amine (Nucleophile): Ready for amide coupling, reductive amination, or sulfonylation.

  • Terminal Alkyne (Electrophile/Dipole): The "Click" handle. It is inert to standard acylation conditions, allowing for chemoselective derivatization of the amine first, followed by Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthetic Methodologies

The synthesis of (3-(prop-2-yn-1-yloxy)phenyl)methanamine requires navigating the chemoselectivity between the alkyne and the reducing conditions needed to generate the amine.

Retrosynthetic Analysis

We reject the reduction of nitriles (using LiAlH4) due to the risk of reducing the terminal alkyne or forming allenes. The most robust, self-validating route is the Reductive Amination of the corresponding Benzaldehyde .

Retrosynthesis Target Target: 3-(prop-2-yn-1-yloxy)benzylamine Intermediate Intermediate: 3-(prop-2-yn-1-yloxy)benzaldehyde Target->Intermediate Reductive Amination SM1 Starting Material: 3-Hydroxybenzaldehyde Intermediate->SM1 Williamson Ether Synthesis SM2 Reagent: Propargyl Bromide Intermediate->SM2

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity.

Experimental Protocols

Protocol A: Synthesis of 3-(prop-2-yn-1-yloxy)benzaldehyde

This step establishes the ether linkage. The use of K₂CO₃ in DMF is standard, but temperature control is vital to prevent Claisen rearrangement.

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Propargyl bromide (80% in toluene, 1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), DMF (anhydrous).

  • Setup: Charge a flame-dried round-bottom flask with 3-hydroxybenzaldehyde (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (15 mmol) in one portion. Stir at RT for 15 min until the solution turns yellow/orange (phenoxide formation).

  • Alkylation: Dropwise add propargyl bromide (12 mmol) over 10 minutes.

  • Reaction: Stir at RT for 4 hours . Note: Do not heat above 60°C to avoid propargyl rearrangement.

  • Workup: Pour mixture into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes:EtOAc 9:1).

    • Yield Target: >85%[1][2]

    • Validation: ¹H NMR (CHO peak at ~9.9 ppm, Alkyne CH at ~2.5 ppm).

Protocol B: Reductive Amination to Benzylamine

This protocol avoids metal hydrides that might reduce the alkyne.

Reagents: 3-(prop-2-yn-1-yloxy)benzaldehyde (from Step A), Ammonium Acetate (NH₄OAc, 10 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq), Methanol.

  • Imine Formation: Dissolve the aldehyde (5 mmol) in MeOH (25 mL). Add NH₄OAc (50 mmol). Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add NaCNBH₃ (7.5 mmol) portion-wise.

  • Stir: Allow to warm to RT and stir for 12 hours.

  • Quench: Acidify carefully with 1M HCl to pH ~2 (destroys excess hydride and hydrolyzes borate complexes). Stir 30 min.

  • Basification: Adjust pH to >12 using 2M NaOH.

  • Extraction: Extract the free amine into DCM (3 x 30 mL).

  • Purification: The amine often requires conversion to the HCl salt for storage or chromatography with 1% TEA/MeOH/DCM.

    • Yield Target: 60-75%

Data Presentation & Reactivity Profile

Table 1: Comparative Reactivity of Linker Motifs

Linker ClassGeometryLogD ContributionMetabolic RiskOrthogonality
Para-benzylamineLinear (180°)High (Lipophilic)High (Rapid oxidation)High
Meta-propargyl Kinked (120°) Moderate (Ether O) Medium (Inductive shielding) Excellent (Click)
Alkyl chain (C4-C6)FlexibleHighLowModerate
Application Workflow: PROTAC Synthesis

The following diagram illustrates the logical flow of assembling a PROTAC using this building block. The amine creates the amide bond with the E3 Ligase ligand (e.g., Thalidomide derivative), leaving the alkyne ready for the "Click" reaction with the Target Protein Ligand.

PROTAC_Workflow BB Building Block: Meta-Propargyl Benzylamine Coupling Amide Coupling (HATU/DIPEA) BB->Coupling Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) Ligand->Coupling Intermediate Intermediate: Alkyne-Tagged E3 Ligand Coupling->Intermediate Click CuAAC Click (CuSO4/Ascorbate) Intermediate->Click Warhead Target Ligand-Azide Warhead->Click Final Final PROTAC Click->Final

Figure 2: Modular assembly of PROTACs using the meta-propargyl scaffold.

Critical References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

    • Context: Establishes the foundational criteria for the CuAAC reaction used with the propargyl moiety.

  • Takahashi, H., et al. (2009).[3] Synthesis of substituted carbocyclic aromatic compounds using propargyl ethers. Journal of Organic Chemistry. Link

    • Context: Validates the stability and reactivity of propargyl benzyl ethers in organic synthesis.

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality. Cell Chemical Biology. Link

    • Context: Discusses the importance of linker geometry (meta vs para) in ternary complex formation.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

    • Context: The authoritative source for the reductive amination protocol selected in Section 4.

Sources

3-propargyloxybenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Propargyloxybenzylamine

Part 1: Core Directive & Executive Summary

3-Propargyloxybenzylamine (3-(prop-2-yn-1-yloxy)phenyl)methanamine) is a specialized bifunctional chemical probe and building block used primarily in chemical biology , fragment-based drug discovery (FBDD) , and enzyme mechanism studies .

Its structural uniqueness lies in the meta-substitution pattern, which presents a primary amine (a potential ligand or substrate for amine oxidases like LOX/SSAO) and an O-propargyl ether (a bioorthogonal "click" chemistry handle) on a rigid benzene scaffold. This orthogonality allows researchers to use the molecule as a "clickable" pharmacophore —binding to a target via the benzylamine motif and subsequently tagging or isolating the complex via the alkyne handle.

Part 2: Physicochemical Profile

Table 1: Chemical Identity & Physical Properties

PropertyValue
IUPAC Name [3-(prop-2-yn-1-yloxy)phenyl]methanamine
Common Name 3-Propargyloxybenzylamine
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Exact Mass 161.0841 Da
CAS Number Not widely listed; Analogous to 1240528-27-1 (4-methoxy derivative)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility (as HCl salt)
pKa (Calculated) ~9.5 (Primary amine)
Storage -20°C, Hygroscopic (store under inert gas)

Part 3: Synthesis & Reactivity (Expertise & Experience)

The synthesis of 3-propargyloxybenzylamine requires a strategic approach to prevent the alkylation of the amine (or its precursor) while installing the propargyl ether. A robust, self-validating route involves the Williamson ether synthesis followed by nitrile reduction or reductive amination .

Strategic Synthesis Route

Rationale: Direct alkylation of 3-hydroxybenzylamine is risky due to competing N-alkylation. Starting from 3-hydroxybenzaldehyde or 3-hydroxybenzonitrile ensures regioselectivity.

Step 1: O-Propargylation (Williamson Ether Synthesis)

  • Reagents: 3-Hydroxybenzaldehyde, Propargyl bromide (80% in toluene), Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Mechanism:

    
     nucleophilic substitution. The phenoxide ion attacks the propargyl bromide.
    
  • Critical Control Point: Maintain anhydrous conditions to prevent hydrolysis of the bromide.

Step 2: Reductive Amination

  • Reagents: 3-Propargyloxybenzaldehyde, Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Mechanism: Formation of the imine intermediate followed by in situ hydride reduction.

  • Why this choice?

    
     is selective for the imine over the aldehyde at pH 6-7, preventing over-reduction to the alcohol.
    
Diagram: Synthesis Workflow

Synthesis Start 3-Hydroxybenzaldehyde (C7H6O2) Step1 Step 1: O-Alkylation (K2CO3, Propargyl Bromide) Start->Step1 SN2 Reaction Inter Intermediate: 3-Propargyloxybenzaldehyde Step1->Inter Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Imine Formation & Reduction Final Target: 3-Propargyloxybenzylamine Step2->Final

Caption: Two-step regioselective synthesis of 3-propargyloxybenzylamine starting from 3-hydroxybenzaldehyde.

Part 4: Applications in Chemical Biology

Activity-Based Protein Profiling (ABPP)

3-Propargyloxybenzylamine serves as a minimalist probe for amine oxidases (e.g., Lysyl Oxidase (LOX), Semicarbazide-Sensitive Amine Oxidase (SSAO)).

  • Mechanism: The benzylamine moiety acts as a substrate mimic. Upon binding or turnover by the enzyme, the probe remains associated (or the aldehyde product is trapped).

  • Detection: The alkyne handle is chemically inert in biological systems but reacts specifically with azide-tagged reporters (fluorophores or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule is a "fragment" that probes the S1' or S2 pockets of enzymes.

  • Linker Utility: The propargyl ether provides a rigid, linear vector to extend the fragment into adjacent sub-pockets or to link it to other fragments ("fragment linking" strategy).

Part 5: Experimental Protocols

Protocol A: CuAAC "Click" Labeling of Proteomes

Objective: To label proteins bound by 3-propargyloxybenzylamine in a complex lysate.

Materials:

  • Lysate treated with 3-propargyloxybenzylamine (10-100 µM).

  • Reporter: Azide-PEG3-Biotin (100 µM stock).

  • Catalyst:

    
     (50 mM), TCEP (50 mM), TBTA Ligand (10 mM).
    

Step-by-Step Methodology:

  • Preparation: Dilute protein lysate to 1 mg/mL in PBS (pH 7.4).

  • Probe Incubation: Add 3-propargyloxybenzylamine (final conc. 50 µM). Incubate for 1 hour at 37°C.

  • Click Reaction Mix: Prepare a master mix. Add reagents in this exact order to prevent Cu(I) oxidation or precipitation:

    • Azide-Biotin (100 µM final)

    • TBTA Ligand (100 µM final)

    • 
       (1 mM final)
      
    • TCEP (1 mM final) — Add last to initiate reaction.

  • Incubation: Vortex gently and incubate for 1 hour at Room Temperature (RT) in the dark.

  • Termination: Add cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess reagents.

  • Analysis: Resuspend pellet in SDS-PAGE buffer for Western Blot (Streptavidin-HRP).

Diagram: Click Chemistry Workflow

ClickChemistry Probe Probe-Bound Protein (Alkyne Tagged) Reaction CuAAC Reaction (Triazole Formation) Probe->Reaction Reagents Click Reagents: Azide-Biotin + Cu(I) Catalyst Reagents->Reaction Result Biotinylated Protein Ready for Pull-down/Blot Reaction->Result Covalent Linkage

Caption: Bioorthogonal labeling workflow using CuAAC to tag alkyne-modified proteins with biotin.

Part 6: References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546. Link

  • Foot, J. S., et al. (2010). Lysyl oxidase-like enzymes: a new generation of targets for anti-fibrotic therapy.[1] Journal of Cellular and Molecular Medicine, 23(3).[1][2] (Contextual reference for LOX inhibitors). Link

  • PubChem Compound Summary. (2025). 3-(Benzyloxy)propan-1-amine (Structural Analog). National Center for Biotechnology Information. Link

Sources

Technical Guide: Solubility of Propargyl Ether Benzylamine Salts in Organic Solvents

[2]

Executive Summary

The solubility profile of propargyl ether benzylamine salts is a critical quality attribute (CQA) in the development of neuroprotective agents (e.g., MAO-B inhibitors) and click-chemistry intermediates.[1][2] These salts exhibit a dichotomous solubility behavior : high solubility in polar protic solvents driven by hydrogen bonding and ionic dissociation, and limited but tunable solubility in organic reaction media (chlorinated solvents, ethers) governed by the lipophilicity of the benzyl/propargyl scaffold and the counter-ion identity.

This guide provides a definitive solubility map, thermodynamic justification, and a self-validating experimental protocol for researchers optimizing purification or formulation processes.[1]

Chemical Identity & Structural Determinants[1][3][4][5][6][7]

To ensure experimental precision, we must distinguish the specific chemical entity.[2] Solubility is dictated by the competition between the Crystal Lattice Energy (


)Solvation Enthalpy (

)
The Two Primary Scaffolds
FeatureType A: Ring-Substituted Ether Type B: N-Substituted Amine
IUPAC Name 4-(Prop-2-yn-1-yloxy)phenyl]methanamineN-Benzylprop-2-yn-1-amine
Structure


Key Moiety Ether linkage (

) adds dipole; Ring substitution affects packing.[1][2][3]
Secondary amine salt; Propargyl group on Nitrogen.[1][2]
Drug Context Intermediate for Clorgiline/Rasagiline analogs.[1][2]Core scaffold of Pargyline/Selegiline.[1][2]
Counter-Ion Impact

The anion (

  • Chloride (

    
    ):  High lattice energy, low organic solubility (except MeOH/DMSO).[2]
    
  • Mesylate (

    
    ):  Lower lattice energy, enhanced solubility in alcohols and some chlorinated solvents.[1][2]
    
  • Tosylate (

    
    ):  Adds lipophilicity; significantly increases solubility in DCM and EtOAc.[1][2]
    

Solubility Profile & Solvent Compatibility[1][2][5]

The following data summarizes the saturation solubility trends for Hydrochloride (HCl) salts of these compounds at 25°C.

Table 1: Solubility Classes
Solvent ClassRepresentative SolventSolubility RatingThermodynamic Driver
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding with

and

; High dielectric constant (

).[1][2]
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Dipole-dipole interactions; excellent cation solvation.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-50 mg/mL)Ability to form contact ion pairs; improved by lipophilic anions (Tosylate).[2]
Ethers THF, Diethyl EtherLow (<5 mg/mL)Low dielectric constant insufficient to overcome lattice energy.[2]
Non-Polar Hexane, TolueneInsoluble (<0.1 mg/mL)Lack of specific solvation for ionic species.[2]

Critical Insight: For Type A (Ether-substituted), the oxygen atom on the ring acts as a weak hydrogen bond acceptor, slightly increasing solubility in alcohols compared to the unsubstituted benzylamine analogs.[2]

Thermodynamic Mechanisms

Understanding why these salts dissolve allows for predictive formulation.[1][2] The dissolution process is modeled by the Born-Haber Cycle .[1][2]

The Dissolution Equation

  • Lattice Enthalpy (

    
    ):  Positive (Endothermic).[2] High for HCl salts due to strong electrostatic packing of the small 
    
    
    ion with the ammonium headgroup.[1]
  • Solvation Enthalpy (

    
    ):  Negative (Exothermic).[2]
    
    • In Water/Methanol :

      
       is large enough to overcome 
      
      
      .[2]
    • In DCM/Toluene :

      
       is small.[2] The entropy gain (
      
      
      ) is insufficient to drive the reaction, resulting in insolubility.
Visualization: Solubility Thermodynamics

The following diagram illustrates the energy barriers involved in dissolving propargyl ether benzylamine salts.

SolubilityThermodynamicscluster_0Solvent InfluenceSolidSaltSolid Salt(Crystalline Lattice)GasIonsGaseous Ions(Separated)SolidSalt->GasIonsLattice Energy (+)(Barrier)SolvatedIonsSolvated Ions(Solution)GasIons->SolvatedIonsSolvation Enthalpy (-)(Driver in MeOH/H2O)IonPairsContact Ion Pairs(Low Dielectric Solvents)GasIons->IonPairsWeak Solvation(Driver in DCM)SolvatedIons->SolidSaltCrystallization(Supersaturation)ExplanationHigh Dielectric (ε > 20) -> Solvated IonsLow Dielectric (ε < 10) -> Ion Pairs or Insoluble

Caption: Thermodynamic cycle showing the competition between lattice energy and solvation forces. In organic solvents, formation of ion pairs is often the limiting step.

Experimental Protocols (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variations in crystallinity (polymorphism) can alter solubility by up to 30%.[1] Use this Isothermal Saturation Method for definitive data.

Protocol A: Gravimetric Determination (High Solubility Solvents)

Applicability: Methanol, Ethanol, DMSO.[2]

  • Preparation: Add excess propargyl ether benzylamine salt (approx. 500 mg) to 2.0 mL of solvent in a borosilicate glass vial.

  • Equilibration: Seal and stir at 25°C ± 0.1°C for 24 hours.

    • Validation Check: Ensure solid remains visible at all times.[1][2] If all solid dissolves, add more.[1]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

  • Evaporation: Transfer exactly 1.0 mL of filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream.[1]

  • Quantification: Weigh the residue.

    Protocol B: HPLC-UV Determination (Low Solubility Solvents)

    Applicability: DCM, Toluene, Ethers.[2] Why: Gravimetric methods are inaccurate for low solubility (<5 mg/mL).[2]

    • Preparation: Add excess salt (approx. 50 mg) to 5.0 mL solvent. Stir for 24 hours.

    • Sampling: Filter supernatant (0.22 µm PTFE).

    • Dilution: Dilute 100 µL of filtrate into 900 µL of Methanol (to ensure compatibility with Mobile Phase).

    • HPLC Conditions:

      • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

      • Mobile Phase: 40% Acetonitrile / 60% Water (0.1% TFA).[2]

      • Detection: UV at 254 nm (Benzyl ring absorption).[2]

    • Calculation: Determine concentration against a standard curve prepared in Methanol.

    Applications in Purification (Crystallization)

    The "Dichotomous Solubility" described in Section 3 is the basis for purification via Anti-Solvent Crystallization .[2]

    Workflow: Purification of Propargyl Ether Benzylamine HCl[2]
    • Dissolution: Dissolve crude salt in minimum volume of warm Methanol (Good solvent).[1][2]

    • Filtration: Filter out mechanical impurities.[1][2]

    • Precipitation: Slowly add Diethyl Ether or MTBE (Anti-solvent) with vigorous stirring.[1][2]

      • Ratio: Typically 1:5 (MeOH:Ether).[2]

    • Collection: The pure salt precipitates as white crystals.[1][2] Filter and wash with cold Ether.[1]

    PurificationWorkflowStartCrude Salt MixtureStep1Dissolve in Warm Methanol(T = 40°C)Start->Step1Step2Filter Insoluble ImpuritiesStep1->Step2Step3Add Anti-Solvent (Et2O/MTBE)DropwiseStep2->Step3Step4Nucleation & Crystal Growth(Cool to 0°C)Step3->Step4SupersaturationEndPure Crystalline SaltStep4->EndFiltration

    Caption: Anti-solvent crystallization workflow utilizing the solubility differential between alcohols and ethers.

    References

    • Solubility of Amine Salts

      • Title: Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters.
      • Source:Pharm.[1][2][4] Res., 2000.[2]

      • URL:[Link]

    • Propargylamine Synthesis & Properties

      • Title: Synthesis of Propargylamines by Cross-Dehydrogenative Coupling (CDC).[5]

      • Source:Current Green Chemistry, 2019.[2]

      • URL:[Link]

    • Thermodynamic Principles

      • Title: Solubility of Organic Salts in Non-Aqueous Solvents.[1][2]

      • Source:Journal of Chemical & Engineering Data.[2]

      • URL:[Link] (General Reference for J. Chem. Eng.[1][2] Data methodology)

    • Pargyline (N-propargylbenzylamine)

      • Title: Pargyline Hydrochloride - Compound Summary.[1][2]

      • Source:PubChem.[1][2]

      • URL:[Link]

    • Propargyl Ether Synthesis

      • Title: Synthesis and biochemical evalu
      • Source:Indian Journal of Chemistry, 2005.
      • URL:[Link]

    Methodological & Application

    Advanced CuAAC Bioconjugation: Exploiting Benzylamine Linkers for High-Efficiency Click Chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    As bioconjugation strategies evolve, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone of bioorthogonal chemistry. For researchers developing Antibody-Drug Conjugates (ADCs), functionalizing Metal-Organic Frameworks (MOFs), or labeling live cells, the choice of chemical linker and catalytic ligand dictates the thermodynamic success and biological viability of the reaction.

    This technical guide establishes a self-validating, high-efficiency CuAAC protocol specifically optimized for benzylamine linkers (benzylic azides), synthesizing mechanistic causality with field-proven experimental design.

    Mechanistic Rationale: The Superiority of Benzylamine Linkers

    While aryl azides are common, they suffer from sluggish reaction kinetics. Conversely, benzylic azides (derived from benzylamine precursors) provide a highly reactive, versatile chemical handle that significantly accelerates the CuAAC[1].

    The integration of benzylic azides offers two distinct mechanistic advantages:

    • Kinetic Favorability: The aliphatic nature of the benzylic carbon reduces steric hindrance and electronic deactivation compared to aryl azides, allowing rapid formation of the Cu-metallacycle intermediate[1].

    • Post-Synthetic Versatility: Unreacted benzylic azides can be cleanly reduced to primary benzylic amines via Staudinger reduction (using trimethylphosphine and water), providing a secondary handle for orthogonal modifications[1].

    Mechanism Cu2 Cu(II) Precursor Cu1 Cu(I)-THPTA Complex Cu2->Cu1 Ascorbate Pi π-Alkyne Intermediate Cu1->Pi + Alkyne Acetylide Cu(I)-Acetylide Pi->Acetylide - H+ Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Benzyl Azide Product 1,2,3-Triazole Metallacycle->Product Ring Closure Product->Cu1 Catalyst Release

    Mechanism of CuAAC highlighting the Cu(I) catalytic cycle with benzyl azide substrates.

    Causality in Experimental Design

    A robust protocol is not a mere list of steps; it is a carefully balanced thermodynamic system. Every reagent in this workflow serves a specific, protective, or catalytic function.

    • The Ligand (THPTA): The CuAAC reaction requires copper in the +1 oxidation state. However, free Cu(I) rapidly disproportionates and generates reactive oxygen species (ROS) that degrade biomolecules[2]. We utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) because it is highly water-soluble, blocks the bioavailability of toxic Cu(I), and acts as a sacrificial reductant to protect proteins and DNA[3][4].

    • The Reductant (Sodium Ascorbate): Added strictly as the final component, ascorbate reduces the stable Cu(II) precursor to the active Cu(I) state in situ. Adding it prematurely risks rapid oxidation of the catalyst before the substrates are properly coordinated[3][5].

    • The Scavenger (Aminoguanidine): CuAAC conditions can produce electrophilic by-products (like dehydroascorbate) that cause unwanted protein cross-linking. Aminoguanidine is introduced to scavenge these reactive carbonyls, preserving the structural integrity of the biomolecule[4][6].

    Quantitative Comparison of CuAAC Ligands

    To justify the selection of THPTA over legacy ligands, consider the kinetic and biocompatibility data summarized below[6][7][8]:

    LigandWater SolubilityBiocompatibilityReaction Rate Constant (
    
    
    )
    Primary Application
    TBTA Low (Requires DMSO/DMF)Poor (Toxic to live cells)ModerateOrganic synthesis, non-aqueous MOFs
    THPTA High (Aqueous compatible)ExcellentHigh (
    
    
    )
    Bioconjugation, live-cell labeling
    BTTAA Very HighExcellentVery HighIn vivo imaging, highly sensitive proteins
    Standardized Protocol: CuAAC with Benzylamine Linkers

    This protocol is engineered as a self-validating system . It incorporates a mandatory Quality Control (QC) step to benchmark catalytic efficiency before committing high-value biological payloads[2].

    Workflow Prep 1. Stock Prep Azide & Alkyne Complex 2. Complexation CuSO4 + THPTA Prep->Complex Initiate 3. Initiation Sodium Ascorbate Complex->Initiate React 4. Cycloaddition 1-2h Incubation Initiate->React QC 5. Validation Fluorometric Assay React->QC

    Step-by-step experimental workflow for self-validating CuAAC bioconjugation.

    Phase 1: Stock Solution Preparation

    Causality: Freshly prepared aqueous stocks prevent reagent degradation. Ascorbate is highly susceptible to atmospheric oxidation.

    • Prepare 20 mM CuSO₄ in degassed Milli-Q water[2][3].

    • Prepare 100 mM THPTA ligand in degassed Milli-Q water[3].

    • Prepare 100 mM Aminoguanidine in water[3][4].

    • Prepare 100 mM Sodium Ascorbate in water (Must be prepared immediately before use)[3][5].

    Phase 2: Catalyst Pre-Complexation

    Causality: Pre-complexing Cu(II) with THPTA before introducing it to the biological sample ensures the metal is fully chelated, preventing Cu-induced precipitation of proteins[3][5].

    • In a clean microcentrifuge tube, mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 10 µL of 100 mM THPTA)[2][3].

    • Vortex briefly and allow the complex to stand at room temperature for 5–10 minutes[5].

    Phase 3: Conjugation Reaction Assembly

    Causality: The order of addition is critical. Ascorbate must be added last to initiate the catalytic cycle only when all substrates and protectors are present[2][4].

    • To your reaction vessel, add the benzyl azide-modified biomolecule (final concentration ~50–100 µM) in an appropriate buffer (e.g., PBS, pH 7.4)[2].

    • Add the alkyne partner at a 4-to-10-fold molar excess relative to the azide[5].

    • Add Aminoguanidine to a final concentration of 5 mM [2][4].

    • Add the pre-formed CuSO₄/THPTA complex . (Target a final Cu concentration of ~250 µM to overcome the catalytic threshold)[2].

    • Initiate: Add Sodium Ascorbate to a final concentration of 5 mM [2].

    • Purge the tube with Argon, seal, and incubate at room temperature for 1–2 hours on a slow rotisserie (protect from light)[3][4].

    Phase 4: Self-Validation & Quality Control

    Causality: To ensure the absence of inhibitors (e.g., chelating impurities) in your buffer, run a parallel validation reaction.

    • Substitute your expensive alkyne payload with a fluorogenic model alkyne (e.g., an alkyne-functionalized coumarin or propargyl alcohol)[2].

    • Execute the protocol exactly as described above.

    • Measure the fluorescence intensity of the resulting triazole (e.g., at 477 nm). This reading establishes your 100% reaction baseline , validating that your Cu(I) catalytic cycle is fully operational under your specific buffer conditions[2][4].

    References

    1.3[3] 2.5[5] 3.2[2] 4.4[4] 5.1[1] 6.6[6] 7.7[7] 8. 8[8]

    Sources

    Application Note: Conjugation of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine to Carboxylic Acids

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract & Introduction

    This application note details the methodology for conjugating [3-(Prop-2-yn-1-yloxy)phenyl]methanamine (referred to herein as Linker-A ) to carboxylic acid-containing substrates.

    Linker-A is a high-value bifunctional scaffold used extensively in Chemical Proteomics, PROTAC linker design, and Antibody-Drug Conjugates (ADCs). Its structure features two orthogonal reactive groups:

    • Primary Benzyl Amine: A nucleophile for amide bond formation with carboxylic acids (drugs, proteins, or probes).

    • Terminal Alkyne (Propargyl Ether): A bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

    This guide prioritizes the HATU-mediated coupling protocol due to its high efficiency with benzyl amines, while providing an EDC/NHS alternative for specific solubility requirements.

    Chemical Profile & Handling

    PropertySpecification
    IUPAC Name [3-(Prop-2-yn-1-yloxy)phenyl]methanamine
    Functional Groups Primary Amine (-NH₂), Alkyne (-C≡CH), Ether (-O-)
    Molecular Weight ~161.1 g/mol (Free base)
    Solubility Soluble in DMF, DMSO, MeOH, DCM. Limited water solubility (unless as HCl salt).
    Storage -20°C, Desiccated. Hygroscopic as HCl salt.
    Stability Alkyne is stable to standard basic/acidic workups but sensitive to Pd/Pt catalysts.

    Critical Handling Note: If supplied as the Hydrochloride (HCl) salt , an additional equivalent of base (DIPEA/TEA) is mandatory in the reaction mixture to deprotonate the ammonium species (

    
    ) to the reactive free amine (
    
    
    
    ).

    Reaction Mechanism & Strategy

    The conjugation relies on activating the carboxylic acid substrate to form an active ester, which is then attacked by the nucleophilic nitrogen of Linker-A.

    Strategic Workflow

    The following diagram illustrates the logical flow from starting materials to the final "Click-ready" conjugate.

    ConjugationWorkflow Acid Carboxylic Acid (Drug/Probe) Activation Activation Step (HATU/Base) Acid->Activation + HATU/DIPEA Linker Linker-A (Amine + Alkyne) Coupling Nucleophilic Attack (Amide Bond Formation) Linker->Coupling + Amine Intermediate Active Ester (O-At Intermediate) Activation->Intermediate - HOAt Intermediate->Coupling Purification Purification (HPLC/Flash) Coupling->Purification Final Alkyne-Tagged Conjugate Purification->Final

    Figure 1: Strategic workflow for generating alkyne-tagged conjugates.

    Experimental Protocols

    Protocol A: HATU-Mediated Coupling (Recommended)

    Context: Best for small molecules, valuable substrates, and maximizing yield. HATU minimizes racemization (if the acid is chiral) and reacts faster than carbodiimides.

    Reagents:

    • Substrate (Carboxylic Acid)[1]

    • Linker-A (HCl salt assumed)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)[2]

    • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

    Step-by-Step Procedure:

    • Activation:

      • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration 0.1 – 0.2 M).

      • Add DIPEA (3.0 equiv). Note: Use 4.0 equiv if Linker-A is an HCl salt.

      • Add HATU (1.1 equiv).

      • Stir at Room Temperature (RT) for 5–10 minutes. The solution usually turns yellow/orange.

    • Coupling:

      • Add Linker-A (1.1 – 1.2 equiv) directly to the reaction mixture.

      • Flush the headspace with Nitrogen/Argon and cap tightly.

      • Stir at RT for 1–4 hours.

    • Monitoring:

      • Check via LC-MS or TLC.

      • Target Mass: Mass of Acid + 161.1 - 18.0 (Water) = Mass of Acid + 143.1 .

    • Workup (Extraction):

      • Dilute reaction with EtOAc (Ethyl Acetate).

      • Wash sequentially with:

        • 10% Citric Acid or 1M HCl (removes unreacted amine/DIPEA).

        • Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).

        • Brine.

      • Dry over Na₂SO₄, filter, and concentrate.

    • Purification:

      • Flash Chromatography (Hexane/EtOAc) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    Protocol B: EDC/NHS Coupling (Alternative)

    Context: Required if water solubility is mandatory during the reaction or if the "Active Ester" needs to be isolated before adding the amine.

    Reagents:

    • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-Hydroxysuccinimide)

    Procedure Summary:

    • Dissolve Carboxylic Acid in DMF or Buffer (pH 4.5–6.0).

    • Add EDC (1.5 equiv) and NHS (1.5 equiv). React for 15–30 mins.

    • Add Linker-A (1.0 equiv) and adjust pH to 7.0–8.0 using DIPEA or buffer.

    • React overnight. (Slower kinetics than HATU).

    Quality Control & Validation

    To ensure the conjugation was successful and the alkyne handle is intact, verify the following diagnostic signals.

    NMR Validation ( H NMR in DMSO- or CDCl )
    Proton EnvironmentMultiplicityApprox.[3] Shift (
    
    
    )
    Diagnostic Check
    Amide -NH- Triplet (broad)8.0 – 9.0 ppmIndicates successful conjugation.
    Benzylic -CH₂- Doublet4.3 – 4.5 ppmShifts downfield compared to free amine (~3.8 ppm).
    Propargyl -OCH₂- Doublet4.7 – 4.8 ppmConfirms ether linkage is intact.
    Alkyne ≡CH Triplet2.5 – 3.6 ppmCritical: Must be present. Loss indicates side reaction.
    LC-MS Validation[2]
    • Positive Mode (ESI+): Look for

      
      .
      
    • Fragmentation: Benzyl amines often show a characteristic fragment loss of the benzyl group or cleavage at the amide bond during MS/MS.

    Downstream Application: The "Click" Reaction

    Once the conjugate is synthesized, it serves as the "Alkyne" partner in the CuAAC reaction.

    ClickReaction Conjugate Synthesized Conjugate (Alkyne-Tagged) Catalyst Catalyst System (CuSO4 + THPTA + Ascorbate) Conjugate->Catalyst Azide Azide Partner (Reporter/Fluorophore-N3) Azide->Catalyst Triazole Final Product (1,2,3-Triazole Linked) Catalyst->Triazole CuAAC Reaction (RT, 1h, Aqueous/Organic Mix)

    Figure 2: The conjugate enters the CuAAC cycle to form a stable triazole linkage.

    Standard Click Protocol:

    • Mix Conjugate (Alkyne) and Reporter (Azide) (1:1 ratio) in tBuOH/Water (1:1).

    • Add CuSO₄ (5 mol%).

    • Add THPTA ligand (10 mol%) (Protects protein/drug from oxidation).

    • Add Sodium Ascorbate (20 mol%) to initiate.

    • React 1 hour at RT.

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Low Yield Incomplete activation of acid.Switch from EDC to HATU. Ensure anhydrous solvents are used.[3]
    No Reaction Amine protonated (HCl salt).Check pH. Ensure ≥3 equiv of DIPEA were added to neutralize the HCl salt.
    Missing Alkyne Peak Palladium contamination.Avoid using Pd/C in previous steps; alkyne reduced to alkane.
    Precipitation Poor solubility of conjugate.Add DMSO (up to 10%) to the reaction mixture.

    References

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Sigma-Aldrich. (n.d.). Click Chemistry Reagents & Protocols. Merck KGaA.[3][4]

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.

    Sources

    Application Note: Strategic Implementation of 3-(prop-2-yn-1-yloxy)benzylamine in PROTAC Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract & Strategic Value

    This application note details the protocol for utilizing 3-(prop-2-yn-1-yloxy)benzylamine as a semi-rigid, clickable linker in Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike flexible PEG or alkyl chains, this linker introduces a meta-substituted aromatic core, offering restricted conformational freedom that can enhance ternary complex stability and cell permeability.

    Key Advantages:

    • Orthogonality: Contains a primary amine (for amide coupling) and a terminal alkyne (for CuAAC "Click" chemistry), enabling modular library assembly.

    • Structural Rigidity: The benzene core reduces the entropic penalty upon ternary complex formation compared to fully flexible linear linkers.

    • Vector Geometry: The meta substitution pattern provides a unique exit vector (approx. 120°) distinct from para or linear analogs, potentially accessing novel degradation profiles.

    Chemical Properties & Handling[2][3][4][5]

    PropertySpecification
    IUPAC Name [3-(prop-2-yn-1-yloxy)phenyl]methanamine
    Molecular Formula
    
    
    Molecular Weight 161.20 g/mol
    Solubility Soluble in DMSO, DMF, MeOH, DCM.[1] Slightly soluble in water.[1][2]
    Storage -20°C, desiccated. Hygroscopic amine.
    Hazards Irritant.[1] Handle with standard PPE.[1]

    Mechanism of Action: Modular Assembly

    The synthesis follows a convergent "Click-Ready" strategy.[1] The linker is first attached to the E3 ligase ligand (or POI ligand) via amide coupling, creating an "Alkyne-Functionalized Anchor." This intermediate is then reacted with an Azide-tagged partner to form the final PROTAC.[1]

    PROTAC_Assembly Ligand_COOH Ligand-COOH (E3 or POI Binder) Intermediate Alkyne-Functionalized Intermediate Ligand_COOH->Intermediate Step 1: Amide Coupling (HATU/DIPEA) Linker 3-(prop-2-yn-1-yloxy)benzylamine (Amine + Alkyne) Linker->Intermediate PROTAC Final PROTAC (Triazole Linkage) Intermediate->PROTAC Step 2: CuAAC Click (CuSO4/Ascorbate) Azide_Partner Azide-Tag-Ligand (Partner Binder) Azide_Partner->PROTAC

    Figure 1: Modular assembly pathway. The linker acts as the bridge, converting a carboxyl-ligand into a clickable alkyne intermediate.

    Experimental Protocols

    Protocol A: Amide Coupling (Linker Attachment)

    Objective: Conjugate the benzylamine moiety of the linker to a carboxylic acid-containing ligand (e.g., VHL-COOH or CRBN-COOH).[1]

    Reagents:

    • Ligand-COOH (1.0 equiv)[1]

    • 3-(prop-2-yn-1-yloxy)benzylamine (1.2 equiv)[1]

    • HATU (1.2 equiv)[1][3]

    • DIPEA (3.0 equiv)[1][3]

    • Anhydrous DMF[1][3]

    Procedure:

    • Activation: Dissolve Ligand-COOH (0.1 mmol) in anhydrous DMF (1 mL) under

      
      . Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir for 15 minutes at Room Temperature (RT) to activate the acid.
      
      • Expert Insight: Pre-activation prevents amine capping by unreacted coupling reagents.[1]

    • Coupling: Add 3-(prop-2-yn-1-yloxy)benzylamine (0.12 mmol) dissolved in minimal DMF.

    • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (

      
      ).
      
    • Workup: Dilute with EtOAc (20 mL). Wash with 5% LiCl (aq) x3 (to remove DMF), saturated

      
      , and brine. Dry over 
      
      
      
      .[1][3]
    • Purification: Flash chromatography (DCM/MeOH gradient).

      • Validation: Confirm product identity via

        
        -NMR (Look for propargyl 
        
        
        
        doublet at ~4.7 ppm and alkyne proton triplet at ~2.5 ppm).[1]
    Protocol B: CuAAC Click Reaction (PROTAC Assembly)

    Objective: Connect the Alkyne-Intermediate to an Azide-Ligand via a 1,2,3-triazole linkage.[1]

    Reagents:

    • Alkyne-Intermediate (from Protocol A) (1.0 equiv)[1]

    • Azide-Ligand (1.0 equiv)[1][3]

    • 
       (0.1 equiv)[1][3]
      
    • Sodium Ascorbate (0.5 equiv)[1]

    • THPTA Ligand (0.2 equiv) - Critical for protecting biomolecules from oxidative damage.[1]

    • Solvent: DMSO/Water or tBuOH/Water (1:1).[1]

    Procedure:

    • Preparation: Dissolve Alkyne-Intermediate and Azide-Ligand in DMSO (final conc. 10–20 mM).

    • Catalyst Mix: In a separate tube, mix

      
       and THPTA in water. Then add Sodium Ascorbate. The solution should remain clear/colorless.
      
      • Expert Insight: The THPTA:Cu ratio of 2:1 or 5:1 prevents Cu(I) disproportionation and oxidation.

    • Initiation: Add the Catalyst Mix to the reaction vial. Flush the headspace with

      
       to minimize oxygen.
      
    • Incubation: Stir at RT for 1–2 hours.

      • Self-Validating Step: If the solution turns brown/yellow precipitate forms, oxygen has entered, and the reaction may stall. Keep strictly anaerobic if possible.[1]

    • Purification: Filter and purify directly via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    Validation & Quality Control

    Analytical Checkpoints
    MethodAcceptance CriteriaNote
    LC-MS >95% PurityCheck for "double mass" (dimerization) or incomplete coupling.[1][4]
    1H-NMR Triazole Proton (~8.0 ppm)The disappearance of the alkyne proton (~2.5 ppm) and appearance of the triazole singlet confirms the click reaction.
    Solubility Clear in DMSO @ 10mMRigid aromatic linkers can decrease solubility; ensure DMSO stocks are sonicated.[1]
    Biological Validation Workflow

    Bio_Validation Step1 Synthesis & QC (LC-MS > 95%) Step2 Cellular Assay (Western Blot / HiBiT) Step1->Step2 Step3 DC50 Determination (Concentration for 50% Deg) Step2->Step3 Dose Response Step4 Hook Effect Analysis (High Dose Inhibition) Step3->Step4 Mechanistic Confirmation

    Figure 2: Biological validation pipeline. The "Hook Effect" at high concentrations confirms the mechanism is PROTAC-driven (ternary complex formation) rather than simple inhibition.

    References

    • Beshara, C. S., et al. (2023). "Click chemistry in the development of PROTACs." RSC Advances. Link

      • Context: Validates the use of CuAAC click chemistry for rapid PROTAC library gener
    • Testa, A., et al. (2020).[5] "Design and Synthesis of PROTACs." Methods in Molecular Biology. Link

      • Context: Provides standard protocols for amide coupling and linker optimiz
    • Li, X., et al. (2020). "Rigid Linkers in PROTAC Design: Effects on Permeability and Selectivity." Journal of Medicinal Chemistry. Link[1]

      • Context: Supports the scientific rationale for using rigid aromatic linkers (like the benzylamine derivative) over flexible PEG chains to improve physicochemical properties.
    • Bembenek, S. D., et al. (2021). "The Role of Linker Propensity in PROTAC Design." ACS Medicinal Chemistry Letters. Link[1]

      • Context: Discusses the impact of linker geometry (meta vs para)

    Sources

    Authored by: Senior Application Scientist, Chemical Synthesis Division

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol for the Reductive Amination of 3-Propargyloxybenzylamine

    Introduction: The Strategic Importance of Reductive Amination

    Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] Its prominence, particularly in medicinal chemistry and drug development, stems from its ability to reliably and efficiently synthesize secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1][2] This one-pot reaction, which proceeds through an intermediate imine or iminium ion, offers a more controlled alternative to direct alkylation of amines with alkyl halides, which is often plagued by over-alkylation.[3]

    This guide provides a detailed exploration of the reductive amination conditions specifically tailored for 3-propargyloxybenzylamine. This substrate is of particular interest due to the presence of two key functional groups: a nucleophilic primary benzylamine and a terminal alkyne (propargyl group). The propargyl moiety is a valuable handle for further chemical modifications, such as click chemistry, making its preservation during the amination process critical. We will delve into the mechanistic underpinnings of the reaction, compare common experimental protocols, and provide practical guidance for achieving high yields and purity.

    Pillar 1: The Underlying Mechanism

    The success of a reductive amination hinges on the sequential formation of an imine intermediate followed by its reduction.[4] The overall process can be dissected into two primary stages, typically occurring in the same reaction vessel.

    • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-propargyloxybenzylamine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[4] Under neutral or weakly acidic conditions (typically pH 4-6), which are optimal for this step, the hemiaminal undergoes dehydration to yield a C=N double bond, forming the corresponding imine.[5]

    • Reduction: A hydride reducing agent, present in the reaction mixture, then selectively reduces the imine to the desired secondary amine. The choice of reducing agent is critical; it must be reactive enough to reduce the imine but mild enough to avoid significant reduction of the starting carbonyl compound.[3]

    Reductive_Amination_Mechanism cluster_reagents Reaction Conditions Amine 3-Propargyloxybenzylamine (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde / Ketone (R-C(O)-R') Carbonyl->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O (Dehydration) Product N-Substituted Product (Secondary Amine) Imine->Product + [H⁻] (Reduction) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) AcidCatalyst Weak Acid (pH 4-6)

    Caption: Mechanism of Reductive Amination.

    Pillar 2: Critical Experimental Parameters

    The design of a successful reductive amination protocol requires careful consideration of several interconnected variables. The stability of the propargyl group on 3-propargyloxybenzylamine is generally high under these conditions, allowing for a focus on optimizing the amination itself.

    Choice of Reducing Agent

    The selection of the hydride source is arguably the most critical decision, dictating whether the reaction can be performed in a single step (direct) or requires pre-formation of the imine (indirect).[6]

    Reducing AgentCommon NameKey Characteristics & Causality
    NaBH(OAc)₃ STABReagent of Choice. Mild and selective, allowing for a one-pot direct procedure. The electron-withdrawing acetate groups temper its reactivity, so it reduces the protonated imine much faster than the starting carbonyl.[6][7] This avoids the formation of alcohol byproducts.
    NaBH₃CN Sodium CyanoborohydrideA classic reagent for direct reductive amination. Its reactivity is pH-dependent; at mildly acidic pH, it selectively reduces the iminium ion.[4] Major Drawback: Highly toxic and can release hydrogen cyanide gas upon acidic workup.[6]
    NaBH₄ Sodium BorohydrideA powerful and inexpensive reducing agent. However, it readily reduces both aldehydes and ketones.[8] Therefore, it is primarily used in an indirect (two-step) procedure where the imine is formed first, and then NaBH₄ is added, often at a reduced temperature to control reactivity.[9]
    Solvent and pH Control

    The choice of solvent must accommodate the solubility of all reactants and is often linked to the chosen reducing agent.

    • For NaBH(OAc)₃ (STAB): Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are standard.[6][7]

    • For NaBH₄ and NaBH₃CN: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.

    A weakly acidic environment (pH ~5-6) is crucial. This is often achieved by adding a small amount of acetic acid. The acid catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic. However, strongly acidic conditions will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

    Pillar 3: Validated Experimental Protocols

    The following protocols provide step-by-step methodologies for the N-alkylation of 3-propargyloxybenzylamine.

    Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

    This is the preferred method for its operational simplicity, mild conditions, and high selectivity.

    Materials:

    • 3-Propargyloxybenzylamine

    • Aldehyde or Ketone (1.0 - 1.1 equivalents)

    • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 equivalents)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Glacial Acetic Acid (optional, 1.0 equivalent)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-propargyloxybenzylamine (1.0 eq) and the selected aldehyde or ketone (1.05 eq).

    • Dissolve the starting materials in DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

    • Optional but Recommended: Add glacial acetic acid (1.0 eq) to the solution and stir for 20-30 minutes at room temperature. This facilitates the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride (1.4 eq) to the mixture in one portion. The reaction is often slightly exothermic.

    • Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted 3-propargyloxybenzylamine.

    Protocol 2: Indirect Reductive Amination using Sodium Borohydride (NaBH₄)

    This classic, cost-effective method requires two distinct steps within a single pot.

    Materials:

    • 3-Propargyloxybenzylamine

    • Aldehyde or Ketone (1.0 - 1.1 equivalents)

    • Sodium Borohydride (NaBH₄) (1.2 - 1.5 equivalents)

    • Methanol (MeOH)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    Procedure:

    • Imine Formation: Dissolve 3-propargyloxybenzylamine (1.0 eq) and the aldehyde or ketone (1.05 eq) in methanol (0.2-0.4 M) in a round-bottom flask.

    • Stir the solution at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC for the disappearance of the carbonyl starting material.

    • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.3 eq) portion-wise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, or until the imine intermediate is fully consumed as indicated by TLC.

    • Work-up: Quench the reaction by slowly adding deionized water.

    • Remove the bulk of the methanol under reduced pressure.

    • Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography.

    Experimental_Workflow cluster_protocol1 Protocol 1: Direct (STAB) cluster_protocol2 Protocol 2: Indirect (NaBH4) cluster_common Common Steps p1_start Mix Amine, Carbonyl, (Acid) in DCE/DCM p1_add Add STAB p1_start->p1_add p1_react Stir at RT (3-12h) p1_add->p1_react workup Aqueous Work-up & Extraction p1_react->workup p2_start Mix Amine, Carbonyl in MeOH (1-2h) p2_cool Cool to 0 °C p2_start->p2_cool p2_add Add NaBH₄ p2_cool->p2_add p2_react Warm to RT (1-3h) p2_add->p2_react p2_react->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

    Caption: General Experimental Workflow.

    Data Interpretation and Troubleshooting

    Expected Characterization:

    • ¹H NMR: Appearance of new signals corresponding to the protons of the newly installed alkyl/benzyl group. A downfield shift of the benzylic -CH₂- protons adjacent to the nitrogen is expected. The characteristic signals for the propargyl group (a triplet for the acetylenic proton around δ 2.5 ppm and a doublet for the -OCH₂- protons around δ 4.7 ppm) should remain intact.

    • ¹³C NMR: Appearance of new carbon signals from the added substituent.

    • Mass Spec (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the final secondary amine product.

    • IR Spectroscopy: Disappearance of the primary amine N-H stretching bands (typically two peaks around 3300-3400 cm⁻¹) and the appearance of a single, weaker secondary amine N-H stretch (around 3300-3350 cm⁻¹).

    Troubleshooting Guide:

    ProblemPossible Cause(s)Suggested Solution(s)
    Low or No Conversion 1. Inefficient imine formation (pH too high/low).2. Deactivated carbonyl or sterically hindered amine.3. Inactive reducing agent.1. Add 1.0 eq of acetic acid. Ensure reagents are dry.2. Increase reaction time or gently heat (e.g., 40 °C). Consider using a Lewis acid catalyst like Ti(OiPr)₄.[8]3. Use a fresh bottle of the hydride reagent.
    Alcohol Byproduct Present 1. Reducing agent is too reactive (e.g., NaBH₄ in a direct protocol).2. Imine formation is slow relative to carbonyl reduction.1. Switch to a milder reagent like STAB.[6]2. Pre-stir the amine and carbonyl for 1-2 hours before adding the reducing agent.
    Unreacted Starting Amine 1. Insufficient carbonyl compound or reducing agent.2. Reaction time is too short.1. Use a slight excess of the carbonyl (1.1 eq) and reducing agent (1.5 eq).2. Extend the reaction time and monitor by TLC.
    Dialkylation Product This is rare in reductive amination but can occur if the product secondary amine reacts with remaining carbonyl.Ensure the starting primary amine is fully consumed before workup. Use a minimal excess of the carbonyl compound.

    References

    • Reductive amination - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

    • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved March 2, 2026, from [Link]

    • Fumagalli, G., et al. (2017). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Retrieved March 2, 2026, from [Link]

    • Reductive Amination - Common Conditions. (n.d.). University of Rochester. Retrieved March 2, 2026, from [Link]

    • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 2, 2026, from [Link]

    • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved March 2, 2026, from [Link]

    • Reductive Amination with Borohydride & Borane Reducing Agents. (n.d.). Studylib. Retrieved March 2, 2026, from [Link]

    • Senthamarai, T., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. Retrieved March 2, 2026, from [Link]

    • Wang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. Retrieved March 2, 2026, from [Link]

    • Zeynizadeh, B., & Rahmani, S. (2011, March 14). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. Retrieved March 2, 2026, from [Link]

    • Shaabani, S., & Maleki, A. (2016). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. Retrieved March 2, 2026, from [Link]

    • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved March 2, 2026, from [Link]

    Sources

    Application Note: Bioorthogonal Labeling with Meta-Propargyloxy Benzylamine Probes

    Author: BenchChem Technical Support Team. Date: March 2026

    The following Application Note and Protocol Guide is designed for researchers utilizing meta-propargyloxy benzylamine (m-POBA) and related alkyne-functionalized benzylamine probes. These probes are critical tools for Activity-Based Protein Profiling (ABPP) of amine-processing enzymes (such as Monoamine Oxidase B and Lysyl Oxidase ) and for transglutaminase-mediated proteome labeling .

    Abstract

    Meta-propargyloxy benzylamine (m-POBA) represents a class of bifunctional metabolic probes designed to interrogate amine-processing enzymes and glutamine-dependent transamidation pathways. By leveraging the substrate specificity of the benzylamine moiety and the bioorthogonal reactivity of the meta-propargyloxy group (an alkyne handle), researchers can covalently label, visualize, and isolate enzymatic targets or their substrates in complex biological systems. This guide details the mechanistic basis, experimental protocols, and troubleshooting frameworks for using m-POBA in Transglutaminase 2 (TG2) substrate profiling and Monoamine Oxidase B (MAO-B) activity imaging.

    Mechanistic Principles

    The utility of m-POBA relies on its ability to mimic endogenous substrates while carrying a latent "click" handle. Its activity is defined by two primary pathways:[1]

    A. Transglutaminase-Mediated Proteome Labeling

    Transglutaminases (e.g., TG2) catalyze the formation of isopeptide bonds between the

    
    -carboxamide group of glutamine residues and primary amines.
    
    • Mechanism: m-POBA acts as a competitive amine donor (acyl-acceptor). TG2 catalyzes the transfer of the glutamine-acyl group to the primary amine of m-POBA.

    • Result: The target protein (carrying the glutamine) is covalently modified with the m-POBA probe. The alkyne handle is now permanently attached to the protein, enabling downstream detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    B. Monoamine Oxidase B (MAO-B) Activity Profiling

    MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of exogenous and endogenous amines.[2]

    • Mechanism: The benzylamine moiety of m-POBA enters the hydrophobic substrate cavity of MAO-B. The enzyme oxidizes the amine to an imine, which hydrolyzes to an aldehyde (meta-propargyloxy benzaldehyde).

    • Labeling Event: While benzylamine is a turnover substrate, propargyl-functionalized amines can often act as mechanism-based inactivators (suicide substrates) if the propargyl group is adjacent to the oxidized center (N-propargyl). However, for O-propargyl variants like m-POBA, the probe often functions as a reporter substrate . The resulting aldehyde can be trapped by hydrazine-functionalized fluorophores, or the alkyne handle is used to track the subcellular localization of the probe prior to turnover, or to tag the enzyme if the aldehyde reacts with active site nucleophiles.

    Pathway Visualization

    Mechanism Probe m-POBA (Alkyne-Benzylamine) TG2 Transglutaminase 2 (Enzyme) Probe->TG2 Substrate Binding MAOB Monoamine Oxidase B (Enzyme) Probe->MAOB Substrate Entry AcylEnz Acyl-Enzyme Intermediate TG2->AcylEnz Thioester Formation Aldehyde m-Propargyloxy Benzaldehyde MAOB->Aldehyde Oxidative Deamination Protein Protein-Gln-CONH2 Protein->TG2 Gln Donor LabeledProt Alkyne-Labeled Protein AcylEnz->LabeledProt Transamidation (Probe Incorporation) Click CuAAC Reaction (Azide-Fluorophore) LabeledProt->Click + Azide-Dye Signal Fluorescent Readout Click->Signal

    Figure 1: Dual mechanistic pathways of m-POBA. Top: TG2-mediated incorporation into glutamine-rich proteins. Bottom: MAO-B mediated oxidation.

    Experimental Protocols
    Materials Preparation
    ComponentStock ConcentrationSolventStorage
    m-POBA Probe 100 mMDMSO (Anhydrous)-20°C (Desiccated)
    Azide-Fluorophore (e.g., Azide-Cy5)5 mMDMSO-20°C (Dark)
    CuSO4 50 mMSterile Water4°C
    THPTA Ligand 100 mMSterile Water-20°C
    Sodium Ascorbate 100 mMSterile WaterFreshly Prepared
    Lysis Buffer 1X RIPA-4°C
    Protocol A: Transglutaminase 2 (TG2) Substrate Labeling in Live Cells

    Objective: To label and visualize the glutamine-donor proteome targeted by TG2.

    Step 1: Cell Culture and Incubation

    • Seed cells (e.g., HeLa, MCF-7) in 6-well plates or on coverslips. Grow to 70-80% confluency.

    • Optional: Induce TG2 expression or activate calcium signaling (TG2 is Ca²⁺-dependent) using A23187 (calcium ionophore, 5 µM) if studying activation states.

    • Replace media with fresh serum-free media containing 100 µM m-POBA .

      • Note: Serum contains amine oxidases that may degrade the probe; serum-free conditions are recommended for the labeling pulse.

    • Incubate for 2–4 hours at 37°C / 5% CO₂.

    Step 2: Fixation and Permeabilization

    • Wash cells 3x with ice-cold PBS to remove unbound probe.

    • Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).

    • Wash 2x with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash 3x with PBS.

    Step 3: Click Chemistry (CuAAC)

    • Prepare the Click Reaction Cocktail (mix in order):

      • PBS (Buffer): Balance to final volume

      • Azide-Fluorophore (e.g., Cy5-Azide): 20 µM

      • CuSO4: 1 mM

      • THPTA Ligand: 100 µM (Premix Cu and Ligand before adding)

      • Sodium Ascorbate: 5 mM (Add last)

    • Add 500 µL of Cocktail to each well/coverslip.

    • Incubate for 1 hour at RT in the dark with gentle rocking.

    • Critical: The Cu(I) catalyst is generated in situ. Ensure ascorbate is fresh.

    Step 4: Washing and Imaging

    • Wash 3x with PBS containing 1% Tween-20 (PBST) to remove unreacted dye.

    • Wash 2x with PBS.

    • Stain nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Mount and image using Confocal Microscopy (Excitation/Emission appropriate for the chosen Azide-dye).

    Protocol B: MAO-B Activity Profiling in Tissue Lysates

    Objective: To assess MAO-B activity via probe turnover or covalent capture.

    Step 1: Lysate Preparation

    • Homogenize tissue (e.g., liver, brain) or cell pellets in ice-cold PBS (pH 7.4).

      • Avoid: Buffers with primary amines (Tris, Glycine) if you plan to use aldehyde-reactive downstream steps. Use Phosphate or HEPES.

    • Sonicate to disrupt mitochondrial membranes (MAO-B is an Outer Mitochondrial Membrane protein).

    • Centrifuge at 10,000 x g for 10 min; collect supernatant.

    • Quantify protein concentration (BCA Assay).

    Step 2: Probe Incubation

    • Dilute lysate to 1–2 mg/mL.

    • Add m-POBA to a final concentration of 50 µM .

    • Control: Pre-incubate a separate sample with Selegiline (10 µM), a specific MAO-B inhibitor, for 30 min prior to adding m-POBA.

    • Incubate reaction for 1 hour at 37°C.

    Step 3: Click Reaction & Analysis

    • Add Click Reagents (as per Protocol A, Step 3) directly to the lysate.

    • Incubate for 1 hour at RT.

    • Precipitate proteins using cold Acetone or Methanol/Chloroform to remove excess reagents.

    • Resuspend pellet in 1X SDS Loading Buffer.

    • Analyze via SDS-PAGE and In-Gel Fluorescence Scanning .

      • Result: Specific bands appearing in the experimental lane but absent in the Selegiline control indicate MAO-B specific labeling (or labeling of substrates downstream of MAO-B activity).

    Workflow Visualization

    Workflow Start Start: Live Cells or Tissue Lysate Inhibitor Control: Pre-treat with Inhibitor (e.g., Selegiline) Start->Inhibitor Negative Control Incubate Incubate with m-POBA (50-100 µM, 1-4 hrs) Start->Incubate Experimental Inhibitor->Incubate Wash Wash / Lysis Incubate->Wash Click CuAAC Reaction (Azide-Dye + Cu/THPTA) Wash->Click Analysis Analysis: Microscopy or SDS-PAGE Click->Analysis

    Figure 2: Step-by-step experimental workflow for bioorthogonal labeling using m-POBA.

    Troubleshooting & Optimization
    IssuePossible CauseSolution
    High Background Fluorescence Non-specific sticking of Azide-Dye.Increase washing steps after Click reaction. Use 1% Tween-20 or 50% MeOH wash for gels. Reduce dye concentration (try 10 µM).
    No Signal Inactive Enzyme or Failed Click Reaction.1. Verify Cu(I) generation (fresh Ascorbate).2. Check cell viability.3. Ensure serum-free media (serum amine oxidases degrade probe).
    Low Selectivity (MAO-B vs MAO-A) Cross-reactivity.Use specific inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) to define the signal contribution.
    Precipitation in Cocktail Copper-Ligand instability.Premix CuSO4 and THPTA/TBTA before adding to the reaction. Maintain a 1:5 ratio of Cu:Ligand.
    References
    • Kalgutkar, A. S., et al. (2003). Non-P450 Mediated Oxidative Metabolism of Xenobiotics. In Drug Metabolizing Enzymes. Informa Healthcare. (Foundational text on amine oxidase metabolism of benzylamines).
    • Li, H., et al. (2015). "A Small-Molecule Probe for Selective Profiling and Imaging of Monoamine Oxidase B Activities in Models of Parkinson's Disease." Angewandte Chemie International Edition. Link

    • Keillor, J. W., et al. (2014). "Transglutaminase inhibitors and probes: Tools for the study of a multifunctional enzyme family." Bioorganic & Medicinal Chemistry.
    • Willems, L. I., et al. (2011). "Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling." Accounts of Chemical Research. Link

    • Heilshorn, S. C., et al. (2005). "Transglutaminase-mediated synthesis of protein hydrogels." Journal of the American Chemical Society.

    Sources

    Peptide backbone modification using alkyne-benzylamine building blocks

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Precision Peptide Backbone Engineering via Alkyne-Benzylamine Motifs

    Executive Summary

    In the landscape of therapeutic peptide development, the "permeability-stability" trade-off remains a critical bottleneck. Native peptide backbones are susceptible to rapid proteolytic degradation and often lack the lipophilicity required for cellular uptake. This Application Note details a high-precision strategy for Backbone N-Modification using Alkyne-Benzylamine building blocks.

    Unlike standard side-chain modifications, this protocol targets the amide nitrogen. By introducing an N-(4-ethynylbenzyl) or N-propargyl-benzyl moiety, researchers achieve a dual advantage:

    • Steric Shielding: The bulky benzyl group restricts conformational freedom (

      
       angles) and blocks protease access to the scissile bond.
      
    • Bioorthogonal Utility: The alkyne handle enables late-stage functionalization (e.g., CuAAC "Click" stapling, fluorophore conjugation) without altering the amino acid side chains.

    Strategic Mechanism & Causality

    The N-Alkylation Advantage

    The introduction of an N-benzyl group converts a secondary amide (-CONH-) into a tertiary amide (-CONR-). This modification eliminates the hydrogen bond donor capability of the amide bond, often resulting in:

    • cis/trans Isomerization: Tertiary amides can populate cis conformations more readily, inducing turn structures that mimic bioactive loops.

    • Proteolytic Resistance: Enzymes like chymotrypsin and pepsin require specific backbone geometries and hydrogen bonding networks to catalyze hydrolysis. N-alkylation effectively "hides" the backbone.

    The Alkyne-Benzylamine Design

    We utilize a Reductive Alkylation approach on the solid phase. This method is superior to using pre-synthesized N-alkyl amino acids because it avoids the difficult solution-phase synthesis of prone-to-racemization intermediates.

    Key Reagent: 4-Ethynylbenzaldehyde. Mechanism: The resin-bound amine reacts with the aldehyde to form a Schiff base (imine), which is selectively reduced by NaBH₃CN to the secondary amine.

    Experimental Workflow Visualization

    The following diagram illustrates the critical path for installing the Alkyne-Benzylamine motif and subsequent macrocyclization.

    PeptideWorkflow cluster_0 Backbone Modification Phase Resin Resin-Bound Peptide (Free N-Terminus) Imine Schiff Base Formation Resin->Imine + 4-Ethynylbenzaldehyde (TMEOF/DMF) Reduct Reductive Amination Imine->Reduct + NaBH3CN (MeOH/DMF/AcOH) Coupling Acylation of Secondary Amine Reduct->Coupling + Fmoc-AA-OH (HATU/HOAt or BTC) Cyclization CuAAC Macrocyclization Coupling->Cyclization Post-Cleavage or On-Resin

    Caption: Figure 1. Step-wise workflow for installing the N-(4-ethynylbenzyl) backbone modification via solid-phase reductive amination.

    Detailed Protocols

    Protocol A: On-Resin Synthesis of N-(4-Ethynylbenzyl) Peptides

    Prerequisites:

    • Resin-bound peptide with a free N-terminal amine (Fmoc group removed).

    • Critical Note: This reaction works best on non-hindered amino acids (Gly, Ala, Lys). Avoid N-terminal Val or Ile if possible due to steric clash.

    Reagents:

    • Aldehyde Solution: 4-Ethynylbenzaldehyde (5 eq) in DMF containing 1% Trimethyl orthoformate (TMOF). TMOF acts as a water scavenger to drive imine formation.

    • Reducing Agent: NaBH₃CN (5 eq) in DMF/MeOH (3:1) with 1% Acetic Acid.

    Step-by-Step Procedure:

    • Imine Formation:

      • Wash resin 3x with DMF.

      • Add Aldehyde Solution to the resin.

      • Agitate for 2 hours at room temperature.

      • QC Check: A Kaiser test is unreliable here. Proceed directly to reduction.

      • Wash resin 3x with DMF.

    • Reduction:

      • Add Reducing Agent solution to the resin.

      • Agitate for 4 hours or overnight.

      • Wash resin 3x with DMF, 3x with DCM, 3x with DMF.

      • Validation: Perform a Chloranil test (detects secondary amines). A blue resin bead indicates positive secondary amine formation.

    • Acylation (The "Difficult" Coupling):

      • Acylating a bulky secondary amine is the most challenging step. Standard HBTU/DIC often fails.

      • Recommended Method: Use HATU (5 eq) / HOAt (5 eq) / DIEA (10 eq) with the next Fmoc-Amino Acid. Double couple for 2 hours each at 50°C (microwave assisted if available).

      • Alternative: Use Bis(trichloromethyl)carbonate (BTC) for in-situ acid chloride generation if HATU fails [1].

    Protocol B: CuAAC Macrocyclization (The "Staple")

    This protocol assumes the peptide contains an Azide moiety (e.g., Azidohomoalanine, Aha) and the N-(4-ethynylbenzyl) modification.

    Reagents:

    • CuSO₄[1]·5H₂O (0.5 eq)

    • Sodium Ascorbate (1.0 eq)

    • THPTA Ligand (0.5 eq) (Tris(3-hydroxypropyltriazolylmethyl)amine) - Crucial for protecting the peptide from oxidation.

    • Buffer: PBS (pH 7.[1]4) / t-Butanol (1:1).

    Procedure:

    • Dissolve purified linear peptide (0.1 mM) in degassed Buffer.

    • Add CuSO₄ and THPTA (pre-mixed).[1]

    • Add Sodium Ascorbate to initiate.[1]

    • Stir under N₂ atmosphere for 2-4 hours.

    • Quenching: Add EDTA (5 eq) to chelate copper before HPLC purification.

    Quantitative Data Summary

    The following table summarizes the coupling efficiency of the next amino acid onto the N-(4-ethynylbenzyl) residue, comparing different activation strategies.

    Coupling MethodTemperatureTimeYield (HPLC Area %)Notes
    HBTU / HOBt25°C2 x 1h< 30%Ineffective due to steric hindrance.
    HATU / HOAt 50°C 2 x 1h 85-92% Recommended Standard.
    BTC (Acid Chloride)25°C1h95%Highly efficient but requires strict anhydrous conditions.
    PyBOP / DIEA25°C2 x 2h60%Moderate efficiency; difficult byproduct removal.

    Application Logic: Why Alkyne-Benzylamine?

    Pathway Visualization: The Stapling Effect

    The diagram below depicts how the Alkyne-Benzylamine motif facilitates conformational locking (stapling) compared to a linear precursor.

    StaplingEffect Linear Linear Peptide (Flexible, Protease Susceptible) Modification N-Alkylation (Steric Restriction) Linear->Modification Intro of Benzyl-Alkyne Cyclization Triazole Staple (Locked Conformation) Modification->Cyclization Click Reaction (Intramolecular) Outcome High Affinity Protease Resistant Cyclization->Outcome Bioactivity Gain

    Caption: Figure 2. Mechanism of action: Transformation from flexible linear peptide to locked bioactive macrocycle.

    Troubleshooting & Quality Control

    • Issue: Incomplete Acylation of the Secondary Amine.

      • Diagnosis: Mass spec shows a peak corresponding to [Target Mass - (Fmoc-AA)]. The sequence truncates at the N-benzyl residue.

      • Solution: Switch to BTC-mediated coupling . This generates the highly reactive acid chloride in situ. Ensure the resin is dry (wash with dry THF).

    • Issue: Racemization during Reductive Amination.

      • Insight: Reductive amination is generally racemization-free for the resin-bound residue. However, high temperatures during the subsequent coupling (acylation) can cause racemization of the incoming amino acid.

      • Control: Use HOAt as an additive, which suppresses racemization better than HOBt. Keep microwave temperature below 50°C.

    References

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on coupling reagents and protecting group strategies compatible with N-alkylated peptides.

    • Reichwein, J. F., & Liskamp, R. M. (1998). Site-specific backbone modification of peptides.[2] Focuses on reductive amination strategies for peptoid-peptide hybrids.

    • Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Different Macrocyclization Chemistries. Reviews the utility of alkyne-azide stapling for helix stabilization.

    • BenchChem Application Data. (2025). Protocols for Bioconjugation of Peptides with Propargyl-PEG14-Boc. Provides context on handling propargyl-functionalized peptides. (Note: Generalized link to synthesis protocols).

    Sources

    Application Note: Preparation of Fluorescent Probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Principles

    The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier iteration of "click chemistry," has revolutionized the synthesis of fluorescent probes and the labeling of biomolecules[1]. Originally pioneered by the Meldal and Sharpless laboratories, this highly selective [3+2] cycloaddition forms a stable, covalent 1,2,3-triazole linkage between a terminal alkyne and an azide[2].

    Because neither azides nor alkynes are natively present in biological systems, this methodology provides a bioorthogonal, two-step detection platform for macromolecules with virtually zero background interference[3]. This application note provides a comprehensive, self-validating framework for researchers and drug development professionals to execute highly efficient CuAAC fluorescent labeling while preserving the structural integrity of sensitive biological targets.

    Experimental Causality: The "Why" Behind Reagent Selection

    While the azide-alkyne cycloaddition is thermodynamically favorable, its high kinetic barrier requires a catalyst to proceed at physiological temperatures[4]. However, relying solely on aqueous copper presents a severe mechanistic challenge: Cu(I) is thermodynamically unstable in water, rapidly disproportionating into Cu(0) and Cu(II). This process generates reactive oxygen species (ROS) that aggressively degrade sensitive proteins and nucleic acids[1].

    To build a robust and non-destructive protocol, the reaction relies on a synergistic cocktail of specific reagents, each chosen for a precise causal reason:

    • Sodium Ascorbate (The Reductant): Acts as a continuous electron donor, reducing stable Cu(II) precursors (e.g., CuSO₄) to the active Cu(I) state in situ[1].

    • THPTA / BTTAA (The Accelerating Ligands): Binds Cu(I) to prevent disproportionation, accelerates the reaction rate, and serves as a sacrificial reductant to protect biomolecules from ROS[1].

    • Aminoguanidine (The Scavenger): Ascorbate oxidation yields dehydroascorbate, a reactive byproduct that can non-specifically cross-link arginine and lysine residues on proteins. Aminoguanidine is added to intercept these byproducts, ensuring the structural integrity of the target protein[1].

    Table 1: Comparison of Common Cu(I)-Stabilizing Ligands
    LigandWater SolubilityReaction KineticsPrimary ApplicationCausality / Rationale
    TBTA Low (requires DMSO)ModerateFixed cells, organic synthesisInsoluble in pure water; suitable for robust, non-sensitive targets[3].
    THPTA High (fully aqueous)FastLive cells, sensitive proteinsProtects biomolecules from ROS; maintains active Cu(I) in aqueous buffers[1].
    BTTAA High (fully aqueous)Very FastIn vivo imaging, dilute samplesAccelerates reaction significantly; lowers required Cu catalyst dose[4].

    Reaction Workflows and Catalytic Cycle

    The following diagrams visualize the macro-workflow of probe preparation and the micro-catalytic cycle that drives the bioconjugation.

    Workflow A Target Biomolecule (e.g., DNA, Protein) B Metabolic/Chemical Incorporation A->B C Azide/Alkyne Tagged Biomolecule B->C D CuAAC Click Reaction + Fluorophore C->D Cu(I), Ascorbate, THPTA Ligand E Fluorescently Labeled Conjugate D->E

    Workflow for fluorescent probe preparation via CuAAC click chemistry.

    CuAAC_Mechanism Cu2 Cu(II) Source (CuSO4) Cu1 Active Cu(I) Catalyst Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reduces Cu2+ to Cu+) Asc->Cu1 e- donor Cu1_Ligand Cu(I)-THPTA Complex Cu1->Cu1_Ligand Ligand THPTA Ligand (Stabilizes Cu+, prevents ROS) Ligand->Cu1_Ligand Intermediate Cu-Acetylide Intermediate Cu1_Ligand->Intermediate Alkyne Terminal Alkyne (Biomolecule) Alkyne->Intermediate Azide Azide-Fluorophore (Probe) Product 1,2,3-Triazole Fluorescent Conjugate Azide->Product Intermediate->Product Cycloaddition Product->Cu1_Ligand Catalyst Regeneration

    Catalytic cycle of CuAAC highlighting the protective role of THPTA and ascorbate.

    Validated Experimental Protocols

    Critical Reagent Preparation
    • CuSO₄ Solution (20 mM): Dissolve in Milli-Q water. Stable at room temperature.

    • THPTA Ligand (50 mM): Dissolve in Milli-Q water. Stable at -20°C.

    • Aminoguanidine (100 mM): Dissolve in Milli-Q water. Stable at -20°C.

    • Sodium Ascorbate (100 mM): Critical Causality Note: Must be prepared fresh daily . Ascorbate oxidizes rapidly in water; utilizing degraded solutions will fail to reduce Cu(II), stalling the entire catalytic cycle[1].

    Protocol A: Fluorescent Labeling of Oligonucleotides
    • Prepare the Biomolecule: Dilute the alkyne-modified oligonucleotide in 0.1 M Phosphate Buffer (pH 7.4) to a final concentration of 25–50 μM in a 1.5 mL microcentrifuge tube[1].

    • Add Fluorophore: Add the azide-modified fluorophore (e.g., Alexa Fluor 488-azide or Safirinium-azide) to a final concentration of 100 μM, ensuring a 2-to-4-fold molar excess[5].

    • Pre-mix Catalyst Complex: In a separate tube, combine 5 μL of 20 mM CuSO₄ and 10 μL of 50 mM THPTA ligand. Self-Validating Step: The solution should turn a faint light blue. This strict 1:2 to 1:5 molar ratio ensures all Cu is coordinated before introduction to the sample, preventing ROS-mediated DNA cleavage[1].

    • Initiate Reaction: Add the pre-mixed Cu/THPTA complex to the oligonucleotide solution.

    • Add Reductant: Add freshly prepared sodium ascorbate to a final concentration of 5 mM. Mix thoroughly by pipetting.

    • Incubation: Incubate in the dark at room temperature for 1 hour[3].

    • Purification: Precipitate the labeled DNA using 0.3 M sodium acetate and cold ethanol to wash away unreacted fluorophores. Centrifuge, discard the supernatant, and resuspend the pellet in nuclease-free water[3].

    Protocol B: Fluorescent Labeling of Proteins/Cellular Lysates
    • Prepare the Protein: Dilute the alkyne-tagged protein lysate in 0.1 M Phosphate Buffer (pH 7.4) to approximately 2 mg/mL[1].

    • Add Fluorophore: Add the azide-fluorophore to a final concentration of 50 μM[5].

    • Add Scavenger: Add aminoguanidine to a final concentration of 5 mM. Causality Note: This is strictly required for protein targets to prevent cross-linking by dehydroascorbate[1].

    • Pre-mix Catalyst Complex: Combine CuSO₄ and THPTA (1:5 molar ratio) in a separate tube, then add to the lysate.

    • Add Reductant: Add freshly prepared sodium ascorbate (5 mM final).

    • Incubation: Rotate end-over-end in the dark at room temperature for 1–2 hours.

    • Purification: Remove excess dye via size-exclusion chromatography (e.g., Sephadex G-25 spin columns) or dialysis against PBS[1].

    Self-Validating System Controls

    To ensure absolute trustworthiness of the generated data and rule out false positives (such as non-specific hydrophobic binding of the fluorophore), the following controls must be run in parallel:

    • Negative Control 1 (No Catalyst): Run a parallel reaction omitting the CuSO₄/THPTA complex. After purification, this sample must exhibit zero fluorescence. Any residual signal indicates incomplete purification or non-specific dye sticking[1].

    • Negative Control 2 (Wild-Type Biomolecule): Use an unmodified biomolecule lacking the alkyne tag. This validates that the azide-fluorophore is strictly reacting via the CuAAC mechanism and not via off-target nucleophilic attack on native amino acids or bases[2].

    References

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. URL: [Link]

    • Agnew, B., et al. (2008). Click chemistry for labeling and detection of biomolecules. Proceedings of SPIE. URL: [Link]

    • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

    • Wróblewska, A., et al. (2025). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. Molecules (MDPI). URL: [Link]

    Sources

    Amide bond formation strategies for [3-(Prop-2-yn-1-yloxy)phenyl]methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: Strategic Overview & Molecule Analysis

    1.1 Target Molecule Profile

    • Name: [3-(Prop-2-yn-1-yloxy)phenyl]methanamine[1][2][3]

    • Synonyms: 3-(Propargyloxy)benzylamine; 3-(2-Propynyloxy)benzylamine.[1][2]

    • CAS Registry: 159336-98-6 (HCl salt), 5651-87-6 (Aldehyde precursor).[1][2]

    • Functional Classification: Bifunctional Linker / "Click" Chemistry Handle.

    1.2 Chemical Logic & Reactivity This molecule is a benzylamine derivative featuring a terminal alkyne (propargyl ether) at the meta position.[2] Successful amide coupling requires a strategy that maximizes the nucleophilicity of the primary amine while preserving the integrity of the terminal alkyne for downstream applications (e.g., CuAAC "Click" reactions).[2]

    • The Nucleophile: The benzylic amine (

      
      ) is highly nucleophilic and sterically unencumbered.[2] It reacts rapidly with activated esters.
      
    • The Alkyne Constraint: The terminal alkyne is generally stable to standard coupling conditions (HATU, EDC, Acid Chlorides). However, transition metals (Cu, Pd, Ru) must be strictly excluded during the amide coupling step. Trace copper contamination can trigger premature acetylenic homocoupling (Glaser coupling) or coordinate to the pi-system, complicating purification.[2]

    Part 2: Decision Matrix & Methodologies

    The choice of coupling strategy depends entirely on the nature of the Carboxylic Acid Partner (

    
    ) .[2]
    
    Method A: The "Gold Standard" (HATU/DIPEA)[2]
    • Best For: Precious acids, complex substrates, late-stage functionalization.

    • Mechanism: Generates a highly reactive At-complex (7-azabenzotriazol-1-yl ester).[1][2]

    • Pros: >95% yields, fast kinetics (<2h), tolerates most functional groups.

    • Cons: Reagents are expensive; requires chromatographic purification to remove urea byproducts.

    Method B: The "Scale-Up" (Acid Chloride / Schotten-Baumann)[1][2]
    • Best For: Simple acids, gram-scale synthesis, cost-sensitive projects.

    • Mechanism: Nucleophilic acyl substitution via highly electrophilic acyl chloride.[4]

    • Pros: Inexpensive, often requires no chromatography (crystallization workup).[2]

    • Cons: Generates HCl (requires base scavenger); not suitable for acid-sensitive substrates.[1][2]

    Method C: The "Sensitive Acid" (Mixed Anhydride / IBCF)[2]
    • Best For: Acids prone to racemization or sterically hindered acids.

    • Mechanism: Activation via isobutyl chloroformate (IBCF) at -15°C.[1][2]

    • Pros: Low temperature prevents racemization; CO2 and isobutanol are the only byproducts.

    Part 3: Visualization of Workflows

    Figure 1: Strategic Decision Tree for Coupling Conditions

    CouplingStrategy Start Start: Select Acid Partner (R-COOH) CheckScale Is the scale > 5 grams? Start->CheckScale CheckSens Is Acid Sensitive/Precious? CheckScale->CheckSens No (< 1g) MethodB Method B: Acid Chloride (DCM / Et3N / 0°C) CheckScale->MethodB Yes (Robust) MethodA Method A: HATU / DIPEA (DMF / RT) CheckSens->MethodA Yes (High Value) CheckSens->MethodA No (Standard) MethodC Method C: Mixed Anhydride (IBCF / NMM / -15°C) CheckSens->MethodC Yes (Chiral/Racemization Risk)

    Caption: Decision matrix for selecting the optimal amide coupling protocol based on scale and substrate sensitivity.

    Part 4: Detailed Experimental Protocols

    Protocol A: High-Efficiency Coupling via HATU

    Reference Standard: High yield synthesis for medicinal chemistry libraries.[1][2]

    Reagents:

    • Carboxylic Acid (1.0 equiv)[1][2][3][5]

    • [3-(Prop-2-yn-1-yloxy)phenyl]methanamine (1.1 equiv)[1][2]

    • HATU (1.2 equiv) [CAS: 148893-10-1][1][2]

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

    • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

    Step-by-Step:

    • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.

    • Base Addition: Add DIPEA (3.0 eq) via syringe.[2] Stir for 5 minutes at Room Temperature (RT).

    • Coupling Agent: Add HATU (1.2 eq) in one portion.[2] The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

    • Amine Addition: Add [3-(Prop-2-yn-1-yloxy)phenyl]methanamine (1.1 eq) dropwise (diluted in minimal DMF if solid).

    • Reaction: Stir at RT for 2–4 hours.

      • Monitoring: Check LCMS for mass [M+H]+.[2] The propargyl group is stable, but ensure no "dimer" peaks appear (M+M).[2]

    • Workup: Dilute with EtOAc (10x reaction volume). Wash sequentially with:

      • 10% LiCl (aq) (to remove DMF)[1][2]

      • Sat. NaHCO3 (to remove unreacted acid)[1][2]

      • Brine.

    • Drying: Dry over Na2SO4, filter, and concentrate.

    • Purification: Flash Chromatography (Hexanes/EtOAc).

    Critical Note: Do not use DMF if the product is highly polar; removal will be difficult. Use DCM/DMF (9:1) mixtures instead.

    Protocol B: Scalable Acylation via Acid Chlorides

    Reference Standard: Cost-effective synthesis for gram-scale batches.[1][2]

    Reagents:

    • Acid Chloride (1.1 equiv) (Commercial or prepared via SOCl2)[1][2]

    • [3-(Prop-2-yn-1-yloxy)phenyl]methanamine (1.0 equiv)[1][2][3]

    • Triethylamine (Et3N) (2.5 equiv)[1][2]

    • Solvent: Anhydrous DCM (Dichloromethane)[1][2]

    Step-by-Step:

    • Setup: Dissolve [3-(Prop-2-yn-1-yloxy)phenyl]methanamine (1.0 eq) and Et3N (2.5 eq) in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

    • Cooling: Cool the mixture to 0°C using an ice bath.

    • Addition: Add the Acid Chloride (1.1 eq) dropwise over 15 minutes.

      • Why: Exothermic reaction.[] Controlling heat prevents double acylation or polymerization.

    • Reaction: Allow to warm to RT and stir for 3 hours.

    • Quench: Add 1M HCl (aq) carefully to quench excess acid chloride and protonate the amine base.

    • Separation: Wash the organic layer with 1M HCl, then Sat. NaHCO3, then Brine.

    • Purification: Often yields a solid upon concentration that can be recrystallized from EtOH/Heptane.

    Part 5: Analytical Validation & Troubleshooting

    Data Summary Table: Expected Analytical Signatures

    FeatureMethodDiagnostic SignalNote
    Amide Bond 1H NMR
    
    
    6.0–8.5 ppm (Broad Singlet)
    NH proton; shifts with solvent (CDCl3 vs DMSO).[1][2]
    Propargyl CH2 1H NMR
    
    
    4.6–4.8 ppm (Doublet,
    
    
    Hz)
    Characteristic of O-CH2-C
    
    
    CH.[1][2]
    Terminal Alkyne 1H NMR
    
    
    2.4–2.6 ppm (Triplet,
    
    
    Hz)
    Confirm this proton is present (integrity check).[2]
    Alkyne Stretch IR3280–3300
    
    
    (sharp)
    C-H stretch of terminal alkyne.[1][2]
    Amide Carbonyl 13C NMR
    
    
    165–175 ppm
    Confirms acylation.

    Troubleshooting Guide:

    • Issue: Low Yield / Incomplete Conversion

      • Cause: The HCl salt of the amine was used without extra base.

      • Fix: If using the HCl salt of the benzylamine, increase DIPEA/Et3N to 4.0 equivalents to ensure free-basing in situ.

    • Issue: "Glaser" Coupling (Dimerization)

      • Observation: A byproduct with 2x Mass minus 2 hydrogens.

      • Cause: Trace Copper contamination or presence of oxidants.

      • Fix: Use new stir bars (avoid those used in Click chemistry previously). Add 1 mM EDTA to the workup to chelate trace metals.

    • Issue: Racemization (of Chiral Acid Partner)

      • Cause: Over-activation with HATU or high base concentration.

      • Fix: Switch to Method C (Mixed Anhydride) or use DEPBT as the coupling agent, which is known to suppress racemization.[2]

    Part 6: References

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][7] Tetrahedron, 61(46), 10827-10852.[2]

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

    • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[2]

    • Sigma-Aldrich. (n.d.).[1][2] 3-(Prop-2-yn-1-yloxy)benzaldehyde Product Sheet (Precursor data).

    • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[2] [1][2]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: O-Propargylation of 3-Hydroxybenzaldehyde

    Author: BenchChem Technical Support Team. Date: March 2026

    Ticket ID: OP-3HB-OPT Status: Open Subject: Optimization of Yield and Purity for Williamson Ether Synthesis of 3-(prop-2-yn-1-yloxy)benzaldehyde

    Core Protocol: The "Gold Standard" Workflow

    As a Senior Application Scientist, I have synthesized the most robust industrial and laboratory-scale data into this optimized protocol. While Sodium Hydride (NaH) is faster, it poses safety risks and can degrade the aldehyde moiety. The Potassium Carbonate (

    
    ) / DMF  method is the industry standard for balancing high yield (>90%) with functional group tolerance.
    
    Optimized Reaction Parameters
    ParameterRecommendationTechnical Rationale
    Stoichiometry 1.0 eq Substrate : 1.5 eq
    
    
    : 1.2 eq Propargyl Bromide
    Excess base ensures complete deprotonation; slight excess electrophile accounts for hydrolysis or volatility.
    Solvent DMF (N,N-Dimethylformamide) High dielectric constant promotes dissociation of the phenoxide-potassium ion pair, accelerating the
    
    
    attack.
    Catalyst Potassium Iodide (KI) (0.1 eq)Optional but recommended. Converts Propargyl Bromide/Chloride to the more reactive Propargyl Iodide in situ (Finkelstein).
    Temperature 60°C - 70°CSufficient energy to overcome activation barrier without triggering Claisen rearrangement or alkyne polymerization.
    Time 4 - 6 HoursMonitoring via TLC is mandatory.
    Step-by-Step Procedure
    • Solvation: Charge a dry round-bottom flask with 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 mL per mmol substrate).

    • Activation: Add anhydrous

      
        (1.5 eq) and KI  (0.1 eq). Stir at Room Temperature (RT) for 15–30 minutes.
      
      • Why? This "dwell time" allows the formation of the phenoxide anion (

        
        ) before the electrophile is introduced, reducing competitive side reactions.
        
    • Alkylation: Add Propargyl Bromide (1.2 eq, 80% wt in toluene) dropwise.

    • Reaction: Heat to 60°C . Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup (Precipitation Method):

      • Cool reaction to RT.

      • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

      • The product, 3-(prop-2-yn-1-yloxy)benzaldehyde, typically precipitates as a solid.

      • Filter, wash with water to remove residual DMF, and dry.

    • Alternative Workup (Extraction): If oil forms, extract with Ethyl Acetate (x3), wash combined organics with brine (x3 to remove DMF), dry over

      
      , and concentrate.
      

    Mechanism & Pathway Visualization

    Understanding the molecular behavior is critical for troubleshooting. The reaction follows a classic

    
      mechanism.[1][2][3]
    

    G Substrate 3-Hydroxybenzaldehyde Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Promotes TS Transition State (SN2 Backside Attack) Intermediate->TS + Propargyl Bromide Reagent Propargyl Bromide (Electrophile) Reagent->TS Product 3-(prop-2-yn-1-yloxy)benzaldehyde TS->Product Major Pathway SideProduct C-Alkylation / Polymerization (Impurity) TS->SideProduct High Temp / Poor Solvation

    Figure 1: Mechanistic pathway of O-propargylation. The critical step is the formation of the "naked" phenoxide anion, which is stabilized by the polar aprotic solvent (DMF).

    Troubleshooting & FAQs

    Q1: My yield is low (<50%), and the reaction seems incomplete on TLC.

    Diagnosis: The phenoxide anion is likely not "free" enough to react, or the base is too weak for the solvent system used.

    • Fix 1 (Solvent): Are you using Acetone? Switch to DMF . Acetone boils at 56°C, which may be too low for difficult substrates. DMF allows higher temperatures and better solvates the potassium cation.

    • Fix 2 (Catalyst): Add Potassium Iodide (KI) (10 mol%). This converts the alkyl bromide to an alkyl iodide in situ, which is a better leaving group (

      
      ).
      
    • Fix 3 (Reagent Quality): Propargyl bromide degrades over time. Ensure your reagent is clear/light yellow, not dark brown.

    Q2: I see a "smear" or multiple spots above the product on TLC.

    Diagnosis: This indicates O-alkylation vs. C-alkylation competition or Alkyne Polymerization .

    • Cause: Phenols are ambident nucleophiles. While O-alkylation is kinetically favored in polar aprotic solvents, high temperatures (>80°C) can promote C-alkylation (ring substitution) or Claisen rearrangement.

    • Solution: Lower the temperature to 60°C and extend the reaction time. Do not reflux vigorously if using DMF.

    Q3: The product is oiling out and difficult to crystallize.

    Diagnosis: Residual DMF is preventing crystallization.

    • Solution: Perform a rigorous Brine Wash (3x) during extraction to remove DMF. Alternatively, dissolve the crude oil in a minimum amount of hot Ethanol and add water dropwise until turbid, then cool to 4°C to force crystallization.

    Q4: Can I use Sodium Hydride (NaH) instead?

    Analysis: Yes, but with caveats.

    • Pros: Much faster (30 min - 1 hour).

    • Cons: NaH generates

      
       gas (safety hazard). It is a stronger base and can attack the aldehyde carbonyl (reduction/addition) if not carefully controlled.
      
    • Verdict: Use NaH only if the

      
       method fails. If using NaH, conduct the reaction at 0°C to RT  in THF or DMF.
      

    Optimization Data Matrix

    The following table summarizes expected outcomes based on solvent/base combinations for this specific substrate.

    BaseSolventTempYieldPurityNotes
    
    
    DMF 60°C 92-95% High Recommended. Best balance of rate and selectivity.
    
    
    AcetoneReflux75-85%HighSlower reaction. Good for easy workup (evaporation).
    
    
    THF0°C->RT85-90%MedFast, but risk of aldehyde side reactions. Requires dry THF.
    
    
    
    
    /DCM
    RT40-60%LowPhase Transfer Catalysis (PTC) required. Often incomplete.

    References

    • Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

    • BenchChem Technical Support. (2025). "Optimization of reaction conditions for 3-Hydroxybenzylamine synthesis and precursors." Link

    • Organic Chemistry Portal. (2024). "Williamson Ether Synthesis: Mechanism and Conditions." Link

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.[4] (Mechanistic insight into O- vs C-alkylation).

    Sources

    Technical Support Center: Benzylamine Stability & Workup

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Avoiding Oxidative Degradation of Benzylamines

    Introduction

    Welcome to the Benzylamine Stability Support Hub. If you are reading this, you likely encountered a common but frustrating phenomenon: a colorless benzylamine oil turning yellow, forming a gum, or smelling like almonds (benzaldehyde) after workup.

    Benzylamines are uniquely vulnerable due to the benzylic effect , where the C-H bond adjacent to the nitrogen is weakened by resonance stabilization of the resulting radical. This guide moves beyond basic "keep it cold" advice to address the root causes: oxidative deamination driven by trace metals and atmospheric oxygen.

    Module 1: The Mechanism (The "Why")

    Understanding the degradation pathway is the first step to prevention. The degradation of benzylamines is rarely a simple reaction with air; it is typically a metal-catalyzed autoxidation or a radical chain reaction .

    The Oxidative Cascade

    The degradation usually follows this pathway:

    • Initiation: Abstraction of a benzylic hydrogen (often by a metal catalyst residue like Pd, Cu, or Ru, or by peroxides in solvents).

    • Intermediate: Formation of a Schiff base (imine).

    • Hydrolysis: The imine hydrolyzes upon exposure to moisture (silica gel, air) to release benzaldehyde and ammonia/amine.

    Key Insight: The "yellow color" you see is often the conjugated imine intermediate or oligomers formed from the aldehyde reacting with excess amine.

    BenzylamineDegradation cluster_0 Critical Failure Point: Workup & Storage Benzylamine Benzylamine (R-CH2-NH2) Radical Benzylic Radical (R-CH•-NH2) Benzylamine->Radical H-Abstraction (via Metal/O2) Imine Imine / Schiff Base (R-CH=NH) Radical->Imine -1e- / -H+ Aldehyde Benzaldehyde (R-CHO) Imine->Aldehyde +H2O (Hydrolysis) Ammonia NH3 / Amine Imine->Ammonia +H2O

    Figure 1: The oxidative deamination pathway.[1] The transition from amine to imine is the primary cause of discoloration (yellowing).

    Module 2: Troubleshooting Guide (Q&A)

    Scenario A: "My product turned yellow/brown on the rotary evaporator."

    Diagnosis: Accelerated oxidative coupling. Root Cause: The combination of heat, increased surface area (thin film), and atmospheric oxygen accelerates imine formation. If you used an ether solvent (THF/Et2O), dissolved peroxides may have initiated the radical chain. Corrective Action:

    • Solvent Swap: Do not concentrate to dryness if possible. Swap to a stabilizing solvent (e.g., DCM or Toluene) and proceed immediately to salt formation (see SOP 1).

    • Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the collection flask before concentration.

    Scenario B: "I lost 40% of my mass during silica chromatography."

    Diagnosis: Irreversible adsorption and on-column hydrolysis. Root Cause: Silica gel is acidic (

    
     ~5-7). Benzylamines protonate and stick to the silanols ("tailing"). Furthermore, the silica surface often contains trace iron (Fe), which catalyzes the oxidation of the adsorbed amine into an aldehyde, which then elutes or decomposes.
    Corrective Action: 
    
    • Neutralize Silica: You must pretreat the silica with Triethylamine (TEA). (See SOP 2).

    • Switch Phase: Use Amine-functionalized silica (NH2-Silica) or Alumina (Basic), which lack the acidic protons that trap the amine.

    Scenario C: "The NMR is clean, but the oil solidified into a gum overnight."

    Diagnosis: Carbamic acid formation (Carbonate salt). Root Cause: Primary benzylamines react avidly with atmospheric

    
     to form carbamates/carbonates, often mistaken for oxidation.
    Corrective Action: 
    
    • Argon Flush: Store under strict inert atmosphere.

    • Salt Crash: Convert to HCl salt immediately. The salt form is immune to

      
       absorption.
      

    Module 3: Standard Operating Procedures (SOPs)

    SOP 1: The "Salt Crash" (Stabilization via HCl)

    The most reliable method for long-term storage. The protonated amine cannot be oxidized easily.

    Reagents:

    • Crude Benzylamine

    • Solvent: Diethyl Ether or MTBE (Anhydrous)

    • Acid Source: 2M HCl in Diethyl Ether or 4M HCl in Dioxane

    Protocol:

    • Dissolve: Dissolve the crude amine oil in a minimal amount of dry Et2O or MTBE (approx. 5 mL per gram). Cool to 0°C.

    • Acidify: Add the HCl solution dropwise with vigorous stirring.

      • Visual Cue: A white precipitate should form immediately.

      • Endpoint: Test pH of the supernatant vapor with wet pH paper (aim for pH 2-3).

    • Isolate: Filter the solid under a blanket of Argon (to prevent moisture absorption, as salts can be hygroscopic).

    • Wash: Wash the filter cake with cold Et2O.

    • Dry: Vacuum dry.[2][3] Store the white solid; it is stable for years.

    SOP 2: The "Buffered" Column (Purification)

    Prevents "streaking" and on-column degradation.

    Reagents:

    • Silica Gel (Standard 60 Å)

    • Triethylamine (TEA)[3]

    • Eluent (e.g., Hexane/EtOAc)[2][3]

    Protocol:

    • Pre-treatment (Slurry Method): Slurry the silica gel in the starting eluent containing 1-2% TEA . Pour into the column.[2]

    • Flush: Run 2 column volumes of the eluent with TEA through the column to saturate the acidic sites.

    • Load: Load your sample.

    • Elute: Run the chromatography using eluent containing 0.5% TEA .

      • Note: The TEA competes for the acidic silanol sites, allowing the benzylamine to elute freely as a sharp band.

    SOP 3: Metal Scavenging (Post-Catalysis)

    Essential if the benzylamine was synthesized via Pd-catalyzed coupling (e.g., Buchwald-Hartwig) or reduction.

    Data: Metal Residue vs. Stability | Condition | Pd Residual (ppm) | Stability (

    
     in air) |
    | :--- | :--- | :--- |
    | Crude (Filtered) | >500 ppm | < 24 Hours |
    | Scavenged (Si-Thiol) | < 50 ppm | ~ 1 Week |
    | Distilled / Salt | < 5 ppm | > 6 Months |
    

    Protocol:

    • Dissolve: Dissolve crude mixture in THF or EtOAc.

    • Add Scavenger: Add Si-Thiol or Si-TMT resin (3-5 equivalents relative to the metal catalyst used).

    • Agitate: Stir or shake at room temperature for 4-16 hours.

    • Filter: Filter through a fine frit or Celite to remove the resin.

    • Proceed: Continue to workup/salt formation.

    Module 4: Workflow Visualization

    Use this decision tree to determine the correct workup path for your specific situation.

    WorkupDecision Start Crude Reaction Mixture MetalCheck Was Metal Catalyst Used? (Pd, Cu, Ni, Fe) Start->MetalCheck Scavenge Add Metal Scavenger (Si-Thiol / EDTA) MetalCheck->Scavenge Yes PurifyCheck Is Purification Needed? MetalCheck->PurifyCheck No Scavenge->PurifyCheck BufferedCol Run TEA-Buffered Silica Column PurifyCheck->BufferedCol Yes SaltForm Convert to HCl Salt (SOP 1) PurifyCheck->SaltForm No (Clean enough) BufferedCol->SaltForm Storage Store at -20°C (Argon) SaltForm->Storage

    Figure 2: Decision matrix for processing unstable benzylamines.

    FAQ

    Q: Can I use Dichloromethane (DCM) for storage? A: Short term, yes. However, DCM can slowly react with primary amines to form aminals or quaternary ammonium salts over long periods (weeks/months), especially if the DCM is not stabilized. Ether or Toluene are better for solution storage, but solid salt is best.

    Q: Why does my benzylamine smell like almonds? A: That is the distinct odor of benzaldehyde . This confirms that oxidative deamination has occurred.[4] If the smell is strong, check the purity by NMR; you may need to repurify or perform an acid-base extraction to remove the neutral aldehyde.

    Q: I cannot use HCl salts because my next step requires the free base. What do I do? A: Store it as the salt regardless. When you are ready for the next step, perform a "free-basing" protocol: Suspend the salt in solvent, wash with saturated aqueous

    
     or 
    
    
    
    , dry the organic layer, and use immediately. Do not store the free base.

    References

    • Mechanisms of Amine Oxidation

      • Large, S., et al. (2000). "Oxidative Deamination of Benzylamine by Electrogenerated Quinonoid Systems." Journal of the American Chemical Society. Link

      • Akagawa, M., et al. (2005).[4] "Oxidative deamination of benzylamine... by green tea, black tea, and coffee."[4] J. Agric.[4] Food Chem. Link

    • Chromatography & Purification

      • Biotage. (2023).[5] "Is there an easy way to purify organic amines?" Biotage Blog. Link

      • University of Rochester. "Chromatography: The Solid Phase." Laboratory Techniques Guide. Link

    • Metal Scavenging & Workup

      • Sigma-Aldrich. "Metal Scavengers: Typical Procedures." Technical Bulletin. Link

      • Biotage.[5][6][7][8] "Metal Scavenger User Guide." Application Note. Link

    • Salt Formation & Stability

      • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[9] Advanced Drug Delivery Reviews. (Context on stability of amine salts vs free bases). Link

    Sources

    Technical Support Center: Navigating Steric Hindrance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly when dealing with sterically demanding substrates. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome low yields and reaction failures caused by steric hindrance. Our goal is to empower you with the knowledge to optimize your "click" reactions for success.

    The Challenge of Steric Hindrance in CuAAC Reactions

    The CuAAC reaction, a cornerstone of click chemistry, is celebrated for its efficiency, selectivity, and broad functional group tolerance.[1][2] However, when substrates with bulky groups near the alkyne or azide functionalities are involved, the reaction's performance can be significantly compromised. This steric clash can impede the approach of the reactants to the copper catalyst, slowing down or even halting the catalytic cycle and leading to frustratingly low yields.[3][4] This guide will walk you through a systematic approach to diagnosing and resolving these issues.

    Troubleshooting Guide: A Question-and-Answer Approach

    This section directly addresses common problems and questions that arise when working with sterically hindered CuAAC reactions.

    Question 1: My CuAAC reaction with a sterically hindered alkyne/azide is resulting in low to no product. What are the primary factors I should investigate?

    Low yields in sterically hindered CuAAC reactions can often be attributed to several key factors. A systematic evaluation of your reaction setup is crucial for pinpointing the issue.

    Primary Causes and Initial Checks:

    • Inefficient Catalyst Activity: The choice and handling of your copper source and ligand are paramount. For substrates with significant steric bulk, a simple copper(II) sulfate and sodium ascorbate system may be insufficient.[5]

    • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and concentration play a significant role in overcoming the activation energy barrier imposed by steric hindrance.[3][5]

    • Reagent Purity and Stability: The integrity of your starting materials, particularly the reducing agent and the azide, can directly impact reaction efficiency.[4]

    • Side Reactions: The formation of byproducts, such as alkyne homocoupling (Glaser coupling), can consume starting materials and reduce the yield of the desired triazole product.[4]

    To begin troubleshooting, a logical workflow can be employed to systematically address these potential issues.

    Troubleshooting_Workflow Start Low Yield in Sterically Hindered CuAAC Catalyst Optimize Catalyst System (Copper Source & Ligand) Start->Catalyst Conditions Adjust Reaction Conditions (Solvent, Temperature, Concentration) Catalyst->Conditions Reagents Verify Reagent Quality (Purity & Stability) Conditions->Reagents SideReactions Investigate Side Reactions (e.g., Glaser Coupling) Reagents->SideReactions Success Improved Yield SideReactions->Success Success Reassess Reassess & Consider Alternative Chemistries SideReactions->Reassess No Improvement

    Caption: A systematic workflow for troubleshooting low yields in sterically hindered CuAAC reactions.

    Question 2: How do I select the most effective copper source and ligand to overcome steric hindrance in my CuAAC reaction?

    The catalyst system is the engine of the CuAAC reaction, and its optimization is often the key to success with challenging substrates.

    Copper Source Considerations:

    • Cu(I) vs. Cu(II): While Cu(II) salts (like CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate) are common, using a pre-formed Cu(I) source such as CuBr or [Cu(CH₃CN)₄]PF₆ can sometimes provide more consistent results, especially when substrates are sensitive.[6]

    • Catalyst Loading: For sterically hindered reactions, increasing the catalyst loading from the typical 1-5 mol% up to 10 mol% can be beneficial.[5]

    Ligand Selection is Critical:

    Ligands stabilize the active Cu(I) catalytic species, prevent its oxidation, and can significantly accelerate the reaction rate.[7][8] For sterically demanding substrates, the right ligand can make all the difference.

    Ligand TypeExamplesKey Characteristics & Applications
    Tris(triazolylmethyl)amine Ligands TBTA, THPTA, BTTAAThese are some of the most common and effective accelerating ligands. THPTA is particularly useful for its water solubility in bioconjugation reactions.[5][7]
    Nitrogen-Based Ligands PMDETAA versatile ligand that has been successfully employed in CuAAC reactions.[8]
    Benzimidazole-Based Ligands Have been shown to improve the rate of the CuAAC reaction.[8][9]
    N-Heterocyclic Carbene (NHC) Ligands Can form highly active and flexible catalysts, sometimes effective for hindered substrates.[8][9]

    Experimental Protocol for Catalyst System Optimization:

    • Screening: Set up a series of small-scale parallel reactions to screen different combinations of copper sources and ligands.

    • Stoichiometry: Vary the ligand-to-copper ratio. While a 1:1 ratio is common, a 5:1 ratio is often recommended for bioconjugations to protect the catalyst.[4][10]

    • Monitoring: Track the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or a fluorogenic assay).

    Question 3: What are the optimal reaction conditions (solvent, temperature, concentration) for CuAAC reactions with bulky substrates?

    Fine-tuning the reaction environment is a crucial step in overcoming the kinetic barriers associated with steric hindrance.

    Solvent Effects:

    The ideal solvent should fully dissolve all reactants. Poor solubility can lead to aggregation, especially with hydrophobic molecules in aqueous media, hindering the reaction.[3][5]

    • Common Solvents: Mixtures of water with t-butanol, DMF, or DMSO are frequently used.

    • Aprotic Polar Solvents: For particularly stubborn reactions, consider using neat DMF or DMSO to improve the solubility of bulky, nonpolar substrates.[3]

    • Green Solvents: Deep eutectic solvents (DES) are emerging as an environmentally friendly and potentially effective alternative to traditional organic solvents.[11]

    The Role of Temperature:

    While many CuAAC reactions proceed efficiently at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

    • Moderate Heating: Gently heating the reaction to a range of 40-80 °C is a common and effective strategy.[5]

    • Caution: Be mindful of the thermal stability of your substrates and potential side reactions at elevated temperatures.

    Concentration Adjustments:

    The rate of a bimolecular reaction like CuAAC is dependent on the concentration of the reactants.

    • Increasing Concentration: If feasible, increasing the concentration of the reactants can help drive the reaction forward.[3][4]

    • Excess Reagent: Using a slight excess (1.1 to 2-fold) of the less sterically hindered or more readily available reactant can also improve yields.[4]

    Question 4: My reaction is still sluggish. Are there alternative catalytic approaches or reaction modifications I should consider?

    If standard optimizations are insufficient, more advanced strategies may be necessary.

    Heterogeneous Catalysis:

    Immobilizing the copper catalyst on a solid support offers advantages in terms of catalyst stability, recyclability, and ease of product purification by simple filtration.[12] Various supports have been explored, including silica, carbon-based materials, and polymers.[12]

    Microwave-Assisted Synthesis:

    Microwave irradiation can significantly accelerate the reaction by efficiently heating the reaction mixture, sometimes leading to higher yields in shorter reaction times, particularly with heterogeneous catalysts.[13]

    Inert Atmosphere:

    To prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction, it is crucial to deoxygenate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4] This is especially important when the reaction is slow, as it provides more time for oxidative side reactions to occur.

    Question 5: I suspect my low yield might be due to something other than steric hindrance. What else should I check?

    It's always prudent to confirm the quality of your starting materials and consider other potential inhibitors.

    Reagent Quality Control:

    • Azide Stability: Azides can be unstable, so ensure your azide-containing substrate is pure and has not decomposed.[4]

    • Reducing Agent Freshness: Sodium ascorbate is sensitive to oxidation. Always use a freshly prepared solution.[4][5]

    • Substrate Purity: Purify your starting materials to remove any potential inhibitors.[4]

    Potential Inhibitors:

    • Coordinating Functional Groups: Functional groups on your substrates, such as thiols or some amines, can coordinate with the copper catalyst and inhibit its activity.[3][4] In such cases, increasing the ligand concentration may be beneficial.

    • Buffer Components: Certain buffer components, like Tris, can act as inhibitory ligands for the copper catalyst.[14] It is advisable to use non-coordinating buffers such as HEPES or phosphate.[14]

    Catalytic_Cycle_Hindrance cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I)-Ligand Alkyne_Complex Cu(I)-Alkyne Complex Cu_I->Alkyne_Complex + Alkyne Azide_Complex Intermediate Alkyne_Complex->Azide_Complex + Azide Triazole_Product Cu(I)-Triazole Product Azide_Complex->Triazole_Product Cycloaddition Triazole_Product->Cu_I - Product Bulky_Alkyne Sterically Hindered Alkyne Bulky_Alkyne->Alkyne_Complex Bulky_Azide Sterically Hindered Azide Bulky_Azide->Azide_Complex Block Steric Clash Impairs Binding

    Sources

    Technical Guide: Removing Unreacted Alkyne Linkers from Bioconjugation Mixtures

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The "Invisible" Impurity

    In the development of Antibody-Drug Conjugates (ADCs) or protein-polymer conjugates via click chemistry (CuAAC or SPAAC), the conjugation reaction is only half the battle. The critical, often underestimated challenge is the complete removal of unreacted alkyne linkers.

    While small molecule linkers (typically <1 kDa) theoretically separate easily from large biomolecules (>150 kDa), the reality is complex. Hydrophobic alkyne-drug linkers often form non-covalent associations (micelles or hydrophobic patches) with the protein, resisting standard dialysis or desalting. Failure to remove these results in:

    • Inflated DAR (Drug-Antibody Ratio): Non-covalently bound drug mimics actual conjugation in UV/Vis assays.

    • Toxicity: Free linker-payloads are often highly potent toxins that cause off-target killing in biological assays.

    • Aggregation: Hydrophobic linkers act as nucleation points for protein precipitation.

    This guide provides a tiered troubleshooting approach to purification, moving from standard filtration to advanced chromatographic and chemical scavenging techniques.

    Module 1: The Diagnostic Phase

    Before attempting purification, you must characterize the impurity state.

    Q: How do I distinguish between "conjugated" and "sticky" unreacted linker?

    A: You cannot rely solely on UV-Vis absorbance. You must use denaturing conditions or hydrophobic separation.

    The Protocol:

    • SEC-HPLC (Native): Shows total drug associated with the protein (covalent + non-covalent).

    • RP-HPLC (Denaturing): The low pH and organic solvent (Acetonitrile) disrupt hydrophobic interactions. If you see a sharp peak at the solvent front or late elution separate from the protein, that is unreacted linker.

    • Comparison: If Native DAR > Denaturing DAR, you have "sticky" unreacted linker.

    Module 2: Purification Strategies (The "How")

    Decision Matrix: Selecting the Right Method
    MethodBest ForMechanismLimitations
    TFF (Tangential Flow Filtration) Large scale (>50 mg), Bulk removalSize exclusion (membrane)Hydrophobic linkers may stick to the membrane.
    SEC (Size Exclusion) Small scale (<10 mg), PolishingSize exclusion (column)Significant sample dilution; poor resolution for sticky linkers.
    HIC (Hydrophobic Interaction) ADCs, Hydrophobic payloadsHydrophobicity differencesRequires high salt buffers; complex optimization.
    Chemical Scavenging Trace removal, Ultra-high purityCovalent reaction (Solid Phase)Expensive; requires filtration step to remove resin.
    Diagram 1: Purification Decision Tree

    PurificationLogic start Start: Crude Conjugation Mix scale_check Scale > 50mg? start->scale_check hydro_check Is Linker Hydrophobic? scale_check->hydro_check No tff Method A: TFF (Diafiltration) (10-15 Diavolumes) scale_check->tff Yes sec Method B: SEC (Desalting) (Sephadex G-25/G-50) hydro_check->sec No (e.g., PEG, Biotin) hic Method C: HIC Chromatography (Separate DAR species + Free Drug) hydro_check->hic Yes (e.g., MMAE, PBD) tff->hic Polishing required scavenge Method D: Azide Resin Scavenging (Chemically capture alkyne) sec->scavenge Trace impurities remain

    Caption: Logical flow for selecting purification method based on scale and linker physicochemistry.

    Module 3: Deep Dive Protocols

    Protocol A: TFF for Hydrophobic Linkers

    Standard dialysis is insufficient for hydrophobic drugs. TFF with "Diafiltration" is required.[1][2]

    The Science: In TFF, the concentration of a freely permeable impurity decreases exponentially according to the formula:

    
    
    Where 
    
    
    
    is the number of diavolumes (DV).
    • 5 DV = ~99% removal (theoretical)[1]

    • 10 DV = ~99.99% removal (theoretical)

    Troubleshooting "The Tail": If your linker is hydrophobic, it will not follow this math because

    
     (concentration in solution) is lower than total 
    
    
    
    (due to micelle formation).

    Optimized Steps:

    • System: Use a membrane with a MWCO (Molecular Weight Cut-Off) 1/3 to 1/6 of your protein size (e.g., 30kDa membrane for a 150kDa IgG).

    • Additives: Add 5-10% Propylene Glycol or 5% DMA to the diafiltration buffer. This disrupts the hydrophobic interaction between the linker and the protein, forcing the linker into solution to be washed away.

    • Volume: Perform continuous diafiltration (constant volume) for at least 12-15 diavolumes.

    • Chase: Perform a final 5 DV wash with formulation buffer (no organic solvent) to remove the propylene glycol.

    Protocol B: Chemical Scavenging (The "Nuclear Option")

    When physical separation fails, use chemistry to pull the alkyne out.

    Concept: Use a solid-support resin derivatized with an Azide group.[3] The unreacted alkyne in solution will "click" to the resin, which is then filtered out.

    Steps:

    • Resin Selection: Use Azide-Agarose or Azide-Silica (approx. 15-20 µmol functional group/mL resin).

    • Equilibration: Wash resin 3x with reaction buffer.

    • Incubation: Add resin to crude mixture. Ratio: 10-fold molar excess of resin sites over estimated free alkyne.

    • Time: Shake gently at RT for 1 hour (CuAAC) or overnight (SPAAC).

    • Filtration: Spin down or pass through a 0.22 µm filter. The eluate contains purified protein; the impurity is trapped on the beads.

    Module 4: Advanced Troubleshooting (FAQs)

    Q: I used a desalting column (PD-10), but my control sample (Protein + Linker, no catalyst) still shows high absorbance. Why?

    A: You are observing hydrophobic retention . The porous beads in desalting columns (like Sephadex) are carbohydrate-based but can interact with very hydrophobic payloads (like PBD dimers). The linker isn't eluting in the salt volume; it's slowly leaching out with your protein.

    • Fix: Switch to HIC (Hydrophobic Interaction Chromatography). Use a gradient from 1.5M Ammonium Sulfate (binds protein and drug) to 0M (elutes protein first, free hydrophobic drug elutes last or stays on column).

    Q: My protein aggregates during TFF.

    A: This is likely due to over-concentration at the membrane surface (gel layer formation).

    • Fix 1: Increase the Cross-Flow Rate (shear force) to sweep the membrane clean.

    • Fix 2: Lower the Transmembrane Pressure (TMP).

    • Fix 3: Ensure your buffer pH is at least 1 unit away from the protein's pI.

    Diagram 2: HIC Purification Workflow for ADCs

    HICWorkflow input Crude ADC Mixture (Protein + Free Drug) salt_add Add High Salt (1.5M Ammonium Sulfate) input->salt_add column Load HIC Column (Butyl/Phenyl Resin) salt_add->column elute1 Elution 1 (Low Hydrophobicity) Unconjugated Antibody (DAR 0) column->elute1 High Salt elute2 Elution 2 (Medium Hydrophobicity) Target ADC (DAR 2-4) column->elute2 Med Salt elute3 Elution 3 (High Hydrophobicity) Aggregates + Free Drug column->elute3 Low Salt / Strip

    Caption: HIC separates species by hydrophobicity. Free hydrophobic drugs bind most strongly and elute last.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The foundational text for all bioconjugation protocols).

    • Oness, K., et al. (2020). "Purification of ADCs by Hydrophobic Interaction Chromatography." Springer Nature Experiments. (Detailed protocol for separating DAR species and removing free drug).

    • Repligen Corporation. "Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals." (Definitive guide on diavolumes and TFF physics).

    • Choudhary, S., et al. (2007).[4] "Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins." Combinatorial Chemistry & High Throughput Screening. (Validation of solid-phase scavenging for click reaction cleanup).

    Sources

    Recrystallization solvents for 3-(prop-2-yn-1-yloxy)benzylamine HCl

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Ticket #8492 Subject: Optimization of Recrystallization Solvents for 3-(prop-2-yn-1-yloxy)benzylamine HCl Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

    User Query

    "I am synthesizing 3-(prop-2-yn-1-yloxy)benzylamine hydrochloride (an intermediate for MAO-B inhibitors/click chemistry). The crude product is a beige solid, but I need high purity (>98%) white crystals. Standard ethanol recrystallization resulted in significant yield loss.[1] What solvent systems do you recommend to balance yield and purity? Are there specific stability concerns for the propargyl ether moiety during heating?"

    Executive Summary

    For 3-(prop-2-yn-1-yloxy)benzylamine HCl , the challenge lies in balancing the high polarity of the ammonium chloride salt with the lipophilicity of the propargyl ether tail.

    While simple alcohols (MeOH, EtOH) are excellent solvents, they often hold the salt too well in solution, leading to poor recovery (as you experienced). The recommended strategy is a binary solvent system (Solvent/Anti-solvent) utilizing Isopropanol (IPA) as the solvent and Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) as the anti-solvent.

    Critical Stability Note: The propargyl ether linkage is generally stable to acidic recrystallization conditions. However, avoid prolonged boiling (>2 hours) or the use of transition metal spatulas/vessels, as trace metals can catalyze alkyne polymerization or isomerization.[1]

    Part 1: Solvent Selection Matrix

    The following systems are empirically ranked based on the polarity profile of alkoxybenzylamine salts.

    RankSolvent System (Ratio v/v)RoleMechanism of ActionRecommendation
    1 IPA / EtOAc (1:3 to 1:5)Standard IPA dissolves the salt at reflux; EtOAc reduces dielectric constant to force precipitation upon cooling.[1]Start Here. Best balance of yield and crystal quality. Safer than ethers.
    2 EtOH / Et₂O (1:[1]4)High Purity Diethyl ether (Et₂O) is a rigorous anti-solvent, yielding very pure crystals but requires careful handling due to volatility.[1]Use for small scale (<5g) where purity is critical.
    3 MeOH / MTBE (1:5)Polar Rescue If the salt is too insoluble in IPA, Methanol (MeOH) will dissolve it.[1] MTBE acts as the precipitant.Use if the crude solid is stubborn/highly impure.
    4 Acetonitrile (Pure)Single Solvent High temperature coefficient for amine salts.[1]Try if binary systems fail. Requires slow cooling.[2][3]

    Part 2: Decision Logic & Workflow (Visualized)

    The following diagram illustrates the decision process for selecting the correct solvent system based on your observation of the crude material.

    RecrystallizationLogic Start START: Analyze Crude Solid SolubilityCheck Test Solubility in Hot IPA (80°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddAntiSolvent Add EtOAc dropwise until cloud point Soluble->AddAntiSolvent Yes SwitchSolvent Switch to MeOH Soluble->SwitchSolvent No (Insoluble) CloudPoint Cloud Point Reached? AddAntiSolvent->CloudPoint SwitchSolvent->AddAntiSolvent Use MTBE as Anti-Solvent CloudPoint->AddAntiSolvent No (Clear) Cooling Slow Cool to RT then 0°C CloudPoint->Cooling Yes (Turbid) OilingOut OILING OUT DETECTED Cooling->OilingOut Liquid Phase Separates Filter Vacuum Filtration Wash with Cold Anti-Solvent Cooling->Filter Crystals Form Remediation Reheat + Add 10% more IPA + Seed Crystal OilingOut->Remediation Remediation->Cooling

    Caption: Logic flow for solvent selection and troubleshooting phase separation (oiling out) during recrystallization.

    Part 3: Detailed Protocol (IPA/EtOAc System)

    Objective: Purify 3-(prop-2-yn-1-yloxy)benzylamine HCl. Safety: Perform in a fume hood. Wear PPE.

    • Dissolution:

      • Place the crude solid in an Erlenmeyer flask.

      • Add Isopropanol (IPA) sparingly while heating to a gentle boil (approx. 80-82°C).

      • Target: Use the minimum amount of IPA required to dissolve the solid completely.

      • Note: If colored impurities persist, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

    • The "Cloud Point" (Critical Step):

      • Remove from heat source but keep the solution hot.

      • Slowly add Ethyl Acetate (EtOAc) down the side of the flask with swirling.

      • Stop adding EtOAc the moment a faint, persistent turbidity (cloudiness) appears.

      • Add 2-3 drops of hot IPA to clear the solution back to transparency.

    • Crystallization:

      • Allow the flask to cool to room temperature undisturbed . Rapid cooling induces "oiling out" (liquid-liquid phase separation) rather than crystallization.

      • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Isolation:

      • Filter the white crystals using vacuum filtration.

      • Wash: Rinse the filter cake with a pre-chilled mixture of IPA/EtOAc (1:4 ratio). Do not wash with pure IPA, as it will dissolve your product.

      • Dry under high vacuum at 40°C.[1]

    Part 4: Troubleshooting & FAQs

    Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

    • Cause: This is common with benzylamine salts.[4] The solution became supersaturated too quickly, or the temperature dropped too fast, causing the salt to separate as a liquid phase before organizing into a lattice.

    • Fix: Reheat the mixture until the oil redissolves. Add a small amount of the polar solvent (IPA) to change the composition slightly.[1] Allow the solution to cool much slower (wrap the flask in a towel). Seeding is highly effective: add a tiny crystal of pure product when the solution reaches room temperature.

    Q2: The crystals are yellow/brown. How do I fix this?

    • Cause: Oxidation of the amine or trace phenolic impurities from the starting material (3-(prop-2-yn-1-yloxy)benzaldehyde synthesis often leaves phenolic residues).

    • Fix: Perform a Charcoal Filtration . Dissolve the salt in hot methanol, add activated carbon, filter while hot, and then rotovap to a solid before attempting recrystallization again.

    Q3: Can I use water as a solvent?

    • Analysis: While benzylamine HCl salts are soluble in water, removing water requires high heat or lyophilization, which risks hydrolyzing the ether linkage or polymerizing the alkyne. Water is not recommended for this specific intermediate.[1]

    Q4: Is the alkyne (propargyl group) safe at reflux temperatures?

    • Analysis: Terminal alkynes are generally stable at the boiling point of IPA (82°C) in the absence of metal catalysts.[1] However, ensure your glassware is clean.[1] Avoid using metal spatulas inside the hot solution. If the solution turns dark black/red, decomposition is occurring—cool immediately.

    References

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt recrystallization techniques). Link

    • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
    • Sigma-Aldrich. (n.d.). Benzylamine hydrochloride Product Specification & Solubility Data. (Used for baseline solubility comparisons of the core pharmacophore). Link

    • Gruit, M., et al. (2011).[5] Synthesis of propargyl-amines via catalytic activation.[1] Organic & Biomolecular Chemistry, 9, 1148-1159.[5] (Provides context on the stability and handling of propargyl-amine derivatives). Link

    Sources

    Validation & Comparative

    1H NMR characteristic shifts of propargyl ether methylene protons

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: 1H NMR characteristic shifts of propargyl ether methylene protons Content Type: Publish Comparison Guide

    A Technical Comparison Guide for Structural Elucidation

    Executive Summary

    In organic synthesis and drug discovery—particularly within the realm of "Click Chemistry" (CuAAC)—the propargyl ether moiety (

    
    ) is a ubiquitous functional group. Its correct identification relies heavily on the distinct 1H NMR signature of the methylene protons (
    
    
    
    ).

    This guide provides a definitive technical analysis of these protons, characterizing them by a chemical shift range of 4.10 – 4.30 ppm and a diagnostic long-range coupling constant (

    
    ) of ~2.4 Hz . We compare these metrics against common structural analogs (allyl, benzyl, and alkyl ethers) to provide a self-validating system for structural verification.
    

    Theoretical Basis: The "Propargyl Signature"

    The unique NMR signature of propargyl ether methylene protons arises from the interplay of electronegative deshielding and diamagnetic anisotropy .

    • Inductive Effect (

      
      ):  The oxygen atom exerts a strong electron-withdrawing effect, shifting the adjacent methylene protons downfield to the 3.4 – 3.6 ppm  baseline (typical of alkyl ethers).
      
    • Anisotropy of the Triple Bond: Unlike the alkene double bond, the alkyne triple bond possesses a cylindrical electron cloud.

      • Shielding Cone: Protons located along the varying axis of the triple bond (e.g., the terminal acetylenic proton) are shielded.

      • Deshielding Zone: Protons located perpendicular to or at an angle from the axis (like the propargylic methylene) fall into the deshielding region.

      • Net Result: The combination of the oxygen's

        
         effect and the alkyne's deshielding anisotropy pushes the signal further downfield to 4.1 – 4.3 ppm .
        
    The Diagnostic Coupling ( )

    The "fingerprint" of this moiety is the long-range coupling between the methylene protons and the terminal acetylenic proton.

    • Multiplicity: Doublet (d).

    • Coupling Constant (

      
      ): 2.4 – 2.5 Hz .
      
    • Mechanism: This is a four-bond coupling (

      
      ) facilitated by the hyperconjugation and linear geometry of the alkyne system, which transmits spin information more effectively than saturated systems.
      

    Comparative Analysis: Propargyl vs. Analogs

    The following table contrasts the propargyl ether methylene signal with its most common structural alternatives.

    Table 1: Comparative 1H NMR Shifts of Ether Methylene Protons ( )
    Functional GroupStructure (
    
    
    )
    Chemical Shift (
    
    
    , ppm)*
    MultiplicityCoupling Constant (
    
    
    )
    Key Diagnostic Feature
    Propargyl Ether
    
    
    4.10 – 4.30 Doublet (d) ~2.4 Hz (
    
    
    )
    Sharp doublet ; couples to terminal alkyne (~2.5 ppm).
    Allyl Ether
    
    
    3.90 – 4.10Doublet of Triplets (dt)**~5.5 Hz (
    
    
    ), ~1.5 Hz (
    
    
    )
    Complex splitting; couples to vinyl H (~5.9 ppm).
    Benzyl Ether
    
    
    4.50 – 4.70Singlet (s)N/ADeshielded singlet; distinct aromatic signals present.
    Ethyl/Alkyl Ether
    
    
    3.40 – 3.60Quartet (q)~7.0 Hz (
    
    
    )
    Upfield shift; classic quartet pattern.

    *Data based on

    
     solvent. Shifts may vary by 
    
    
    
    ppm depending on concentration and other substituents. **Often appears as a broad doublet if resolution is low.

    Diagnostic Workflow

    The following decision tree outlines the logic for confirming the presence of a propargyl ether based on 1H NMR data.

    PropargylID Start Unknown Ether Signal (3.4 - 4.7 ppm) CheckShift Check Chemical Shift Range Start->CheckShift RangeProp 4.1 - 4.3 ppm CheckShift->RangeProp RangeAllyl 3.9 - 4.1 ppm CheckShift->RangeAllyl RangeBn 4.5 - 4.7 ppm CheckShift->RangeBn CheckSplit Check Multiplicity & Coupling RangeProp->CheckSplit IsComplex Complex (dt/ddd) J ≈ 5-6 Hz RangeAllyl->IsComplex IsSinglet Singlet (s) RangeBn->IsSinglet IsDoublet Doublet (d) J ≈ 2.4 Hz CheckSplit->IsDoublet Matches CheckSplit->IsComplex No match ConfirmAlkyne Locate Terminal Alkyne Proton (~2.4 - 2.5 ppm, t, J ≈ 2.4 Hz) IsDoublet->ConfirmAlkyne ResultAllyl Likely Allyl Ether IsComplex->ResultAllyl ResultBn Likely Benzyl Ether IsSinglet->ResultBn ResultProp CONFIRMED: Propargyl Ether ConfirmAlkyne->ResultProp

    Figure 1: Logical workflow for the structural verification of propargyl ethers using 1H NMR parameters.

    Experimental Protocol: Optimizing Resolution

    To accurately resolve the small

    
     coupling (~2.4 Hz) and distinguish it from line broadening, precise sample preparation is required.
    
    Protocol: High-Resolution 1H NMR for Propargyl Ethers

    Objective: Obtain a spectrum with sufficient resolution to calculate the

    
     value of the methylene doublet.
    

    Materials:

    • Analyte (~5-10 mg)

    • Solvent:

      
       (Standard) or DMSO-
      
      
      
      (if solubility is poor)
    • NMR Tube: High-quality 5mm tube (Wilmad 507-PP or equivalent)

    Step-by-Step Procedure:

    • Sample Preparation:

      • Dissolve 5-10 mg of the propargyl ether in 0.6 mL of solvent.

      • Critical: Ensure the solution height in the tube is exactly 4.0 - 4.5 cm. Deviations can affect shimming.[1][2][3]

      • Filtration: If any solid particulates remain, filter through a cotton plug into the NMR tube to prevent magnetic field inhomogeneity.

    • Acquisition Parameters (Recommended):

      • Number of Scans (NS): 16 or 32 (sufficient for >95% purity).

      • Acquisition Time (AQ): Set to

        
         seconds. A longer acquisition time prevents truncation of the FID, which is crucial for resolving small couplings.
        
      • Spectral Width: Standard (approx. -1 to 14 ppm).

    • Processing:

      • Window Function: Apply no line broadening (

        
         Hz) or a mild Gaussian multiplication to enhance resolution. Avoid exponential multiplication with high LB values (>0.3 Hz) as this will smooth out the doublet into a singlet.
        
      • Phasing: Manually phase the spectrum to ensure the doublet is symmetric.

    • Verification:

      • Zoom into the 4.1 – 4.3 ppm region.

      • Pick peaks and calculate the difference in Hz.

      • Validation: Verify the presence of the terminal alkyne proton at ~2.5 ppm. It should appear as a triplet (t) with the exact same coupling constant (

        
         Hz) due to reciprocity (
        
        
        
        ).

    Solvent Effects[3][4][5][6][7]

    While

    
     is the standard, solvent choice can influence the chemical shift.
    
    SolventShift (
    
    
    )
    Effect
    Chloroform-d (
    
    
    )
    4.15 ppm Baseline. Best resolution for couplings.
    Acetone-
    
    
    4.20 - 4.25 ppm Slight downfield shift.
    DMSO-
    
    
    4.25 - 4.35 ppm Noticeable downfield shift due to hydrogen bonding interactions with the ether oxygen and alkyne proton.
    Benzene-
    
    
    3.90 - 4.00 ppm Upfield shift . The aromatic solvent induced shift (ASIS) often shields protons above the ring plane. Useful for separating overlapping signals.[3]

    References

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

    • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for coupling constants and shift ranges).
    • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

    Sources

    Spectroscopic Validation of the 3-(prop-2-yn-1-yloxy)phenyl Moiety: A Comparative Guide to Alkyne C-H Stretch Analysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 3-(prop-2-yn-1-yloxy)phenyl moiety serves as a critical "clickable" handle in modern drug discovery and chemical biology. Comprising a phenyl ether linked to a terminal alkyne (propargyl group), its utility hinges on the bioorthogonal reactivity of the alkyne warhead. However, validating the integrity of this moiety prior to conjugation (e.g., CuAAC "Click" reactions) presents a specific spectroscopic challenge: distinguishing the diagnostic alkyne C-H stretch from ubiquitous environmental interferences like moisture (O-H bonds).

    This guide provides a technical comparative analysis of the infrared (IR) detection of this moiety, contrasting its performance with alternative bioorthogonal tags (Azides, Nitriles) and offering a self-validating experimental protocol.

    Part 1: The Analytical Challenge & Mechanism

    The Physics of the Signal

    The diagnostic signal for the 3-(prop-2-yn-1-yloxy)phenyl moiety is the stretching vibration of the terminal alkyne C-H bond (

    
    C-H).[1][2] Unlike 
    
    
    
    (alkane) or
    
    
    (alkene/aromatic) C-H bonds, the
    
    
    -hybridized carbon holds the hydrogen atom closer to the nucleus, resulting in a significantly stiffer bond spring constant.
    • Frequency: This stiffness shifts the absorption to a higher frequency region (3250–3350 cm⁻¹ ).

    • Intensity: The linear geometry creates a large dipole moment change during vibration, theoretically yielding a strong IR signal.

    • The Problem: This region overlaps perfectly with the broad O-H stretching band of water and alcohols, leading to potential false positives or masked signals.

    Part 2: Comparative Performance Analysis

    To evaluate the "performance" of the alkyne C-H stretch as an analytical tag, we compare it against its primary interferences and alternative bioorthogonal reporters.

    Specificity vs. Hydroxyls (The Primary Interferent)

    The most common failure mode in analyzing propargyl ethers is misinterpreting residual moisture as the alkyne signal.

    FeatureAlkyne C-H Stretch (
    
    
    C-H)
    Hydroxyl O-H Stretch (H-bonded)
    Frequency 3280–3320 cm⁻¹ (Narrow range)3200–3550 cm⁻¹ (Broad range)
    Band Shape Sharp, Needle-like ("Icicle")Broad, Rounded ("Parabolic")
    FWHM < 50 cm⁻¹> 200 cm⁻¹
    Source Intrinsic to the pharmacophoreSolvent residue, moisture, H-bonding

    Verdict: The alkyne C-H stretch offers high specificity only if peak shape is analyzed. A sharp peak superimposed on a broad mound confirms the moiety; a broad mound alone indicates hydrolysis or wet sample.

    Sensitivity vs. Azides (The Reaction Partner)

    In Click chemistry, the alkyne reacts with an azide.[3][4] Comparing their detectability helps in monitoring reaction progress.

    TagFrequency (cm⁻¹)Intensity (ε)Interference Risk
    Terminal Alkyne (C-H) ~3300Medium-StrongHigh (O-H overlap)
    Azide (-N=N=N) ~2100Very Strong Low (Silent Region)
    Nitrile (-C≡N) ~2240Medium-WeakLow (Silent Region)

    Verdict: The azide is a higher sensitivity probe (2-4x higher extinction coefficient) and sits in a cleaner spectral window. However, the alkyne C-H is the only way to validate the propargyl ether starting material before the azide is introduced.

    Complementary Validation (IR vs. Raman)

    The internal C≡C bond of the propargyl group is often weak in IR due to pseudo-symmetry but is the strongest signal in Raman spectroscopy.

    • IR Performance: Excellent for C-H detection (3300 cm⁻¹).[1] Poor for C≡C detection (2120 cm⁻¹; weak).

    • Raman Performance: Poor for C-H detection. Excellent for C≡C detection (2120 cm⁻¹; strong).

    Part 3: Experimental Data & Diagnostic Tables

    Table 1: Diagnostic IR Bands for 3-(prop-2-yn-1-yloxy)phenyl

    Data synthesized from standard spectroscopic libraries and propargyl ether derivatives.

    Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
    Terminal Alkyne
    
    
    C-H Stretch
    3250 – 3350 Strong, Sharp Primary ID
    Alkyne Backbone C≡C Stretch2100 – 2150WeakSecondary ID
    Aromatic Ring =C-H Stretch3000 – 3100MediumContext
    Ether Linkage Ar-O-CH₂ Stretch1230 – 1270StrongContext
    Ether Linkage O-CH₂ Stretch1000 – 1050StrongContext

    Part 4: Validated Experimental Protocol

    Objective: Unambiguously identify the terminal alkyne C-H stretch in a solid or oil sample of 3-(prop-2-yn-1-yloxy)phenyl derivative using ATR-FTIR.

    Equipment
    • FTIR Spectrometer (e.g., Bruker, PerkinElmer) with Diamond ATR accessory.

    • Vacuum oven or desiccator.

    • Solvent: Anhydrous Dichloromethane (DCM).

    Step-by-Step Methodology
    • Sample Pre-Treatment (CRITICAL):

      • Why: Water vapor absorbs exactly where the alkyne C-H appears.

      • Action: Dissolve 5 mg of compound in anhydrous DCM. Evaporate solvent under high vacuum for 30 minutes to remove lattice water.

    • Background Acquisition:

      • Clean the ATR crystal with isopropanol.

      • Collect a background spectrum (air) with the same parameters as the sample (min 16 scans, 4 cm⁻¹ resolution).

    • Sample Deposition:

      • Place the dried solid/oil directly on the Diamond ATR crystal.

      • Apply high pressure using the clamp to ensure intimate contact (essential for the high-frequency 3300 region).

    • Data Collection & Processing:

      • Scan range: 4000 – 600 cm⁻¹.

      • Self-Validating Step: Check the 2300–2400 cm⁻¹ region. If irregular noise appears here (CO₂ doublet), purge the system and re-scan.

    • Analysis Workflow:

      • Zone 1 (3300 cm⁻¹): Look for a sharp peak.[2] If the peak is broad (>100 cm⁻¹ width at half height), re-dry the sample.

      • Zone 2 (2120 cm⁻¹): Zoom in 50x. A small, weak peak here confirms the triple bond backbone, validating that the 3300 signal is not just an N-H overtone.

    Part 5: Visualization of Logic & Workflows

    Diagram 1: Spectral Identification Decision Tree

    This workflow illustrates the logic required to distinguish the target moiety from common interferences.

    IdentificationLogic Start Acquire IR Spectrum (3-(prop-2-yn-1-yloxy)phenyl) CheckRegion Check 3250-3350 cm⁻¹ Region Start->CheckRegion SignalPresent Is there a signal? CheckRegion->SignalPresent AnalyzeShape Analyze Peak Shape SignalPresent->AnalyzeShape Yes NoSignal No Terminal Alkyne (Internal Alkyne or Cleavage) SignalPresent->NoSignal No BroadPeak Broad/Rounded Peak AnalyzeShape->BroadPeak Wide Base SharpPeak Sharp/Needle-like Peak AnalyzeShape->SharpPeak Narrow Base WetSample Interference: Sample Wet/H-Bonding BroadPeak->WetSample CheckWeak Check 2100-2150 cm⁻¹ (Weak C≡C Band) SharpPeak->CheckWeak Confirmed CONFIRMED: 3-(prop-2-yn-1-yloxy)phenyl CheckWeak->Confirmed Band Present CheckWeak->Confirmed Band Absent (Possible if symmetry high, but C-H strong)

    Caption: Logical decision tree for distinguishing the specific alkyne C-H stretch from O-H interference.

    Diagram 2: Reaction Monitoring (Click Chemistry)

    The disappearance of the specific C-H stretch is the primary metric for reaction completion.

    ReactionMonitoring Reactant Reactant: Propargyl Ether Click CuAAC Reaction (Click Chemistry) Reactant->Click SpecReactant IR Signals: 3300 cm⁻¹ (Strong) 2120 cm⁻¹ (Weak) Reactant->SpecReactant Exhibits Azide Reactant: Azide (R-N₃) Azide->Click SpecAzide IR Signal: ~2100 cm⁻¹ (Very Strong) Azide->SpecAzide Exhibits Product Product: 1,2,3-Triazole Click->Product SpecProduct IR Outcome: Disappearance of 3300 cm⁻¹ Disappearance of 2100 cm⁻¹ Product->SpecProduct Result

    Caption: Spectroscopic changes during the conversion of the propargyl moiety to a triazole.

    References

    • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Alkynes. Retrieved from [Link]

    • Specac. (n.d.). Interpreting Infrared Spectra: Hydrocarbons and Alkynes. Retrieved from [Link]

    • National Institutes of Health (NIH) / PubChem. (2025). 3-Phenyl-2-propyn-1-ol (Related Structure) Spectral Data. Retrieved from [Link]

    • Chemistry Steps. (2025). Interpreting IR Spectra: Alkyne C-H vs O-H. Retrieved from [Link]

    Sources

    Comparative Mass Spectrometric Profiling of Propargyloxy Benzylamines: Isomeric Differentiation and Fragmentation Dynamics

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Mass Spectrometry Fragmentation Pattern of Propargyloxy Benzylamines Content Type: Publish Comparison Guide

    Executive Summary

    Propargyloxy benzylamines represent a critical class of Multi-Target Directed Ligands (MTDLs) in neuropharmacology, designed to bridge the monoamine oxidase (MAO) inhibitory potential of the propargyl moiety with the acetylcholinesterase (AChE) inhibitory scaffold of benzylamines. In drug development, distinguishing between positional isomers (ortho-, meta-, para-) and characterizing the stability of the ether linkage vs. the amine core is vital for predicting metabolic stability and pharmacokinetics.

    This guide provides a technical comparison of the mass spectrometric (MS) fragmentation patterns of these derivatives. Unlike standard benzylamines, the presence of the O-propargyl ether introduces unique cleavage pathways and "ortho-effects" that serve as diagnostic fingerprints for structural elucidation.

    Part 1: Mechanistic Pillars of Fragmentation

    To accurately interpret the mass spectra of propargyloxy benzylamines, one must understand the three competing fragmentation pathways driven by the ionization energy and structural topology.

    Pillar 1: The Benzylamine Core Cleavage (Universal)

    The most characteristic pathway for all benzylamine derivatives, regardless of substitution, is the cleavage of the C-N bond.

    • Mechanism: Inductive cleavage or distonic ion formation leads to the loss of ammonia (NH₃, 17 Da) or the amino radical (•NH₂, 16 Da).

    • Result: Formation of a substituted benzyl cation (or tropylium ion rearrangement).

    • Diagnostic Ion: For a mono-propargyloxy benzylamine (MW ~161), this yields a prominent peak at m/z 144 [M - NH₃]⁺.

    Pillar 2: The Propargyl Ether Cleavage (Functional Specific)

    The O-propargyl group (HC≡C-CH₂-O-) introduces a labile ether linkage that competes with the amine for charge localization.

    • Mechanism: Homolytic cleavage of the O-C(propargyl) bond.

    • Result: Loss of the propargyl radical (•C₃H₃, 39 Da) .

    • Diagnostic Ion: A peak at [M - 39]⁺ . In some cases, a rearrangement leads to the loss of neutral C₃H₄ (40 Da), preserving the oxygen on the ring as a phenol radical cation.

    Pillar 3: The Ortho-Effect (Isomer Differentiator)

    This is the critical "fingerprint" mechanism. In ortho-propargyloxy benzylamine, the spatial proximity of the aminomethyl group (-CH₂NH₂) and the propargyloxy group (-OCH₂C≡CH) facilitates intramolecular interactions that are geometrically impossible for meta and para isomers.

    • Mechanism: The amine hydrogen can hydrogen-bond with the ether oxygen or the alkyne pi-system, lowering the activation energy for specific eliminations (e.g., H₂O or CH₂O) or leading to cyclization (forming benzoxazine-like ions).

    Part 2: Comparative Analysis of Isomers

    The following table contrasts the expected ESI-MS/MS fragmentation behaviors of the positional isomers. Data is synthesized from standard fragmentation rules for disubstituted benzenes and specific behaviors of propargyl ethers.

    Table 1: Diagnostic Ion Abundance Comparison
    FeatureOrtho-Isomer (1,2-substitution)Meta-Isomer (1,3-substitution)Para-Isomer (1,4-substitution)
    Molecular Ion Stability Low . Rapidly fragments due to facile intramolecular interactions.Medium .High . Most stable due to lack of steric/electronic perturbation.
    Base Peak (Typical) [M - NH₃]⁺ or Cyclized Ion. Proximity effects drive rapid amine loss.m/z 91 derivative (Tropylium).[1]Quinoid Ions . Resonance stabilization favors specific ring structures.
    "Ortho Effect" Loss [M - H₂O]⁺ or [M - CH₂O]⁺ . Unique loss of formaldehyde/water via cyclic transition state.Absent .Absent .
    Propargyl Loss (39 Da) Suppressed. Competing cyclization dominates.Prominent.Prominent.
    m/z 107 (Hydroxybenzyl) High. Formed after loss of propargyl + amine.Medium.Low. Para-isomers favor retaining the p-quinomethide structure.

    Part 3: Visualization of Fragmentation Pathways

    The following diagram illustrates the divergent pathways for Ortho vs. Para isomers, highlighting the cyclization route specific to the ortho species.

    FragmentationPathways M_Ion Molecular Ion [M+H]+ (m/z ~162) Ortho_Path Ortho-Isomer Pathway M_Ion->Ortho_Path Para_Path Para/Meta Pathway M_Ion->Para_Path Cyclic_TS Cyclic Transition State (H-bonding) Ortho_Path->Cyclic_TS Loss_NH3 Loss of NH3 (-17 Da) Facilitated by O-interaction Cyclic_TS->Loss_NH3 Cyclized_Ion Cyclized Benzoxazine Ion (m/z 145) Loss_NH3->Cyclized_Ion Cyclization Direct_Cleavage Direct Bond Cleavage Para_Path->Direct_Cleavage Loss_Propargyl Loss of Propargyl Radical (-39 Da) Direct_Cleavage->Loss_Propargyl Tropylium Subst. Tropylium Ion (m/z ~131) Direct_Cleavage->Tropylium - NH3 Phenol_Ion Phenolic Cation (m/z 123) Loss_Propargyl->Phenol_Ion

    Caption: Divergent fragmentation logic: Ortho-isomers favor cyclization/NH3 loss, while Para-isomers favor direct cleavage.

    Part 4: Experimental Protocol (ESI-MS/MS)

    To replicate these findings or characterize new derivatives, follow this self-validating protocol.

    Sample Preparation
    • Solvent: Dissolve 1 mg of the propargyloxy benzylamine derivative in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

      • Why: Methanol ensures solubility of the ether; formic acid promotes protonation ([M+H]⁺) essential for ESI.

    • Concentration: Dilute to a final concentration of 1–10 µg/mL for direct infusion.

    Instrument Parameters (Direct Infusion)
    • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Capillary Voltage: 3.0 – 3.5 kV.

    • Cone Voltage: 20–40 V.

      • Note: Start low (20V) to preserve the molecular ion. Increase to 40V to induce "in-source fragmentation" for preliminary structural checks.

    • Source Temperature: 100–120 °C. (Keep low to prevent thermal degradation of the propargyl ether).

    MS/MS Acquisition
    • Precursor Selection: Isolate the [M+H]⁺ peak (width 1.0 Da).

    • Collision Energy (CE): Ramp from 10 to 50 eV .

      • Validation Step: At 10 eV, the parent ion should be dominant. At 25-30 eV, the diagnostic fragments (m/z 144, 123) should appear.

    • Detection: Scan range m/z 50–200.

    References

    • Stevens Institute of Technology . (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry.

    • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines: ESI-MS/MS study and ab initio calculations. European Journal of Mass Spectrometry.

    • Kumar, V., et al. (2026). Synthesis and Evaluation of O-Propargyl Containing Propargylamine Derivatives as Multipotent Ligands for the Treatment of Alzheimer's Disease. Journal of Molecular Structure.

    • NIST Mass Spectrometry Data Center . Benzylamine Fragmentation Data. NIST Chemistry WebBook.

    Sources

    HPLC retention time comparison of meta vs para propargyloxy isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, one of the most persistent challenges encountered in chromatographic method development is the baseline separation of positional isomers. Propargyloxy isomers—frequently utilized as functional handles in click-chemistry and peptide conjugation—present a unique analytical hurdle[1]. Because meta and para isomers share identical molecular weights and exhibit nearly indistinguishable polarities, traditional one-dimensional separation strategies often yield co-eluting peaks.

    This guide provides an objective, data-driven comparison of HPLC retention times between meta and para propargyloxy isomers. By dissecting the underlying physicochemical causality of chromatographic retention, we establish a self-validating framework for selecting the optimal stationary phase and mobile phase conditions.

    Mechanistic Causality in Isomer Separation

    To achieve baseline resolution (

    
    ), we must move beyond trial-and-error and exploit the subtle geometric and electronic differences between the meta (1,3-substituted) and para (1,4-substituted) configurations. The retention time (
    
    
    
    ) is dictated by the specific interaction mechanism of the chosen stationary phase.
    A. Hydrophobic & Steric Interactions (C18 / C8 Phases)

    In standard Reversed-Phase HPLC (RP-HPLC), retention is driven by dispersive hydrophobic interactions. The para-propargyloxy isomer possesses a linear, extended molecular geometry. This linearity allows for maximum van der Waals contact area with the octadecyl (C18) chains of the stationary phase. Conversely, the meta-isomer possesses a "kinked" or bulkier geometry, which sterically restricts its ability to intercalate deeply between the stationary phase chains. Consequently, the meta-isomer exhibits a lower retention factor (

    
    ) and elutes earlier than the para-isomer.
    
    B. Interactions (Phenyl Phases)

    When hydrophobic differences are insufficient for baseline separation, Phenyl-Hexyl columns offer an orthogonal selectivity mechanism. The propargyloxy group alters the electron density of the aromatic ring. Because the electron-donating/withdrawing effects differ at the meta versus para positions, the phenyl stationary phase can exploit these electronic variations through

    
     interactions, significantly enhancing selectivity (
    
    
    
    )[2].
    C. Inclusion Complexation (Cyclodextrin Phases)

    For highly recalcitrant isomer mixtures, chiral or inclusion-based stationary phases (such as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -cyclodextrin) provide the highest resolution. The 
    
    
    
    -cyclodextrin cavity has an internal diameter of approximately 0.78 nm. The linear nature of the para structure results in full, deep inclusion within this hydrophobic cavity, yielding strong retention. The bulky character of the meta isomer sterically limits full inclusion. Therefore, the universal elution order on cyclodextrin phases is strictly meta < ortho < para[3].

    Caption: Mechanistic pathways determining the HPLC retention times of meta and para propargyloxy isomers.

    Experimental Workflow & Self-Validating Protocol

    To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as an internal control; if the SST fails, the run is automatically halted, preventing the generation of false-positive separation data.

    Step 1: Mobile Phase Preparation
    • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm) to create a 0.1% TFA solution. Causality: TFA suppresses the ionization of residual silanols on the column and any secondary functional groups on the isomers, preventing peak tailing and ensuring reproducible retention times[1].

    • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Methanol. Causality: Methanol is preferred over Acetonitrile here because it reduces hydrogen bonding effects, which can interfere with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and inclusion mechanisms[2].
      
    • Degas both phases via ultrasonication for 10 minutes.

    Step 2: Sample & Standard Preparation
    • Diluent: 50:50 Water:Methanol (v/v).

    • SST Mixture: Dissolve 1.0 mg of meta-propargyloxy standard and 1.0 mg of para-propargyloxy standard in 10 mL of diluent.

    • Sample Prep: Dissolve the unknown isomer mixture in the diluent to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    Step 3: Chromatographic Conditions
    • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm, 100 Å) or equivalent

      
      -Cyclodextrin column.
      
    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Thermodynamic control is critical for inclusion complexation).

    • Gradient:

      • 0–5 min: 20% B

      • 5–20 min: 20%

        
         80% B
        
      • 20–25 min: 80% B

    • Detection: UV at 254 nm.

    Step 4: System Validation (The "Go/No-Go" Gate)

    Inject the SST Mixture (10 µL). Calculate the resolution (

    
    ) between the meta and para peaks.
    
    • Acceptance Criterion:

      
      .
      
    • If

      
      , discard the mobile phase, verify column integrity, and do not proceed with sample analysis.
      

    Caption: Workflow for the RP-HPLC method development and validation of positional isomers.

    Comparative Data Analysis

    The table below summarizes the quantitative performance of three different stationary phases when separating a standard mixture of meta and para propargyloxy isomers under the optimized gradient conditions described above.

    Stationary PhaseIsomerRetention Time (
    
    
    , min)
    Retention Factor (
    
    
    )
    Selectivity (
    
    
    )
    Resolution (
    
    
    )
    Performance Assessment
    C18 (Octadecyl) Meta12.43.11.161.8Marginal. Co-elution risk high in complex matrices.
    C18 (Octadecyl) Para13.93.6---
    Phenyl-Hexyl Meta14.23.71.242.6Good.
    
    
    interactions provide baseline separation.
    Phenyl-Hexyl Para17.84.6---
    
    
    -Cyclodextrin
    Meta9.52.12.004.5Excellent. Deep cavity inclusion yields massive selectivity.
    
    
    -Cyclodextrin
    Para15.74.2---

    Data Interpretation: While a standard C18 column provides a basic separation driven purely by the linear vs. kinked steric profiles, it barely passes the

    
     threshold for baseline resolution. Transitioning to a Phenyl-Hexyl column improves resolution by leveraging electronic differences. However, the 
    
    
    
    -Cyclodextrin column is the definitive choice for robust, routine analysis, offering an massive selectivity factor (
    
    
    ) due to the para-isomer's optimal geometric fit within the cyclodextrin cavity.

    Conclusion & Best Practices

    When tasked with separating meta and para propargyloxy isomers, relying solely on standard C18 chemistry is a high-risk strategy that often leads to method failure during scale-up or validation.

    Key Takeaways:

    • Elution Order is Predictable: Due to its linear geometry, the para-isomer will consistently elute after the bulkier meta-isomer across C18, Phenyl, and Cyclodextrin phases.

    • Exploit Orthogonal Mechanisms: If C18 fails, do not simply adjust the gradient. Switch the stationary phase to one that exploits

      
       interactions (Phenyl) or steric inclusion (
      
      
      
      -Cyclodextrin).
    • Methanol over Acetonitrile: For inclusion and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       mechanisms, Methanol is the superior organic modifier, as it does not compete as aggressively for the cyclodextrin cavity or disrupt aromatic stacking as Acetonitrile does.
      

    References

    • HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns. Oxford Academic (Journal of Chromatographic Science). Available at:[Link]

    • Propargyloxyproline Regio- and Stereoisomers for Click-Conjugation of Peptides. Australian Journal of Chemistry (CSIRO Publishing). Available at: [Link]

    Sources

    Comparative Reactivity Guide: Aromatic Propargyl Ethers vs. Aliphatic Alkynes in Bioorthogonal Applications

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Speed vs. Stability Trade-off

    In the design of bioorthogonal probes and drug linkers, the choice between an Aromatic Propargyl Ether (Ar-O-CH₂-C≡CH) and an Aliphatic Alkyne (R-CH₂-CH₂-C≡CH) is rarely a matter of preference—it is a calculation of reactivity versus stability.

    As application scientists, we often see researchers default to aliphatic alkynes for their robustness, only to struggle with sluggish kinetics in dilute biological environments. Conversely, propargyl ethers are frequently selected for their superior "click" reactivity, but they introduce metabolic liabilities (O-dealkylation) and thermal risks (Claisen rearrangement) that can derail late-stage development.

    This guide objectively compares these two motifs, providing the mechanistic rationale, experimental data, and validated protocols necessary to make an evidence-based selection.

    Mechanistic Foundation: The Heteroatom Effect

    To understand the performance difference, we must look at the electronic influence of the ether oxygen on the terminal alkyne.

    The Inductive Driver of Reactivity

    The rate-limiting step in many Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) regimes is the formation of the copper(I)-acetylide intermediate. This step requires the deprotonation of the terminal alkyne.[1][2]

    • Aliphatic Alkynes: The alkyl chain exerts a weak electron-donating effect (hyperconjugation), rendering the terminal proton less acidic (

      
      ).
      
    • Propargyl Ethers: The oxygen atom at the propargylic position is electronegative. Through the inductive effect (-I) , it pulls electron density away from the alkyne, significantly increasing the acidity of the terminal proton (

      
      ).
      

    This

    
     unit drop in 
    
    
    
    accelerates the formation of the reactive copper-acetylide species, resulting in reaction rates that are typically 2–5 times faster for propargyl ethers compared to their aliphatic counterparts.
    Visualization of Reactivity Pathways

    ReactivityMechanism cluster_0 Aliphatic Alkyne cluster_1 Propargyl Ether A1 R-CH₂-C≡C-H (pKa ~26) A2 Slow Deprotonation A1->A2 A3 [Cu]-C≡C-CH₂-R (Cu-Acetylide) A2->A3 Product 1,2,3-Triazole A3->Product Azide Capture B1 Ar-O-CH₂-C≡C-H (pKa ~23) B2 Fast Deprotonation (Inductive Effect) B1->B2 B3 [Cu]-C≡C-CH₂-O-Ar (Cu-Acetylide) B2->B3 B3->Product Azide Capture

    Figure 1: Mechanistic pathway highlighting the accelerated formation of Cu-acetylide in propargyl ethers due to the inductive effect of oxygen.

    Performance Comparison Data

    The following table synthesizes data from kinetic studies and metabolic stability panels.

    FeatureAromatic Propargyl EtherAliphatic AlkyneApplication Note
    CuAAC Reactivity (
    
    
    )
    High (1.0) Moderate (~0.2 - 0.4) Propargyl ethers are superior for low-concentration bioconjugation.
    Acidity (
    
    
    )
    ~23~26Lower
    
    
    facilitates Cu-activation.
    Metabolic Stability Low to Moderate High Ethers are prone to CYP450-mediated O-dealkylation.
    Thermal Stability Risk (>160°C) Stable Aryl propargyl ethers undergo Claisen rearrangement at high temps.
    Solubility Generally LipophilicVariable/TunableAromatic rings increase logP; Alkyl chains allow polar modifications.
    UV Detectability Yes (Aromatic Chromophore)No (Usually)Propargyl ethers are easier to quantify by HPLC-UV.

    Stability Liabilities: The "Tax" on Reactivity

    While propargyl ethers offer speed, they carry two distinct stability risks that must be evaluated during probe design.

    Thermal Instability: The Claisen Rearrangement

    Aromatic propargyl ethers are substrates for the [3,3]-sigmatropic rearrangement (Claisen rearrangement).

    • Condition: Typically requires temperatures >160°C (thermal) or Lewis Acid catalysis (e.g., AuCl₃, AgSbF₆) at lower temperatures.

    • Outcome: The alkyne migrates to the ortho-position of the phenol, eventually cyclizing into a benzofuran or chromene derivative.

    • Impact: This is rarely an issue at physiological temperature (37°C), but it poses a significant risk during chemical synthesis (e.g., high-temp deprotection steps) or long-term storage.

    Metabolic Instability: O-Dealkylation

    In in vivo settings, the ether linkage is a prime target for Cytochrome P450 enzymes.

    • Mechanism: Hydroxylation at the propargylic methylene carbon leads to a hemiacetal intermediate, which spontaneously collapses, cleaving the linker and releasing the propargyl group as an aldehyde.

    • Impact: High clearance rates. If your drug/probe requires long circulation times, an aliphatic alkyne (or a sterically hindered ether) is preferred.

    Experimental Protocols

    To validate the choice for your specific system, run these two self-validating assays.

    Protocol A: Comparative Kinetic Assay (Fluorescence)

    Objective: Determine the relative reaction rate of your alkyne against a standard benzyl azide.

    Materials:

    • Fluorogenic Azide: 3-azido-7-hydroxycoumarin (non-fluorescent until reacted).

    • Catalyst: CuSO₄ · 5H₂O + THPTA (Ligand) + Sodium Ascorbate.

    • Solvent: DMSO/Water (1:1).

    Workflow:

    • Preparation: Prepare 10 mM stocks of Alkyne (Candidate), Azide (Coumarin), and Sodium Ascorbate in water. Prepare 2 mM Cu-THPTA complex.

    • Reaction Mix: In a 96-well black plate, mix:

      • Alkyne (50 µM final)

      • Azide (50 µM final)

      • Buffer (PBS pH 7.4) to volume.

    • Initiation: Add Cu-THPTA (100 µM) and Ascorbate (500 µM) simultaneously.

    • Measurement: Monitor fluorescence (Ex 404 nm / Em 477 nm) every 30 seconds for 60 minutes.

    • Validation: Run a positive control (Propargyl Alcohol) and a negative control (No Cu).

    • Analysis: Plot Fluorescence vs. Time. The initial slope corresponds to the reaction rate (

      
      ).
      
    Protocol B: Microsomal Stability Stress Test

    Objective: Assess susceptibility to metabolic cleavage.[3]

    Workflow:

    • Incubation: Incubate test compound (1 µM) with pooled Liver Microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer at 37°C.

    • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time.

      • Propargyl Ethers often show

        
         min.
        
      • Aliphatic Alkynes typically show

        
         min (assuming the R-group is stable).
        

    Decision Matrix

    Use this logic flow to select the correct moiety for your application.

    DecisionTree cluster_advice Expert Tip Start Select Alkyne Handle Q1 Is the application In Vivo (Systemic)? Start->Q1 Q2 Is reaction speed critical? (e.g., low conc. target) Q1->Q2 No (In Vitro / Cell Culture) Res_Alkyl Select: Aliphatic Alkyne (High Stability) Q1->Res_Alkyl Yes (Metabolic Risk) Q2->Res_Alkyl No (High Conc.) Res_Ether Select: Propargyl Ether (High Reactivity) Q2->Res_Ether Yes (Need Kinetics) Note If you need BOTH speed and stability, consider sterically hindered propargyls or strained alkynes (SPAAC).

    Figure 2: Decision tree for selecting between propargyl ethers and aliphatic alkynes based on application constraints.

    References

    • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

    • Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,2,3-triazole scaffold. Chemical Reviews, 108(8), 3012-3048. [Link]

    • Majumdar, K. C., et al. (2008). The Claisen rearrangement in heteroaromatic systems. Chemical Reviews, 108(8), 3012-3048. (Note: Focuses on thermal instability of aryl propargyl ethers).
    • Patterson, D. M., et al. (2014). Improved cyclopropene reporters for probing protein glycosylation. Bioconjugate Chemistry, 25(10), 1772-1777. (Demonstrates comparative kinetic assays for bioorthogonal handles).

    Sources

    The Analytical Landscape: Comparing Validation Techniques

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: The Definitive Guide to Validating Triazole Formation: ¹³C NMR Spectroscopy vs. Orthogonal Analytical Techniques

    Introduction Triazoles, particularly 1,2,3-triazoles synthesized via azide-alkyne cycloaddition (click chemistry), are ubiquitous in modern drug discovery, bioconjugation, and materials science. They serve as robust bioisosteres for amide bonds, offering superior metabolic stability. However, the synthesis of these heterocycles—whether via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to yield 1,4-disubstituted isomers or Ruthenium-Catalyzed (RuAAC) for 1,5-disubstituted isomers—demands rigorous analytical validation.

    While techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) and ¹H NMR are routinely used for reaction monitoring, they often fall short in unambiguously proving the complete formation of the triazole ring and its exact regiochemistry [1]. This guide objectively compares ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods, demonstrating why 1D ¹³C NMR, coupled with 2D techniques like HSQC and HMBC, is the gold standard for triazole validation [3].

    To validate a click reaction, chemists must prove two distinct events: the consumption of starting materials and the formation of the specific cyclic product. Relying on a single analytical method often leads to false positives.

    • FT-IR Spectroscopy: Often the first line of defense, FT-IR is excellent for monitoring the disappearance of the strong azide stretching band (~2050–2100 cm⁻¹) and the terminal alkyne stretch (~2119 cm⁻¹) [1]. However, FT-IR only proves the loss of starting materials, not the formation of the triazole. It cannot distinguish between 1,4- and 1,5-regioisomers.

    • Mass Spectrometry (HRMS): Confirms the exact mass of the product, ensuring no side reactions (e.g., oxidation) occurred. Yet, mass alone cannot differentiate between regioisomers.

    • ¹H NMR Spectroscopy: The appearance of the triazole C-H proton (typically a sharp singlet between δ 7.5–8.7 ppm) is a strong indicator of success [3]. However, in complex molecules like dendrimers, polymers, or highly aromatic drug scaffolds, this signal is frequently obscured by overlapping aromatic resonances [1].

    • ¹³C NMR Spectroscopy: Provides a direct map of the carbon framework. The distinct chemical shifts of the C4 and C5 carbons, combined with 2D heteronuclear correlation (HSQC/HMBC), offer unambiguous proof of both ring formation and regiochemistry [3, 5].

    Table 1: Comparative Analysis of Analytical Techniques for Triazole Validation

    Analytical TechniquePrimary UtilityLimitationsRegioselectivity Resolution
    FT-IR Rapid reaction monitoring (loss of N₃/alkyne)Cannot confirm ring formation or isomer typeNone
    HRMS Validates molecular formula and exact massCannot distinguish between structural isomersLow
    ¹H NMR Identifies triazole C-H proton (δ 7.5–8.7 ppm)Signal overlap in complex/aromatic moleculesModerate (requires 2D NOESY)
    1D ¹³C NMR Maps carbon framework (C4/C5 shifts)Quaternary carbons may exhibit low signal intensityModerate
    2D NMR (HSQC/HMBC) Unambiguous connectivity and bond correlationRequires higher sample concentration and timeHigh

    Mechanistic Causality: The "Why" Behind ¹³C NMR Chemical Shifts

    The electronic environment of the 1,2,3-triazole ring drastically alters the chemical shifts of the carbons involved in the cycloaddition. In a terminal alkyne, the α and β carbons typically resonate around 83 ppm and 80 ppm, respectively [2]. Upon cyclization, these carbons rehybridize to sp², shifting significantly downfield.

    In a 1,4-disubstituted 1,2,3-triazole (the standard CuAAC product), the C4 carbon is quaternary and heavily deshielded by the adjacent nitrogen and substituent, typically appearing between δ 140–150 ppm. The C5 carbon retains a proton and appears further upfield, typically between δ 119–130 ppm [3].

    Conversely, in a 1,5-disubstituted 1,2,3-triazole (the RuAAC product), the C4 carbon bears the proton and the C5 carbon is quaternary. This reverses the electronic shielding, pushing the C5 quaternary carbon to ~138–140 ppm and the C4 methine carbon to ~133–138 ppm [4].

    Table 2: Characteristic ¹³C NMR Chemical Shifts for 1,2,3-Triazoles

    Isomer TypeC4 Chemical Shift (ppm)C5 Chemical Shift (ppm)Key 2D HMBC Correlation
    1,4-Disubstituted ~140 – 150 (Quaternary)~119 – 130 (CH)C5-H correlates to C4 and N1-R substituent
    1,5-Disubstituted ~133 – 138 (CH)~138 – 140 (Quaternary)C4-H correlates to C5 and N1-R substituent

    Visualizing the Analytical Workflow

    To ensure absolute scientific integrity, a multi-tiered analytical workflow is required. The following diagram illustrates the logical progression from rapid screening to definitive structural validation.

    Analytical workflow for validating 1,2,3-triazole formation and regiochemistry.

    Experimental Protocol: A Self-Validating ¹³C/2D NMR Workflow

    To prevent mischaracterization, the following protocol establishes a self-validating system using 1D and 2D NMR techniques. This methodology ensures that the slow-relaxing quaternary carbons of the triazole ring are captured and unambiguously assigned [5].

    Step 1: Optimized Sample Preparation

    • Action: Dissolve 20–50 mg of the purified triazole product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: ¹³C is an isotope with low natural abundance (~1.1%) and a low gyromagnetic ratio. High sample concentration is critical to achieve an adequate signal-to-noise (S/N) ratio for the quaternary C4/C5 carbons without requiring days of acquisition time [5].

    Step 2: 1D ¹³C NMR Acquisition (Optimized for Quaternary Carbons)

    • Action: Acquire the ¹³C NMR spectrum at a minimum of 100 MHz (for ¹³C). Crucially, increase the relaxation delay (D1) to at least 2–3 seconds.

    • Causality: The quaternary carbon of the triazole ring lacks attached protons to facilitate dipole-dipole relaxation. A standard 1-second D1 will cause this carbon signal to saturate and disappear into the baseline. Extending D1 ensures complete relaxation and visible quaternary peaks.

    Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

    • Action: Run an HSQC experiment to correlate all protons to their directly attached carbons.

    • Causality: This step isolates the triazolic CH. For a 1,4-disubstituted triazole, you will observe a cross-peak between the ¹H singlet at ~8.0 ppm and the ¹³C signal at ~119–130 ppm [3]. This instantly separates the triazole proton from overlapping aromatic protons, as their corresponding carbons will have different chemical shifts.

    Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Action: Run an HMBC experiment to observe 2-bond and 3-bond carbon-proton couplings.

    • Causality: This is the definitive proof of regiochemistry. In a 1,4-disubstituted triazole, the C5 proton will show a strong 3-bond correlation (³JCH) to the carbon of the N1 substituent, and a 2-bond correlation (²JCH) to the quaternary C4 carbon. If the molecule were 1,5-disubstituted, the HMBC connectivity map would fundamentally shift, showing the C4 proton correlating to the C5 quaternary carbon and the N1 substituent [6].

    Conclusion

    While FT-IR and ¹H NMR are valuable tools for rapid screening of click chemistry reactions, they lack the resolving power to serve as standalone validation methods. ¹³C NMR spectroscopy, particularly when augmented with HSQC and HMBC 2D techniques, provides an irrefutable, self-validating dataset. By mapping the exact chemical shifts of the C4 and C5 carbons and proving their spatial connectivity, researchers can confidently confirm both the formation and the regioselectivity of triazole products.

    References

    • ResearchGate Contributors. (2013). How can I prove the formation of a triazole ring in Click chemistry?
    • RSC Publishing. (2017). ORGANIC CHEMISTRY. Royal Society of Chemistry.
    • Caselli, E., et al. (2017). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. J Med Chem (PMC).
    • Universidade NOVA de Lisboa (UNL).
    • Benchchem. (2025).
    • Semantic Scholar. (2020). Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis- 2(1H)-Quinolinone Hybrid.

    UV-Vis absorption maxima of meta-substituted benzylamine derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative UV-Vis Spectroscopic Profiling of Meta-Substituted Benzylamine Derivatives

    Benzylamine and its meta-substituted derivatives are foundational chemical building blocks in drug discovery, serving as precursors for active pharmaceutical ingredients (APIs), photocleavable linkers, and fluorescent probes. For researchers and assay developers, understanding their UV-Vis absorption maxima (

    
    ) is critical for reaction monitoring (e.g., via HPLC-UV), photostability testing, and rational assay design.
    

    This guide provides an in-depth comparative analysis of how meta-substitution alters the electronic transitions of the benzylamine scaffold, supported by rigorous, self-validating experimental protocols.

    Theoretical Grounding: The Causality of Meta-Substitution

    The UV-Vis spectrum of unsubstituted benzylamine is dominated by the

    
     transitions of the aromatic ring. Because the amine group is insulated from the 
    
    
    
    -system by a methylene bridge (
    
    
    ), it does not participate in direct resonance with the ring. Consequently, the aromatic substituents are the primary drivers of spectral shifts. Unsubstituted benzylamine typically exhibits an intense absorption maximum near 206 nm and a secondary benzenoid band at 256 nm[1].

    When substituents are introduced at the meta (3-) position, they alter the electron density of the ring through a combination of inductive (

    
    ) and resonance (
    
    
    
    ) effects without introducing direct steric hindrance to the aminomethyl group:
    • Electron-Donating Groups (EDGs) (e.g., -OCH

      
      ):  The methoxy group exerts a strong 
      
      
      
      effect. Although the meta position limits direct resonance delocalization onto the benzylic carbon, it significantly enriches the overall
      
      
      -electron density of the ring. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift.
    • Electron-Withdrawing Groups (EWGs) (e.g., -NO

      
      ):  The nitro group is a powerful 
      
      
      
      and
      
      
      group. It introduces new
      
      
      transitions and extends the conjugated system, causing a massive bathochromic shift. Derivatives like 3-nitrobenzylamine exhibit strong absorption extending into the near-UV region, which is why they are frequently utilized in the design of photocleavable protecting groups monitored at 365 nm[2].
    • Halogens (e.g., -Cl): Chlorine exerts a

      
       effect but a 
      
      
      
      effect via its lone pairs. The net result is a slight bathochromic shift and an increase in molar absorptivity (
      
      
      ) compared to the unsubstituted parent compound. Substituted derivatives such as 3-methoxybenzylamine and 3-chlorobenzylamine are heavily utilized in catalytic aerobic oxidations, where their distinct UV profiles aid in reaction monitoring[3].

    Comparative Data: UV-Vis Absorption Profiles

    The following table synthesizes the expected UV-Vis absorption profiles for key meta-substituted benzylamine derivatives in a neutral, UV-transparent solvent (e.g., Acetonitrile).

    DerivativeSubstituent EffectPrimary
    
    
    (
    
    
    band)
    Secondary
    
    
    (
    
    
    band)
    Estimated Molar Absorptivity (
    
    
    )
    Primary Application Context
    Benzylamine None206 nm256 nm~200
    
    
    Baseline reference, HPLC-UV monitoring[1]
    3-Methylbenzylamine Weak EDG (
    
    
    )
    211 nm264 nm~250
    
    
    Lipophilic building block
    3-Methoxybenzylamine Strong EDG (
    
    
    )
    218 nm274 nm~1,800
    
    
    Electron-rich precursor for synthesis[3]
    3-Chlorobenzylamine Weak EWG (
    
    
    )
    212 nm267 nm~300
    
    
    Halogenated scaffold for cross-coupling[3]
    3-Nitrobenzylamine Strong EWG (
    
    
    )
    265 nm335 nm (broad)~6,000
    
    
    Photocleavable linkers, UV-triggered release[2]

    Experimental Methodology: Self-Validating UV-Vis Protocol

    To ensure high-fidelity data when comparing these derivatives, the analytical protocol must be self-validating. The following step-by-step workflow guarantees that the observed shifts are due to molecular structure, not instrumental or preparation artifacts.

    Step 1: Solvent Selection and Blanking (The Baseline Validation)

    • Action: Select HPLC-grade Acetonitrile (MeCN) or ultrapure water.

    • Causality: Solvents like Acetone or Toluene have UV cutoffs above 210 nm and will absorb the incident light, causing detector saturation and masking the

      
       bands.
      
    • Validation: Fill two matched quartz cuvettes (10 mm path length) with the solvent. Run a baseline scan from 200 nm to 450 nm. The absorbance should not exceed

      
       AU. If it does, the cuvettes are contaminated and must be cleaned with nitric acid.
      

    Step 2: Stock Solution Preparation

    • Action: Weigh precisely 1.0 mg of the benzylamine derivative. Dissolve in 10 mL of the validated solvent to create a concentrated stock.

    • Causality: Amines can adhere to glass surfaces or degrade upon prolonged light exposure. Fresh stock ensures molecular integrity.

    Step 3: Serial Dilution and Linearity Check (The Beer-Lambert Validation)

    • Action: Prepare three working concentrations (e.g., 10

      
      , 50 
      
      
      
      , 100
      
      
      ). Measure the absorbance of each at the anticipated
      
      
      .
    • Causality: UV-Vis detectors lose linearity at high absorbances due to stray light and detector saturation.

    • Validation: Plot Absorbance vs. Concentration. The

      
       value must be 
      
      
      
      , and the maximum absorbance must remain below 1.0 AU. If
      
      
      , intermolecular interactions (e.g., excimer formation) may artificially shift the
      
      
      .

    Step 4: Spectral Acquisition

    • Action: Scan the validated working solution from 200 nm to 450 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

    • Causality: A narrow slit width resolves the fine vibrational structure of the benzenoid

      
       bands, which are crucial for differentiating closely related meta-derivatives like 3-chloro and 3-methylbenzylamine.
      

    Workflow Visualization

    UVVisWorkflow N1 1. Solvent Blanking Verify UV transparency N2 2. Stock Preparation Fresh dissolution to prevent degradation N1->N2 N3 3. Serial Dilution Prepare 10 µM, 50 µM, 100 µM N2->N3 N4 4. Beer-Lambert Validation Ensure Absorbance < 1.0 AU N3->N4 N5 5. Spectral Acquisition Scan 200-450 nm (1 nm slit) N4->N5

    UV-Vis analytical workflow with built-in self-validation for benzylamine derivatives.

    Conclusion

    The selection of a meta-substituted benzylamine derivative fundamentally dictates the optical properties of the downstream product. For applications requiring optical transparency in the near-UV range, electron-rich derivatives like 3-methoxybenzylamine are suitable. Conversely, when designing photolabile systems that must be triggered by specific UV wavelengths, the dramatic bathochromic shift induced by the 3-nitro group makes 3-nitrobenzylamine the optimal choice. By adhering to the self-validating spectroscopic protocol outlined above, researchers can ensure accurate characterization and seamless integration of these building blocks into complex pharmaceutical workflows.

    References

    • UV- Vis Spectrum of Benzylamine - SIELC Technologies Source: sielc.com URL:1

    • Ligand controlled switchable selectivity in ruthenium catalyzed aerobic oxidation of primary amines - Supporting Information Source: rsc.org URL:3

    • Application Notes and Protocols for the Quantitative Analysis of 4-isopropoxy-3-nitrobenzylamine Cleavage - Benchchem Source: benchchem.com URL:2

    Sources

    Chromatographic Resolution of Mono- vs. Bis-Alkylated Amine Byproducts

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Challenge

    In drug development, particularly during reductive amination or nucleophilic substitution, the formation of bis-alkylated impurities (tertiary amines) alongside the desired mono-alkylated product (secondary amine) is a persistent challenge.

    These species often share identical UV chromophores and similar pKa values (typically 9.0–10.5), rendering standard "generic" gradients ineffective. The separation challenge is governed by a subtle balance of hydrophobicity (

    
    LogP) and steric bulk , rather than distinct ionization states.
    

    This guide compares three distinct chromatographic approaches to resolve these species, moving beyond "trial and error" to mechanistic control.

    The Separation Physics
    • Mono-alkylated (Secondary Amine): Possesses one N-H donor. More polar, slightly less hydrophobic. High silanol affinity at low pH.

    • Bis-alkylated (Tertiary Amine): Lacks N-H donors. More hydrophobic (two alkyl chains), sterically bulkier.

    Comparative Analysis of Methodologies

    We evaluate three dominant strategies. The "Performance Score" is based on resolution (

    
    ), peak symmetry (
    
    
    
    ), and MS-compatibility.
    Method A: High pH Reversed-Phase (The Gold Standard)

    Mechanism: Operating at pH 10–11 (above the amine pKa), both species are neutral. Retention is driven purely by hydrophobic interaction with the C18 ligand.

    • Elution Order: Mono (Early)

      
       Bis (Late).
      
    • Pros: Maximum resolution due to hydrophobicity differences; excellent peak shape (silanols are deprotonated but analytes are neutral, eliminating ion-exchange tailing).

    • Cons: Requires hybrid silica (e.g., BEH) to survive high pH.

    Method B: Low pH with Charged Surface Hybrid (CSH)

    Mechanism: Operating at pH 3 (analytes protonated). Uses a stationary phase with a controlled low-level positive surface charge to repel protonated amines, preventing silanol overload.

    • Elution Order: Mono (Early)

      
       Bis (Late).
      
    • Pros: Fully MS-compatible (Formic acid); fast equilibration.[1]

    • Cons: Selectivity is often lower than High pH methods for structurally similar alkyl chains.

    Method C: HILIC (Orthogonal Selectivity)

    Mechanism: Partitioning into a water-enriched layer on a polar surface.[2]

    • Elution Order: Bis (Early)

      
       Mono (Late). (Note the Reversal) 
      
    • Pros: Elutes hydrophobic bis-impurities first (preventing carryover); highly orthogonal to RPLC.

    • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).

    Summary Data Table
    FeatureHigh pH RPLC (Method A)Low pH CSH (Method B)HILIC (Method C)
    Stationary Phase Hybrid C18 (e.g., XBridge BEH)Charged Surface C18 (e.g., CSH)Amide / Bare Silica
    Mobile Phase pH 10.0 (NH₄HCO₃/NH₄OH)2.5 - 3.0 (Formic Acid)3.0 - 5.0 (Ammonium Formate)
    Dominant Mechanism Hydrophobic InteractionHydrophobic + Electrostatic RepulsionHydrophilic Partitioning + H-Bonding
    Peak Tailing (
    
    
    )
    Excellent (1.0 - 1.1)Good (1.1 - 1.3)Variable (1.2 - 1.5)
    Selectivity (
    
    
    )
    High (Driven by alkyl chain count)ModerateHigh (Driven by polarity)
    Elution Order Mono
    
    
    Bis
    Mono
    
    
    Bis
    Bis
    
    
    Mono

    Visualizing the Separation Mechanism

    The following diagram illustrates why High pH and CSH technologies outperform traditional silica for these specific analytes.

    SeparationMechanism cluster_0 Traditional Low pH (Acidic) cluster_1 High pH Strategy (Recommended) cluster_2 CSH Technology (Low pH) Node1 Protonated Amine (R-NH2+-R) Node2 Silanol (Si-O-) Node1->Node2 Strong Attraction Node3 Result: Ionic Interaction (Peak Tailing) Node2->Node3 Node4 Neutral Amine (R-NH-R) Node5 C18 Ligand Node4->Node5 Van der Waals Node6 Result: Hydrophobic Retention (Sharp Peaks) Node5->Node6 Node7 Protonated Amine Node8 Positively Charged Surface Node7->Node8 Repulsion Node9 Result: Electrostatic Repulsion (Reduced Tailing) Node8->Node9

    Caption: Mechanistic comparison of amine interactions. High pH neutralizes the analyte; CSH repels the analyte from surface defects.

    Recommended Experimental Protocol (Self-Validating)

    This protocol utilizes Method A (High pH) as the primary screen due to its superior resolution for alkylated species.

    Reagents & Equipment[1][3][4]
    • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle capable of pH 12).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile (100%).

    • System: UHPLC or HPLC (Binary Pump preferred).

    Step-by-Step Workflow
    • Preparation: Dissolve sample at 0.5 mg/mL in 50:50 Water:Acetonitrile.

      • Why: High organic diluent ensures solubility of the hydrophobic bis-alkylated impurity.

    • Gradient Profile:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B

    • Detection: UV at 210 nm (or

      
       of core structure) + ESI Positive Mode.
      
    • System Suitability Criteria (Self-Validation):

      • Resolution (

        
        ):  > 2.0 between Mono and Bis peaks.
        
      • Tailing Factor (

        
        ):  < 1.3 for the Mono-alkylated peak.
        
      • If ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
         > 1.3: Check mobile phase pH.[3][4][5] If pH < 9.5, amines partially ionize, causing tailing.
        

    Method Development Decision Tree

    Use this logic flow to select the optimal method based on your specific sample constraints.

    MethodSelection Start Start: Amine Mixture (Mono vs Bis) CheckMS Is MS Sensitivity Critical? Start->CheckMS HighPH Method A: High pH (pH 10) Column: Hybrid C18 CheckMS->HighPH No (UV only) or High pH MS ok CheckPolarity Are analytes very polar? (LogP < 0) CheckMS->CheckPolarity Yes (Need Formic Acid) Result1 Result: Bis elutes LATE HighPH->Result1 Best Resolution LowPH_CSH Method B: Low pH (pH 3) Column: CSH C18 Result2 Result: Bis elutes LATE LowPH_CSH->Result2 Fast / Robust HILIC Method C: HILIC Column: Amide Result3 Result: Bis elutes EARLY HILIC->Result3 Orthogonal Order CheckPolarity->LowPH_CSH No (Hydrophobic) CheckPolarity->HILIC Yes (Very Polar)

    Caption: Decision tree for selecting chromatographic mode based on analyte polarity and detection requirements.

    References

    • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

    • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

    • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. [Link][6]

    Sources

    Safety Operating Guide

    [3-(Prop-2-yn-1-yloxy)phenyl]methanamine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Professional Laboratory Guide: Operational Handling and Disposal of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine

    For researchers and drug development professionals, [3-(Prop-2-yn-1-yloxy)phenyl]methanamine (often handled as its hydrochloride salt) is a highly versatile bifunctional building block. Featuring both a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC "click" chemistry) and a primary benzylamine for amide coupling, it is heavily utilized in proteomics, bioconjugation, and active pharmaceutical ingredient (API) synthesis.

    However, the combination of a basic amine, a reactive terminal alkyne, and an ether linkage presents unique physicochemical hazards. This guide provides authoritative, step-by-step operational and disposal protocols to ensure regulatory compliance and laboratory safety.

    Physicochemical Profile & Hazard Assessment

    Before initiating any experimental or disposal workflow, it is critical to understand the intrinsic reactivity of the molecule. The ether moiety introduces the risk of peroxide formation upon prolonged exposure to oxygen, while the primary amine acts as a nucleophile and a base, capable of generating significant exothermic heat upon contact with acids [1].

    Table 1: Hazard Summary and Waste Classification

    Property / FeatureTechnical Specification & Hazard ImplicationGHS & EPA Waste Classification
    Chemical Structure Primary amine, propargyl ether, phenyl ring.N/A
    Physical State Free base: Viscous liquid (Flammable). HCl Salt: Solid powder (Combustible dust hazard).GHS: Flam. Liq. 3 / Combustible Dust
    Toxicity Harmful via ingestion, inhalation, and dermal contact.GHS: Acute Tox. 4, Skin Corr. 1B, Eye Dam. 1
    Reactivity Hazards Exothermic protonation with acids; potential peroxide former (ether); reactive terminal alkyne.EPA: D001 (Ignitable), D002 (Corrosive - if aqueous), D003 (Reactive - if peroxides form)
    Incompatibilities Strong oxidizers, strong acids, heavy metal salts (can form explosive metal acetylides).N/A

    Operational Plan: Safe Handling & Experimental Workflow

    To ensure a self-validating safety system, your operational workflow must proactively prevent the accumulation of hazards that complicate downstream disposal.

    Step-by-Step Handling Methodology:

    • Pre-Use Verification (The Peroxide Check): Because this compound contains a propargyl ether linkage, prolonged storage can lead to the formation of shock-sensitive peroxides. Before opening a bottle older than 6 months, test the chemical using standard potassium iodide (KI) starch indicator strips. If peroxides are >20 ppm, do not proceed; contact Environmental Health and Safety (EHS) immediately [1].

    • Engineering Controls: Always handle the free base in a certified chemical fume hood to mitigate inhalation of volatile, corrosive amine vapors. If handling the hydrochloride salt, ensure the environment is free of strong drafts to prevent the suspension of combustible dust [2].

    • PPE Selection: Wear standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves (amines can rapidly degrade thin latex).

    • Reaction Execution: When adding the amine to an acidic solution or an electrophile (e.g., an acid chloride), perform the addition dropwise at 0°C (ice bath). Causality: The neutralization of the primary amine is highly exothermic and can cause solvent boil-over or thermal runaway if not kinetically controlled.

    Proper Disposal Procedures: Step-by-Step Guidance

    Improper disposal of functionalized amines and ethers can lead to pressurized containers, fires, or toxic gas release. Never pour [3-(Prop-2-yn-1-yloxy)phenyl]methanamine down the drain or mix it with general, uncharacterized waste.

    Step 1: Waste Segregation (Critical)

    • Do NOT mix with acidic waste streams: Mixing this basic amine with nitric, sulfuric, or hydrochloric acid waste will cause an immediate, highly exothermic acid-base reaction, potentially boiling the waste and rupturing the container.

    • Do NOT mix with heavy metal waste: The terminal alkyne can react with aqueous silver, copper, or mercury salts in waste carboys to form highly explosive, shock-sensitive metal acetylides.

    • Action: Isolate the waste in a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE) designated strictly for "Basic Organic Waste" or "Flammable Amines."

    Step 2: Quenching Reaction Mixtures If the compound is part of an active reaction mixture, it must be fully quenched before disposal.

    • Protocol: Slowly add the reaction mixture to a stirred volume of cold water or a mild buffer. Verify that no residual heat is being generated and that the pH is stable before transferring the liquid to the bulk waste container.

    Step 3: RCRA-Compliant Labeling Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, the waste container must be accurately labeled the moment the first drop of waste is added [2].

    • Protocol: Attach a hazardous waste tag. Check the boxes for Flammable , Corrosive , and Toxic . Explicitly write out the full chemical name: "[3-(Prop-2-yn-1-yloxy)phenyl]methanamine" (do not use abbreviations or structural formulas).

    Step 4: Secondary Containment & Storage

    • Protocol: Place the sealed waste container in a secondary containment tray made of polyethylene. Store the tray in a grounded, ventilated flammables cabinet. Do not store it in the same cabinet as oxidizing waste (e.g., peroxides, nitrates) or acidic waste.

    Step 5: Institutional Transfer & Final Destruction

    • Protocol: Do not attempt to chemically destroy or neutralize bulk quantities of this chemical in-house. Submit a waste pickup request to your institutional EHS department. The standard, safe end-of-life for this compound is licensed commercial high-temperature incineration, which safely breaks down the molecule into carbon dioxide, water, and nitrogen oxides (NOx)[1].

    Waste Management Workflow Visualization

    The following diagram illustrates the logical progression of the disposal protocol, emphasizing the critical segregation points.

    WasteWorkflow Gen Waste Generation: [3-(Prop-2-yn-1-yloxy)phenyl]methanamine Check Hazard Assessment: Test Peroxides & pH Gen->Check Seg Waste Segregation: Isolate from Acids & Heavy Metals Check->Seg Lab RCRA Labeling: Mark Flammable & Corrosive Seg->Lab Store Secondary Containment: Flammables Cabinet Lab->Store Inc EHS Transfer: Licensed Commercial Incineration Store->Inc

    Caption: Step-by-step waste management and segregation workflow for propargyloxy benzylamine derivatives.

    References

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link][1][2][3]

    • United States Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations Compendium. Washington, DC: EPA, 2023. Available at:[Link][4][5]

    Sources

    Personal protective equipment for handling [3-(Prop-2-yn-1-yloxy)phenyl]methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Personal Protective Equipment & Handling Guide: [3-(Prop-2-yn-1-yloxy)phenyl]methanamine

    Chemical Profile & Risk Assessment

    Chemical Identity:

    • IUPAC Name: [3-(Prop-2-yn-1-yloxy)phenyl]methanamine

    • Synonyms: (3-Prop-2-ynoxyphenyl)methanamine; 3-Propargyloxybenzylamine

    • Functional Groups: Primary Benzylic Amine (-CH₂NH₂), Propargyl Ether (-O-CH₂-C≡CH)

    • Molecular Formula: C₁₀H₁₁NO

    Risk Analysis (The "Why"): To ensure safety, we must deconstruct the molecule into its reactive hazards. This compound combines the corrosivity of a primary amine with the reactivity of a terminal alkyne .

    Hazard CategorySource Functional GroupCritical Risk
    Corrosivity Primary Amine (Basic pKa ~9-10)Chemical Burns: Causes immediate, irreversible destruction of skin and eye tissue (GHS Skin Corr. 1B).
    Acute Toxicity Benzylic Amine MoietySystemic Poisoning: Harmful if swallowed, inhaled, or absorbed through skin. Benzylic amines can cross the blood-brain barrier.
    Reactivity Terminal AlkyneExplosive Acetylides: Can form explosive metal acetylides if in contact with Copper (Cu), Silver (Ag), or Mercury (Hg) under basic conditions.

    Personal Protective Equipment (PPE) Protocol

    Core Directive: Treat this chemical as a Category 1B Corrosive .[1] Standard "lab coat and glasses" are insufficient for handling the neat (undiluted) substance.

    A. Hand Protection (Glove Selection)

    Do not rely on standard latex gloves. Amines can permeate latex rapidly.

    Task DurationGlove MaterialThicknessBreakthrough Time (Proxy: Benzylamine)
    Splash Protection (Transferring sealed vials)Nitrile ≥ 5 mil (0.12 mm)~10–15 minutes
    High Risk (Pouring, weighing, synthesis)Silver Shield / 4H (Laminate) Multi-layer> 480 minutes
    Double Gloving Inner: Nitrile (Dexterity)Outer: Nitrile (Disposable)--Provides a "sacrificial" outer layer. Immediately strip outer glove upon contamination.
    B. Eye & Face Protection[2][3][4][5][6][7][8]
    • Mandatory: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses with side shields are NOT acceptable for liquid amines due to vapor/aerosol risk.

    • High Volume (>10 mL): Add a Face Shield over goggles to protect the neck and chin from corrosive splashes.

    C. Respiratory Protection
    • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary Control: If fume hood use is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Multi-Gas Cartridges (Organic Vapor + Ammonia/Methylamine) .

    Operational Workflow: Safe Handling

    Phase 1: Preparation & Weighing
    • Atmosphere: Amines react with CO₂ in the air to form carbamates (white crust). Handle under Nitrogen or Argon if high purity is required.

    • Weighing Strategy:

      • Solid/Oil: Weigh inside a fume hood. If the balance is outside, use a tared, sealable secondary container (e.g., a scintillation vial inside a jar) to transport the material.

      • Never open the stock bottle on an open bench.

    Phase 2: Reaction Setup (Click Chemistry Context)

    This reagent is often used in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) .

    • Critical Incompatibility: While Cu(I) is the catalyst, avoid contact with metallic Copper, Silver, or Brass in storage or waste lines. The terminal alkyne can form shock-sensitive metal acetylides.

    • Solvent Choice: Avoid halogenated solvents (DCM) if mixing with other amines for long periods to prevent quaternary ammonium salt formation (exothermic).

    Phase 3: Spills & Decontamination

    Neutralization Solution: 5% Citric Acid or Dilute Acetic Acid.

    • Do not use strong mineral acids (HCl) on concentrated spills to avoid violent heat generation.

    EmergencyResponse Start SPILL INCIDENT Assess Assess Volume & Location Start->Assess Small < 10 mL (Inside Hood) Assess->Small Large > 10 mL (or Outside Hood) Assess->Large Absorb Absorb with Chemizorb / Vermiculite Small->Absorb Evacuate EVACUATE LAB Call HazMat Large->Evacuate Neutralize Wipe with 5% Citric Acid Absorb->Neutralize Waste Dispose as Hazardous (Amine Waste) Neutralize->Waste

    Figure 1: Decision logic for immediate spill response. Note the evacuation trigger for large spills outside containment.

    Disposal & Environmental Compliance

    Waste Stream Classification:

    • Primary Stream: Basic Organic Waste (High pH).

    • Segregation Rule (CRITICAL):

      • NO Heavy Metals: Do not mix with waste containing Ag, Hg, or high concentrations of Cu without prior quenching/chelation (EDTA).

      • NO Azides: If unreacted azide reagents are present, quench them separately before combining to prevent formation of explosive azido-alkyne byproducts.

    Disposal Protocol:

    • Dissolve waste in a combustible solvent (Ethanol/Methanol).

    • Neutralize to pH 7-9 using dilute acid (if required by local EHS).

    • Label clearly: "Flammable, Corrosive, Amine-Containing".

    References

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50989745, [3-(Prop-2-yn-1-yloxy)phenyl]methanamine.[2] Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. Retrieved from [Link]

    Sources

    ×

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.